6-epi-Medroxy Progesterone-d3 17-Acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₂₄H₃₁D₃O₄ |
|---|---|
Molecular Weight |
389.54 |
Synonyms |
(6β)-17-(Acetyloxy)-6-(methyl-d3)pregn-4-ene-3,20-dione; 17-Hydroxy-6β-(methyl-d3_x000B_)pregn-4-ene-3,20-dione Acetate; 17-Hydroxy-6β-(methyl-d3)progesterone Acetate; 6β-(Methyl-d3)-17α-hydroxyprogesterone Acetate; NSC 119085-d3; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 6-epi-Medroxyprogesterone-d3 17-Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-epi-Medroxyprogesterone-d3 17-Acetate, a deuterated epimer of Medroxyprogesterone Acetate (MPA). This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this stable isotope-labeled compound.
Introduction
6-epi-Medroxyprogesterone-d3 17-Acetate is a synthetic steroid and a labeled epimer of Medroxyprogesterone Acetate (MPA), a widely used progestin in hormonal therapies.[1][2] The "6-epi" designation indicates that the stereochemistry at the 6th position of the steroid nucleus is inverted relative to MPA. The "-d3" signifies the presence of three deuterium atoms in the 17-acetate group, making it a stable isotope-labeled internal standard. Its primary application is in analytical and pharmacokinetic research, particularly in mass spectrometry-based assays, to ensure accurate quantification of Medroxyprogesterone Acetate in biological samples.[3]
Chemical and Physical Properties
The fundamental chemical and physical characteristics of 6-epi-Medroxyprogesterone-d3 17-Acetate are summarized in the table below. These properties are crucial for its use as an internal standard in analytical methodologies.
| Property | Value | Source |
| Chemical Name | (6β)-17-(Acetyloxy)-6-(methyl-d3)pregn-4-ene-3,20-dione | [1] |
| Synonyms | 17-Hydroxy-6β-(methyl-d3)pregn-4-ene-3,20-dione Acetate, 17-Hydroxy-6β-(methyl-d3)progesterone Acetate, 6β-(Methyl-d3)-17α-hydroxyprogesterone Acetate, NSC 119085-d3 | [1] |
| Molecular Formula | C24H31D3O4 | [1][4][5] |
| Molecular Weight | 389.54 g/mol | [1][4] |
| Appearance | White to off-white solid | [4][5] |
| Storage | 2-8°C Refrigerator | [1] |
Synthesis and Manufacturing
A plausible synthetic route for the 6-epi epimer would likely follow a similar pathway, with specific reagents and conditions chosen to favor the formation of the 6β-methyl group. The deuterated acetate group is introduced in the final step using a deuterated acetylating agent.
A generalized synthesis method for medroxyprogesterone acetate involves the following key transformations[6]:
-
Ketalation: Protection of the ketone groups of 17α-hydroxyprogesterone.
-
Epoxidation: Formation of an epoxide ring.
-
Grignard Reaction: Introduction of the methyl group.
-
Deprotection and Hydrolysis: Removal of the protecting groups.
-
Hydrogenation/Translocation: To obtain the 6α-methyl configuration for MPA. A different approach would be needed to obtain the 6β configuration.
-
Acetylation: Introduction of the acetate group at the 17α position. For the deuterated compound, a deuterated acetylating agent would be used.
Applications in Research and Drug Development
The primary and most critical application of 6-epi-Medroxyprogesterone-d3 17-Acetate is as an internal standard for the quantitative analysis of Medroxyprogesterone Acetate (MPA) in biological matrices.[3] Its structural similarity and identical chromatographic behavior to MPA, combined with its distinct mass, make it an ideal tool for mass spectrometry-based techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol: Quantification of Medroxyprogesterone Acetate in Human Serum using LC-MS/MS
This section outlines a typical experimental protocol for the quantification of MPA in human serum, where 6-epi-Medroxyprogesterone-d3 17-Acetate would be used as an internal standard.
Objective: To accurately measure the concentration of Medroxyprogesterone Acetate in human serum samples.
Materials and Reagents:
-
Medroxyprogesterone Acetate (analytical standard)
-
6-epi-Medroxyprogesterone-d3 17-Acetate (internal standard)
-
Human serum (control and study samples)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
Procedure:
-
Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of MPA and the internal standard (6-epi-Medroxyprogesterone-d3 17-Acetate) in methanol.
-
Create a series of calibration standards by spiking control human serum with known concentrations of MPA.
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
-
Sample Preparation (Solid Phase Extraction):
-
To 500 µL of serum sample (standard, QC, or unknown), add a fixed amount of the internal standard solution.
-
Condition the SPE cartridges with methanol followed by water.
-
Load the serum sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the MPA and internal standard from the cartridge with an appropriate organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both MPA and 6-epi-Medroxyprogesterone-d3 17-Acetate.
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte (MPA) to the internal standard (6-epi-Medroxyprogesterone-d3 17-Acetate).
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of MPA in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Potential Biological Activity and Signaling Pathways
As an epimer of Medroxyprogesterone Acetate, 6-epi-Medroxyprogesterone-d3 17-Acetate is expected to have a similar, though potentially quantitatively different, biological activity profile. MPA itself is known to interact with several steroid hormone receptors, leading to a complex array of cellular responses.
Interaction with Progesterone and Glucocorticoid Receptors
Medroxyprogesterone Acetate primarily acts as an agonist at the progesterone receptor (PR).[1] Upon binding, the receptor-ligand complex translocates to the nucleus and modulates the transcription of target genes. MPA is also known to bind to the glucocorticoid receptor (GR), which can lead to off-target effects.[7] The altered stereochemistry at the 6-position in the 6-epi form could potentially alter its binding affinity and selectivity for these receptors.
Key Signaling Pathways Modulated by Medroxyprogesterone Acetate
The following signaling pathways are known to be influenced by MPA and may also be affected by its 6-epi epimer.
A. PI3K/Akt/NF-κB Pathway in Breast Cancer Cells:
In human breast cancer cells, MPA has been shown to induce cell proliferation by up-regulating Cyclin D1 expression. This process is mediated through the Phosphatidylinositol 3-kinase (PI3K)/Akt/Nuclear Factor-κB (NF-κB) signaling cascade.[8]
References
- 1. What is the mechanism of Medroxyprogesterone Acetate? [synapse.patsnap.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veeprho.com [veeprho.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. allmpus.com [allmpus.com]
- 6. CN102911233A - Synthesis method of medroxyprogesterone acetate - Google Patents [patents.google.com]
- 7. Differential signal transduction of progesterone and medroxyprogesterone acetate in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
In-Depth Technical Guide: Synthesis and Characterization of 6-epi-Medroxyprogesterone-d3 17-Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-epi-Medroxyprogesterone-d3 17-Acetate, a deuterated epimer of Medroxyprogesterone Acetate. This isotopically labeled compound is a valuable tool in pharmaceutical research, particularly in pharmacokinetic and metabolic studies.
Introduction
6-epi-Medroxyprogesterone-d3 17-Acetate, also known as (6β)-17-(Acetyloxy)-6-(methyl-d3)pregn-4-ene-3,20-dione, is the deuterated form of the 6β-epimer of Medroxyprogesterone Acetate. Medroxyprogesterone Acetate is a synthetic progestin widely used in hormonal therapies. The 6-epi isomer is a known impurity and related substance.[1] The introduction of a deuterium label (d3) at the 6-methyl position provides a stable isotopic tracer for use in mass spectrometry-based bioanalytical assays, aiding in the accurate quantification of the compound and its metabolites.
This document outlines a potential synthetic route adapted from established methods for the synthesis of Medroxyprogesterone Acetate and its analogs.[2][3] It also details the analytical techniques for the characterization and purity assessment of the final compound.
Proposed Synthesis of 6-epi-Medroxyprogesterone-d3 17-Acetate
The proposed synthesis commences with 17α-hydroxyprogesterone and proceeds through a multi-step pathway involving ketal protection, epoxidation, a stereoselective Grignard reaction with deuterated methyl magnesium iodide, deprotection, and final acetylation. A key step in this synthesis is the Grignard reaction which establishes the desired 6β (epi) stereochemistry.[3]
Synthesis Pathway
Caption: Proposed synthesis pathway for 6-epi-Medroxyprogesterone-d3 17-Acetate.
Experimental Protocols
Step 1: Ketalation of 17α-Hydroxyprogesterone [2]
-
To a solution of 17α-hydroxyprogesterone in benzene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with azeotropic removal of water.
-
After completion of the reaction (monitored by TLC), cool the mixture and quench with pyridine.
-
Wash the organic layer with sodium bicarbonate solution and then with water until neutral.
-
Concentrate the organic phase under reduced pressure to obtain the crude ketal intermediate.
Step 2: Epoxidation [2]
-
Dissolve the ketal intermediate in a suitable solvent and treat with a peroxyacetic acid solution in the presence of anhydrous sodium acetate.
-
Maintain the reaction at a controlled temperature until the starting material is consumed.
-
Work up the reaction mixture to isolate the epoxide intermediate.
Step 3: Grignard Reaction with Deuterated Methyl Magnesium Iodide [3]
-
Prepare the Grignard reagent (CD3MgI) from deuterated methyl iodide and magnesium turnings in anhydrous tetrahydrofuran (THF).
-
Dissolve the epoxide intermediate in anhydrous THF and cool to a low temperature (e.g., -78 °C).
-
Slowly add the prepared Grignard reagent to the epoxide solution.
-
Allow the reaction to proceed to completion, then quench by the slow addition of a dilute acid (e.g., dilute sulfuric acid) to hydrolyze the intermediate.
Step 4: Deprotection and Rearrangement [3]
-
Treat the Grignard adduct with glacial acetic acid to effect deprotection of the ketal group. This step yields 5α,17α-dihydroxy-6β-(methyl-d3)-progesterone.
-
Further treatment with hydrochloric acid facilitates a hydrogenation translocation reaction to yield 6β-(methyl-d3)-17α-hydroxyprogesterone.
Step 5: Acetylation [3]
-
Dissolve the 6β-(methyl-d3)-17α-hydroxyprogesterone in a mixture of acetic acid and acetic anhydride.
-
Heat the reaction mixture to drive the acetylation of the 17α-hydroxyl group.
-
After completion, pour the reaction mixture into water to precipitate the crude product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude 6-epi-Medroxyprogesterone-d3 17-Acetate by recrystallization from a suitable solvent system (e.g., methanol/dichloromethane).
Characterization
A comprehensive characterization of the synthesized 6-epi-Medroxyprogesterone-d3 17-Acetate is crucial to confirm its identity, purity, and isotopic incorporation.
Characterization Workflow
Caption: Workflow for the characterization of 6-epi-Medroxyprogesterone-d3 17-Acetate.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the synthesized compound and to separate it from potential isomers and impurities.
-
Typical Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, or methanol and a buffer (e.g., acetate buffer).
-
Detection: UV detection at approximately 245 nm.
-
-
Expected Outcome: A single major peak corresponding to 6-epi-Medroxyprogesterone-d3 17-Acetate, with good resolution from other potential impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Purpose: To confirm the molecular weight of the compound and to identify and quantify any impurities.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for this class of compounds.
-
Mass Analyzer: A triple quadrupole or ion trap mass spectrometer can be used for MS/MS fragmentation studies.
-
Expected m/z: The protonated molecule [M+H]+ is expected at m/z 389.5, which is 3 mass units higher than the non-deuterated 6-epi-Medroxyprogesterone Acetate (m/z 386.5).
-
Fragmentation: The fragmentation pattern is expected to be similar to that of Medroxyprogesterone Acetate, with characteristic losses of acetic acid and parts of the steroid backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To provide unambiguous structural confirmation and to verify the position of the deuterium label.
-
Spectra to Acquire: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC).
-
Expected ¹H NMR Spectral Features:
-
The absence of a signal for the 6β-methyl protons, which would typically appear as a doublet in the non-deuterated compound.
-
The signal for the proton at the 6α position will be simplified due to the absence of coupling to the methyl group.
-
Other characteristic signals for the steroid backbone and the acetate group will be present.
-
-
Expected ¹³C NMR Spectral Features:
-
The signal for the 6β-methyl carbon will be observed as a triplet due to coupling with deuterium and will be shifted upfield compared to the non-deuterated analog.
-
High-Resolution Mass Spectrometry (HRMS)
-
Purpose: To determine the accurate mass and elemental composition of the synthesized compound, confirming the incorporation of three deuterium atoms.
-
Expected Accurate Mass: The calculated exact mass for C24H31D3O4 [M+H]+ will be used to confirm the elemental formula.
Quantitative Data Summary
| Parameter | Expected Value/Range | Analytical Technique |
| Purity | >98% | HPLC |
| Molecular Weight | 389.54 g/mol | LC-MS |
| [M+H]⁺ (m/z) | 389.5 | LC-MS |
| ¹H NMR (6β-CH₃) | Signal Absent | ¹H NMR |
| ¹³C NMR (6β-CD₃) | Triplet, upfield shifted | ¹³C NMR |
| Isotopic Purity | >98% D₃ | HRMS / LC-MS |
Conclusion
The synthesis of 6-epi-Medroxyprogesterone-d3 17-Acetate can be achieved through a multi-step process adapted from established steroid chemistry. The stereoselective introduction of the deuterated methyl group at the 6β-position is a critical step that defines the final product. Rigorous characterization using a combination of chromatographic and spectroscopic techniques is essential to confirm the structure, purity, and isotopic enrichment of the final compound. This deuterated analog serves as an indispensable tool for advanced pharmaceutical research and development.
References
- 1. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis method of medroxyprogesterone acetate - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN102911233A - Synthesis method of medroxyprogesterone acetate - Google Patents [patents.google.com]
Technical Guide: Physical and Chemical Properties of 6-epi-Medroxyprogesterone-d3 17-Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-epi-Medroxyprogesterone-d3 17-Acetate. This compound is a deuterated epimer of Medroxyprogesterone Acetate (MPA), a widely used synthetic progestin. As a stable isotope-labeled internal standard, it is valuable in pharmacokinetic and metabolic studies, offering high precision in mass spectrometry-based quantification.[1] This guide consolidates available data on its chemical structure, physicochemical properties, and analytical methodologies, and also touches upon the known mechanisms of its parent compound, Medroxyprogesterone Acetate.
Chemical and Physical Properties
The defining characteristic of 6-epi-Medroxyprogesterone-d3 17-Acetate is the stereochemistry at the 6-position, where the methyl group is in the beta (axial) orientation, as opposed to the alpha (equatorial) orientation in the parent Medroxyprogesterone Acetate. The "-d3" designation indicates the presence of three deuterium atoms, typically on the methyl group at the 6-position or the acetate group, which provides a distinct mass for use in mass spectrometry.
General Properties
| Property | Value | Source |
| Chemical Name | (6β)-17-(Acetyloxy)-6-(methyl-d3)pregn-4-ene-3,20-dione | [1] |
| Synonyms | 17-Hydroxy-6β-(methyl-d3)progesterone Acetate, 6β-(Methyl-d3)-17α-hydroxyprogesterone Acetate | [1] |
| Molecular Formula | C₂₄H₃₁D₃O₄ | [1] |
| Molecular Weight | 389.54 g/mol | [1] |
| Appearance | Not Available (likely a white to off-white solid) | |
| Storage | 2-8°C Refrigerator | [1] |
Physicochemical Properties of Medroxyprogesterone Acetate (Parent Compound)
| Property | Value | Source |
| Melting Point | 206-207 °C | |
| Solubility | Chloroform: 350 mg/mL | |
| Water Solubility | <0.1 g/100 mL at 23 °C | |
| Stability | Stable, but weakly air and light sensitive. Incompatible with strong oxidizing agents. |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 6-epi-Medroxyprogesterone-d3 17-Acetate are not extensively published. The following sections outline general methodologies adapted from literature on Medroxyprogesterone Acetate and its derivatives.
Synthesis
A specific synthesis protocol for 6-epi-Medroxyprogesterone-d3 17-Acetate is not publicly available. However, a potential synthetic route can be inferred from a patented method for the synthesis of the non-deuterated 6-beta intermediate.
General Steps for Synthesis of 6-beta-methyl Progesterone intermediate:
-
Ketalation: 17α-hydroxyprogesterone is reacted with ethylene glycol in the presence of a catalyst like para-toluenesulfonic acid to protect the ketone groups.
-
Epoxidation: The resulting ketal undergoes epoxidation.
-
Grignard Reaction: The epoxide is reacted with a Grignard reagent (in this case, methylmagnesium bromide, which for the deuterated version would be CD₃MgBr) to introduce the methyl group at the 6-position. This step is crucial for establishing the beta stereochemistry.
-
Deprotection: The protecting groups are removed to yield 5α,17α-dihydroxy-6β-methyl progesterone.
-
Hydrogenation and Translocation: This step converts the intermediate to 6β-methyl-17α-hydroxyprogesterone.
-
Acetylation: The final step involves acetylation of the 17-hydroxyl group to yield the acetate ester.
It is important to note that this is a generalized pathway and specific reaction conditions, yields, and purification methods for the deuterated 6-epi analog would require empirical determination.
Analytical Methods
3.2.1. High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method for Medroxyprogesterone Acetate can be adapted for the analysis of its 6-epi-d3 analog.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of acetonitrile and water or a buffer solution is typically employed. The separation of epimers may require optimization of the mobile phase composition and potentially the use of a chiral stationary phase.
-
Detection: UV detection at a wavelength of approximately 245 nm is suitable for Medroxyprogesterone Acetate and its derivatives.
-
Internal Standard: For quantitative analysis, a closely related compound not present in the sample can be used as an internal standard.
3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the sensitive and specific quantification of 6-epi-Medroxyprogesterone-d3 17-Acetate, especially in biological matrices.
-
Chromatography: Similar HPLC conditions as described above would be used to separate the analyte from other components.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is a common method for the analysis of steroids.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. The specific precursor and product ion transitions would need to be determined for 6-epi-Medroxyprogesterone-d3 17-Acetate. The deuteration provides a distinct mass shift, allowing it to be differentiated from the endogenous or non-labeled compound.
Signaling Pathways and Mechanism of Action (of Medroxyprogesterone Acetate)
The pharmacological activity of 6-epi-Medroxyprogesterone-d3 17-Acetate is expected to be similar to that of Medroxyprogesterone Acetate, which primarily acts as a progestin.
Medroxyprogesterone Acetate exerts its effects by binding to and activating the progesterone receptor (PR). This interaction leads to a cascade of downstream events that modulate gene expression in target tissues.
Key Mechanistic Actions:
-
Inhibition of Gonadotropin Secretion: MPA suppresses the secretion of gonadotropins (luteinizing hormone and follicle-stimulating hormone) from the pituitary gland. This action prevents follicular maturation and ovulation, which is the primary mechanism of its contraceptive effect.
-
Endometrial Effects: It transforms the proliferative endometrium into a secretory one, making it less receptive to embryo implantation.
-
Cervical Mucus Thickening: MPA increases the viscosity of cervical mucus, creating a barrier that is difficult for sperm to penetrate.
Mandatory Visualizations
Caption: Generalized synthetic workflow for 6-epi-Medroxyprogesterone-d3 17-Acetate.
Caption: Typical analytical workflow for the compound.
References
6-epi-Medroxyprogesterone-d3 17-Acetate: A Technical Guide for Researchers
An In-depth Examination of a Labeled Epimer for Advanced Analytical Applications
This technical guide provides a comprehensive overview of 6-epi-Medroxyprogesterone-d3 17-Acetate, a deuterated epimer of Medroxyprogesterone Acetate (MPA). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, potential applications, and the methodologies relevant to its use.
Introduction
6-epi-Medroxyprogesterone-d3 17-Acetate is the 6β-methyl epimer of Medroxyprogesterone Acetate, incorporating three deuterium atoms in the 17-acetate group.[1] As a stable isotope-labeled compound, it serves as a valuable tool in analytical chemistry, particularly in mass spectrometry-based assays, for the quantification of its corresponding unlabeled epimer, which is a known impurity in Medroxyprogesterone Acetate preparations.[2] Its structural similarity to MPA and its distinct mass make it an ideal internal standard for achieving high accuracy and precision in bioanalytical and pharmaceutical quality control studies.
Physicochemical Properties and Specifications
While specific experimental data for 6-epi-Medroxyprogesterone-d3 17-Acetate is not extensively published, its properties can be inferred from its chemical structure and data available for the parent compound, Medroxyprogesterone Acetate.
| Property | Value | Reference |
| Chemical Name | (6β)-17-(Acetyloxy)-6-(methyl-d3)pregn-4-ene-3,20-dione | [1] |
| Synonyms | 17-Hydroxy-6β-(methyl-d3)pregn-4-ene-3,20-dione Acetate, 6β-(Methyl-d3)-17α-hydroxyprogesterone Acetate | [1] |
| Molecular Formula | C₂₄H₃₁D₃O₄ | [1] |
| Molecular Weight | 389.54 g/mol | [1] |
| Appearance | White to off-white solid (inferred) | |
| Storage | 2-8°C Refrigerator | [1] |
Synthesis and Characterization
A potential synthetic pathway could involve the stereoselective introduction of a methyl group at the 6β position of a suitable progesterone precursor, followed by acetylation at the 17α position using a deuterated acetylating agent. A generalized synthetic workflow is depicted below.
References
Medroxyprogesterone acetate metabolism and potential epimer formation
An In-depth Technical Guide on the Metabolism of Medroxyprogesterone Acetate and the Potential for Epimer Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways of medroxyprogesterone acetate (MPA), with a specific focus on the potential for epimer formation. It is designed to be a valuable resource for professionals in drug development and related scientific fields.
Introduction to Medroxyprogesterone Acetate
Medroxyprogesterone acetate is a synthetic progestin, a derivative of progesterone, with a chemical structure that confers greater stability and a longer half-life.[1] It is widely used in various clinical applications, including contraception, hormone replacement therapy, and the treatment of certain cancers.[1] Understanding the metabolism of MPA is crucial for optimizing its therapeutic use and minimizing potential adverse effects.
Metabolic Pathways of Medroxyprogesterone Acetate
The primary site of MPA metabolism is the liver, where it undergoes extensive biotransformation before excretion.[2] The metabolic processes primarily involve Phase I hydroxylation reactions, followed by Phase II conjugation.
Phase I Metabolism: The Central Role of Cytochrome P450 3A4
The initial and most significant step in the metabolism of MPA is hydroxylation, predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[3] In vitro studies using human liver microsomes have consistently shown that CYP3A4 is the main isoform responsible for the oxidative metabolism of MPA.[3]
The major hydroxylated metabolites that have been identified are:
These metabolites are formed through the introduction of a hydroxyl group at the respective positions on the steroid nucleus. Further metabolism can lead to the formation of dihydroxy-MPA metabolites.[2]
Figure 1. Overview of MPA Metabolism.
Quantitative Data on Medroxyprogesterone Acetate Metabolism
The following tables summarize key quantitative data related to the metabolism of MPA.
Table 1: In Vitro Metabolism of Medroxyprogesterone Acetate in Human Liver Microsomes
| Parameter | Value | Reference |
| Primary Enzyme | CYP3A4 | [3] |
| Major Metabolites | 6β-OH-MPA, 2β-OH-MPA, 1β-OH-MPA | [3][4] |
Table 2: Pharmacokinetic Properties of Medroxyprogesterone Acetate
| Parameter | Value | Reference |
| Protein Binding | ~86% (primarily to albumin) | |
| Elimination Half-Life (Oral) | 12-33 hours | |
| Elimination Half-Life (IM) | ~50 days |
The Question of Epimer Formation
A key area of interest in steroid metabolism is the potential for epimerization, the change in the stereochemical configuration at one chiral center. In the context of MPA, the formation of epimers such as 6-epimedroxyprogesterone acetate is a topic of consideration.
While "6-epimedroxyprogesterone acetate" is a known impurity in MPA preparations, there is currently no direct scientific evidence to suggest that it is formed as a metabolite in humans through enzymatic processes.
However, the enzymatic basis for steroid epimerization is well-established and typically involves hydroxysteroid dehydrogenases (HSDs). These enzymes can catalyze the reversible oxidation of a hydroxyl group to a ketone, which can then be reduced back to a hydroxyl group with a different stereochemistry. Although MPA has been shown to affect the activity of HSDs, studies have not yet demonstrated that MPA itself is a substrate for epimerization by these enzymes.[5][6]
The theoretical pathway for such an epimerization would likely involve an oxidation-reduction cycle at a hydroxylated position on the MPA molecule.
Experimental Protocols
This section outlines the methodologies for key experiments in the study of MPA metabolism.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to assess the metabolic stability of MPA and identify its primary metabolites.
Materials:
-
Human liver microsomes (pooled)
-
Medroxyprogesterone acetate (MPA)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard
Procedure:
-
Pre-warm a suspension of human liver microsomes in phosphate buffer to 37°C.
-
Add MPA (at a specified concentration) to the microsome suspension.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle agitation.
-
At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant using HPLC-MS/MS to quantify the remaining MPA and identify the formed metabolites.[7][8][9][10]
Figure 2. Workflow for In Vitro Metabolism Study.
HPLC-MS/MS Analysis of MPA and its Metabolites
This method allows for the sensitive and specific quantification of MPA and its hydroxylated metabolites in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate MPA from its more polar metabolites.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for MPA and each of its hydroxylated metabolites, as well as the internal standard, should be optimized.[11][12][13][14]
Signaling Pathways Activated by Medroxyprogesterone Acetate
MPA exerts its biological effects primarily by acting as an agonist for the progesterone receptor (PR) and the androgen receptor (AR).
Progesterone Receptor Signaling Pathway
As a progesterone receptor agonist, MPA mimics the effects of endogenous progesterone. Upon binding to the PR in the cytoplasm, MPA induces a conformational change in the receptor. This complex then translocates to the nucleus, where it binds to progesterone response elements (PREs) on the DNA, leading to the regulation of target gene transcription. This can result in both the activation and repression of gene expression, depending on the cellular context and the presence of co-regulatory proteins.
Figure 3. Progesterone Receptor Signaling Pathway.
Androgen Receptor Signaling Pathway
MPA is also known to have androgenic activity due to its ability to bind to and activate the androgen receptor. Similar to its interaction with the PR, MPA binding to the AR in the cytoplasm triggers a conformational change and translocation of the complex to the nucleus. Inside the nucleus, the MPA-AR complex binds to androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. This interaction is responsible for some of the androgenic side effects observed with MPA therapy.
Figure 4. Androgen Receptor Signaling Pathway.
Conclusion
The metabolism of medroxyprogesterone acetate is primarily driven by CYP3A4-mediated hydroxylation, leading to the formation of several key metabolites. While the formation of epimers as a direct metabolic product has not been conclusively demonstrated, the theoretical potential for such a conversion via hydroxysteroid dehydrogenases warrants further investigation, particularly given that epimers are known impurities. The activation of both progesterone and androgen receptors by MPA underlines its complex pharmacological profile. A thorough understanding of these metabolic and signaling pathways is essential for the continued development and safe and effective use of this important therapeutic agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Structure elucidation of major metabolites from medroxyprogesterone acetate by P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Effects in vitro of medroxyprogesterone acetate on steroid metabolizing enzymes in the rat: selective inhibition of 3 alpha-hydroxysteroid oxidoreductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 8. oyc.co.jp [oyc.co.jp]
- 9. Metabolic Stability Assays [merckmillipore.com]
- 10. omicsonline.org [omicsonline.org]
- 11. Rapid Quantification of Medroxyprogesterone Acetate (MPA) in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Variability and quantification of serum medroxyprogesterone acetate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Specific and sensitive determination of medroxyprogesterone acetate in human serum by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The progestational and androgenic properties of medroxyprogesterone acetate: gene regulatory overlap with dihydrotestosterone in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Medroxyprogesterone Acetate and Its Impurities: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of medroxyprogesterone acetate (MPA), a widely used synthetic progestin. It delves into the absorption, distribution, metabolism, and excretion of MPA, and explores the current understanding of its process-related and degradation impurities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.
Pharmacokinetics of Medroxyprogesterone Acetate (MPA)
Medroxyprogesterone acetate is utilized in various hormonal therapies, including contraception and treatment for endometriosis and certain cancers.[1][2] Its pharmacokinetic profile is characterized by formulation-dependent absorption, extensive metabolism, and a long elimination half-life, particularly for depot injections.
Absorption
The absorption of MPA is highly dependent on its formulation and route of administration.
-
Oral Administration: Following oral administration, MPA is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations (Cmax) typically reached within 2 to 4 hours.[3] The bioavailability of oral MPA can be significantly influenced by food; administration with a meal can increase Cmax by 50-70% and the area under the curve (AUC) by 18-33%.[3] The absorption half-life for oral MPA is estimated to be between 15 and 30 minutes.[2]
-
Intramuscular (IM) Injection: The depot formulation of MPA (DMPA) is an aqueous suspension that, when injected intramuscularly, forms a depot from which the drug is slowly released.[4] This results in a prolonged duration of action. MPA can be detected in the serum as early as 30 minutes after a 150 mg injection.[4] Serum concentrations generally plateau at approximately 1.0 ng/mL for about three months before gradually declining.[4] In some individuals, MPA can be detected for as long as nine months after a single injection.[4] The absorption half-life for intramuscular MPA is approximately 0.86 ± 0.30 days.[2]
-
Subcutaneous (SC) Injection: Subcutaneous administration of MPA also provides sustained release. The absorption half-life for subcutaneous MPA is approximately 1.05 ± 0.56 days.[2]
Distribution
Once absorbed, MPA is widely distributed in the body. The volume of distribution is approximately 20 ± 3 L.[2] MPA is highly protein-bound, with an average of 86% being bound to plasma proteins, primarily serum albumin.[5] Notably, it does not bind to sex hormone-binding globulin (SHBG).[5]
Metabolism
MPA is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.[5] The major metabolic pathway is hydroxylation, mediated predominantly by the CYP3A4 isozyme.[][7] This metabolism involves the reduction of ring A and/or the side-chain, loss of the acetyl group, and hydroxylation at the 2-, 6-, and 21-positions, resulting in the formation of more than 10 metabolites.[5] The major metabolites identified are 6β-hydroxy-MPA, 1β-hydroxy-MPA, and 2β-hydroxy-MPA.[8] The metabolism of MPA can be induced by co-administration of CYP3A4 inducers, potentially leading to lower plasma concentrations and reduced efficacy.[]
Excretion
The metabolites of MPA are primarily excreted in the urine as glucuronide and sulfate conjugates.[5] The elimination half-life of MPA varies significantly with the formulation:
-
Oral: 12 to 17 hours.
-
Intramuscular: Approximately 50 days.[5]
-
Subcutaneous: Approximately 43 days.
Due to the slow release from the depot, MPA concentrations can remain detectable for 120 to 200 days following an intramuscular injection.[5]
Quantitative Pharmacokinetic Data of Medroxyprogesterone Acetate
The following tables summarize the key pharmacokinetic parameters of MPA across different formulations.
| Table 1: Pharmacokinetic Parameters of Oral Medroxyprogesterone Acetate | |
| Parameter | Value |
| Time to Peak Concentration (Tmax) | 2 - 4 hours[3] |
| Effect of Food on Bioavailability | Cmax increased by 50-70%, AUC increased by 18-33%[3] |
| Absorption Half-life | 15 - 30 minutes[2] |
| Elimination Half-life | 12 - 17 hours |
| Table 2: Pharmacokinetic Parameters of Injectable Medroxyprogesterone Acetate | |
| Parameter | Intramuscular (IM) |
| Time to Peak Concentration (Tmax) | ~3 weeks to reach peak[5] |
| Peak Concentration (Cmax) | 1 - 7 ng/mL (after 150 mg dose)[5] |
| Absorption Half-life | 0.86 ± 0.30 days[2] |
| Elimination Half-life | ~50 days[5] |
| Detectable Concentrations | 120 - 200 days post-injection[5] |
Impurities of Medroxyprogesterone Acetate
Impurities in pharmaceutical products can arise during synthesis, formulation, or storage and are critical to characterize to ensure product safety and efficacy.[3] The known impurities of MPA include process-related compounds and degradation products.
A forced degradation study on MPA injectable suspensions revealed that impurities are generated under various stress conditions, including acidic, basic, light, and oxidative environments.[9] Thermal exposure is considered the most likely condition to be encountered during transport and storage.[9] Quantitative Structure-Activity Relationship (QSAR) analysis of known impurities suggests that they are likely to pose no greater safety risk than MPA itself.[9][10]
Information on the specific pharmacokinetic profiles of these individual impurities is limited in publicly available literature. The focus of most studies has been on their detection and quantification rather than their absorption, distribution, metabolism, and excretion.
Experimental Protocols
The quantification of MPA in biological matrices is crucial for pharmacokinetic studies. The most common and sensitive methods involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Sample Preparation for LC-MS/MS Analysis of MPA in Human Plasma
This protocol is a generalized representation based on common practices described in the literature.
-
Sample Collection: Collect whole blood samples into tubes containing an appropriate anticoagulant.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Protein Precipitation/Liquid-Liquid Extraction:
-
To a known volume of plasma (e.g., 500 µL), add an internal standard.
-
Perform protein precipitation by adding a solvent such as acetonitrile.
-
Alternatively, perform liquid-liquid extraction using a solvent like pentane.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase.
-
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.
In Vitro Metabolism Studies using Human Liver Microsomes
This protocol outlines a general procedure to investigate the in vitro metabolism of MPA or its impurities.[11][12]
-
Incubation Mixture Preparation:
-
Prepare an incubation mixture containing human liver microsomes, a NADPH-generating system (as a source of cofactors), and a buffer solution (e.g., phosphate buffer).
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the test compound (MPA or an impurity).
-
-
Reaction Termination:
-
After a specified time, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
-
Sample Processing:
-
Centrifuge the mixture to pellet the protein.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis: Analyze the supernatant to identify and quantify the parent compound and any formed metabolites.
Visualizations
MPA Metabolism and Signaling
The metabolism of MPA is primarily a hepatic process, while its mechanism of action involves interaction with progesterone receptors, leading to downstream signaling events.
References
- 1. Medroxyprogesterone Acetate | C24H34O4 | CID 6279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Pharmacokinetics of depot medroxyprogesterone acetate contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pfizermedical.com [pfizermedical.com]
- 7. Metabolism of medroxyprogesterone acetate (MPA) via CYP enzymes in vitro and effect of MPA on bleeding time in female rats in dependence on CYP activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. admescope.com [admescope.com]
The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, particularly within the realms of pharmaceutical development and clinical research, the pursuit of accuracy and precision is paramount. This technical guide delves into the core principles and practical applications of deuterated internal standards, elucidating their critical role in mitigating analytical variability and ensuring data integrity. Through an exploration of experimental protocols, quantitative data, and logical workflows, this document serves as a comprehensive resource for scientists striving for the highest caliber of bioanalytical results.
The Fundamental Principle: Isotope Dilution Mass Spectrometry
At the heart of using deuterated internal standards is the principle of isotope dilution. A known quantity of a stable isotope-labeled (SIL) analog of the analyte, in this case, a deuterated version, is added to the sample at the earliest stage of the analytical workflow.[1] The SIL internal standard (IS) is chemically identical to the analyte of interest, but with a different mass due to the incorporation of deuterium atoms.[2] This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard.
Because the deuterated standard is a near-perfect chemical mimic of the analyte, it experiences the same physical and chemical variations throughout the entire analytical process, including extraction, derivatization, injection, and ionization.[2] Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. Similarly, any suppression or enhancement of the ionization process in the mass spectrometer's source (known as the matrix effect) will affect both the analyte and the internal standard to the same degree.[3] By calculating the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to a more accurate and precise quantification of the analyte.[3]
Advantages of Employing Deuterated Internal Standards
The use of deuterated internal standards in mass spectrometry offers a multitude of advantages that are critical for robust and reliable quantitative analysis:
-
Compensation for Matrix Effects : Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures of endogenous and exogenous compounds that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[3] Deuterated internal standards co-elute with the analyte and experience the same matrix effects, allowing for accurate correction.[3]
-
Correction for Sample Loss During Preparation : Analyte loss is a common occurrence during multi-step sample preparation procedures like protein precipitation, liquid-liquid extraction, and solid-phase extraction. Since the deuterated standard is added at the beginning of the process, it accounts for these losses.
-
Improved Accuracy and Precision : By correcting for both physical and matrix-induced variations, deuterated internal standards significantly enhance the accuracy (closeness to the true value) and precision (reproducibility) of the analytical method.[4]
-
Increased Robustness of the Bioanalytical Method : Methods employing deuterated internal standards are generally more rugged and less susceptible to minor variations in experimental conditions, leading to higher throughput and lower rates of failed analytical runs.[2]
-
Regulatory Acceptance : The use of stable isotope-labeled internal standards is widely recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[3]
Quantitative Data Presentation
The impact of using a deuterated internal standard on the quality of quantitative data is significant. The following tables summarize validation data from published studies, illustrating the improvements in accuracy, precision, recovery, and matrix effect compensation.
Accuracy and Precision
The following table presents a comparison of the accuracy and precision for the quantification of the anticancer agent D-24851 with and without a stable isotope-labeled (SIL) internal standard.
| Internal Standard Type | Concentration (ng/mL) | Accuracy (%) | Precision (%) |
| Analog IS | 1 | 102.1 | 5.9 |
| 2 | 101.5 | 4.3 | |
| 5 | 100.8 | 2.5 | |
| 10 | 100.5 | 1.8 | |
| 20 | 100.3 | 1.3 | |
| 50 | 100.2 | 1.0 | |
| 100 | 100.1 | 0.8 | |
| No IS | 1 | 108.7 | 12.1 |
| 2 | 105.4 | 9.8 | |
| 5 | 103.2 | 7.5 | |
| 10 | 102.1 | 6.2 | |
| 20 | 101.5 | 5.1 | |
| 50 | 100.9 | 4.0 | |
| 100 | 100.6 | 3.2 | |
| SIL IS (Deuterated) | 1 | 100.2 | 2.1 |
| 2 | 100.1 | 1.5 | |
| 5 | 100.0 | 0.9 | |
| 10 | 100.0 | 0.7 | |
| 20 | 100.0 | 0.5 | |
| 50 | 100.0 | 0.4 | |
| 100 | 100.0 | 0.3 |
Data adapted from Stokvis, E.; Rosing, H.; Beijnen, J. H. Rapid Commun. Mass Spectrom. 2005, 19 (3), 401–407.
Recovery and Matrix Effect
This table summarizes the recovery and matrix effect data for the analysis of the EZH2 inhibitor tazemetostat in human plasma using its deuterated internal standard.
| Analyte/IS | Concentration Level | Mean Recovery (%) | Matrix Effect (%) |
| Tazemetostat | Low QC (30 ng/mL) | 93.3 | -25.5 |
| Medium QC (300 ng/mL) | 101.2 | -15.2 | |
| High QC (3000 ng/mL) | 121.1 | -4.9 | |
| Tazemetostat-d5 | Working Concentration | 105.6 | -18.7 |
Data adapted from Du P, et al. J Chromatogr B Analyt Technol Biomed Life Sci. 2022;1194:123187.[5]
Method Validation Summary for Immunosuppressants
The following table provides a summary of the validation parameters for the simultaneous quantification of five immunosuppressive drugs in human whole blood/plasma using their respective deuterated internal standards.
| Analyte | Linearity Range | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) | Recovery (%) |
| Cyclosporine A | 2 - 1250 ng/mL | 1.5 - 5.8 | 3.9 - 8.7 | 95 - 105 | 78.9 |
| Tacrolimus | 0.5 - 42.2 ng/mL | 0.9 - 3.2 | 2.5 - 6.4 | 98 - 103 | 81.2 |
| Sirolimus | 0.6 - 49.2 ng/mL | 1.2 - 4.5 | 3.1 - 7.8 | 96 - 104 | 84.0 |
| Everolimus | 0.5 - 40.8 ng/mL | 1.8 - 6.1 | 4.2 - 9.1 | 94 - 106 | 76.6 |
| Mycophenolic Acid | 0.01 - 7.5 µg/mL | 2.3 - 14.7 | 5.5 - 12.5 | 90 - 113 | 79.5 |
Data adapted from Buchwald A, et al. BMC Clin Pathol. 2012;12:2.
Experimental Protocols
A well-defined and validated experimental protocol is crucial for obtaining reliable quantitative results. The following sections outline a general workflow and a specific example of a bioanalytical method using a deuterated internal standard.
General Experimental Workflow
The logical flow of a quantitative LC-MS/MS analysis using a deuterated internal standard can be visualized as follows:
Caption: General workflow for quantitative LC-MS/MS analysis.
Detailed Protocol: Quantification of Tazemetostat in Human Plasma
This protocol is adapted from the validated method for the quantification of tazemetostat in human plasma.[5]
4.2.1. Materials and Reagents
-
Tazemetostat reference standard
-
Tazemetostat-d5 (deuterated internal standard)
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
4.2.2. Stock and Working Solutions
-
Prepare a 1 mg/mL stock solution of tazemetostat in acetonitrile.
-
Prepare a 1 mg/mL stock solution of tazemetostat-d5 in acetonitrile.
-
Prepare serial dilutions of the tazemetostat stock solution in acetonitrile:water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of tazemetostat-d5 at a concentration of 100 ng/mL in acetonitrile.
4.2.3. Sample Preparation
-
To 20 µL of human plasma in a microcentrifuge tube, add 100 µL of the tazemetostat-d5 working solution (100 ng/mL in acetonitrile). This solution serves to precipitate proteins and add the internal standard.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 50 µL of the supernatant to a clean vial for LC-MS/MS analysis.
4.2.4. LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Kinetex C18 (100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-1.5 min: 20-80% B
-
1.5-2.5 min: 80% B
-
2.5-2.6 min: 80-20% B
-
2.6-3.0 min: 20% B
-
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40°C
-
MS System: SCIEX Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Tazemetostat: Q1 573.3 -> Q3 126.1
-
Tazemetostat-d5: Q1 578.3 -> Q3 131.1
-
4.2.5. Data Analysis
-
Integrate the peak areas for both tazemetostat and tazemetostat-d5.
-
Calculate the peak area ratio of tazemetostat to tazemetostat-d5.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of tazemetostat in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Diagrams are essential for conveying complex concepts and workflows in a clear and concise manner.
Principle of Isotope Dilution
Caption: Principle of Isotope Dilution Analysis.
Signaling Pathway of Data Correction
Caption: Data correction pathway using an internal standard.
Conclusion
Deuterated internal standards are not merely a methodological convenience but a fundamental necessity for achieving high-quality, reliable, and defensible data in quantitative mass spectrometry. By effectively compensating for the inherent variabilities of complex biological matrices and multi-step sample preparation workflows, they empower researchers, scientists, and drug development professionals to make decisions with confidence. The implementation of well-validated bioanalytical methods incorporating deuterated internal standards, as outlined in this guide, is a critical step towards ensuring the integrity and success of research and development endeavors.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. scispace.com [scispace.com]
- 4. Quantitation of tazemetostat in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Technical Profile of 6-epi-Medroxy Progesterone-d3 17-Acetate: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of 6-epi-Medroxy Progesterone-d3 17-Acetate, a deuterated epimer of Medroxyprogesterone Acetate. This guide covers its commercial availability, physicochemical properties, and explores the pertinent biological pathways of its parent compound, Medroxyprogesterone Acetate (MPA). Furthermore, it outlines generalized experimental protocols for its synthesis, analysis, and use in receptor binding assays, derived from established methodologies for similar steroidal compounds.
Commercial Availability
This compound is available as a research chemical from several specialized suppliers. It is primarily used as a labeled internal standard for analytical and pharmacokinetic studies of Medroxyprogesterone Acetate and its metabolites.[1] The deuterium labeling provides a distinct mass signature for use in mass spectrometry-based quantification. The following table summarizes the key information from various suppliers.
| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Pharmaffiliates | This compound | - | C₂₄H₃₁D₃O₄ | 389.54 | Labeled epimer of Medroxyprogesterone acetate; Progesterone impurity.[2] |
| LGC Standards | This compound | - | - | - | Available as a reference standard for pharmaceutical toxicology.[3] |
| VIVAN Life Sciences | 17 Medroxyprogesterone Acetate D3 | VLDL-01889 | C₂₄H₃₁D₃O₄ | 389.54 | Supplied with CoA, MASS, NMR, and HPLC data. For testing purposes only. |
| Simson Pharma Limited | Medroxyprogesterone 17-Acetate-D3 | - | - | 389.54 | Available via custom synthesis and is accompanied by a Certificate of Analysis. |
| MedChemExpress | Medroxyprogesterone acetate-d3 | - | C₂₄H₃₁D₃O₄ | 389.54 | Deuterium labeled Medroxyprogesterone acetate. For research use only. |
Physicochemical Properties
The fundamental properties of this compound are summarized below. These are based on the properties of its parent compounds and information from suppliers.
| Property | Value |
| IUPAC Name | [(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate-d3[1] |
| Molecular Formula | C₂₄H₃₁D₃O₄ |
| Molecular Weight | 389.55 g/mol [1] |
| Parent Drug | Medroxyprogesterone[1] |
| Appearance | White to off-white solid |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Biological Context: Signaling Pathways of Medroxyprogesterone Acetate
As a synthetic progestin, Medroxyprogesterone Acetate (MPA) primarily exerts its biological effects by interacting with the progesterone receptor (PR). However, it is also known to bind to androgen and glucocorticoid receptors, leading to a complex pharmacological profile. The signaling pathways of MPA can be broadly categorized into genomic and non-genomic pathways.
Classical Genomic Signaling Pathway
The classical genomic pathway involves the binding of MPA to cytosolic progesterone receptors (PR-A and PR-B). This binding event induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Within the nucleus, the MPA-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This process ultimately alters protein synthesis and cellular function.
Caption: Classical genomic signaling pathway of MPA.
Non-Genomic Signaling Pathways
MPA can also initiate rapid, non-genomic signaling events that do not directly involve gene transcription. These pathways are often initiated at the cell membrane and involve the activation of various intracellular signaling cascades. For instance, MPA can modulate the activity of kinases such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K). These rapid signaling events can, in turn, influence cellular processes and may also cross-talk with the genomic signaling pathways.
Caption: Non-genomic signaling pathways of MPA.
Experimental Protocols
General Synthesis of Deuterated Steroid Epimers
The synthesis of a specific deuterated epimer like this compound would involve a multi-step process. A generalized workflow is presented below. The specific reagents and reaction conditions would need to be optimized for this particular molecule.
Caption: Generalized synthesis workflow for a deuterated steroid epimer.
Methodology:
-
Starting Material Selection: A suitable precursor of Medroxyprogesterone Acetate is chosen.
-
Protection: Reactive functional groups that are not involved in the desired reactions are protected using appropriate protecting groups to prevent side reactions.
-
Epimerization: Stereoselective chemical reactions are employed to invert the stereochemistry at the C-6 position to create the "epi" configuration. This may involve oxidation followed by stereoselective reduction.
-
Deuteration: The deuterium atoms are introduced at the desired position. For a d3-methyl group, this could be achieved using a deuterated methylating agent (e.g., CD₃I) in a Grignard or similar reaction.
-
Deprotection: The protecting groups are removed to restore the original functional groups.
-
Purification: The final product is purified from the reaction mixture using techniques such as High-Performance Liquid Chromatography (HPLC).
-
Characterization: The structure and purity of the synthesized compound are confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Analytical Method: Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of steroids in biological matrices. This compound is an ideal internal standard for the accurate quantification of Medroxyprogesterone Acetate.
Sample Preparation:
-
Spiking: A known amount of this compound (internal standard) is added to the biological sample (e.g., plasma, serum).
-
Extraction: The steroids are extracted from the matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Reconstitution: The extracted sample is dried down and reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Parameters:
-
Liquid Chromatography: A reverse-phase C18 column is typically used to separate the analyte from other matrix components. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid or ammonium formate) is commonly employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both Medroxyprogesterone Acetate and the deuterated internal standard are monitored for high selectivity and sensitivity.
Data Analysis:
The concentration of Medroxyprogesterone Acetate in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Progesterone Receptor Binding Assay
A competitive binding assay can be used to determine the affinity of this compound for the progesterone receptor. This assay measures the ability of the test compound to displace a radiolabeled or fluorescently labeled progesterone ligand from the receptor.
Methodology:
-
Receptor Preparation: A source of progesterone receptor is required, which can be a purified receptor protein or a cell lysate from cells overexpressing the receptor.
-
Competition: The receptor preparation is incubated with a fixed concentration of a labeled progesterone ligand and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The receptor-bound ligand is separated from the free ligand. This can be achieved by methods such as filtration, precipitation, or size-exclusion chromatography.
-
Detection: The amount of bound labeled ligand is quantified using a suitable detector (e.g., scintillation counter for radiolabeled ligands or a fluorescence plate reader for fluorescently labeled ligands).
-
Data Analysis: The data is plotted as the percentage of bound labeled ligand versus the concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand) is determined from this curve, which is a measure of the compound's binding affinity.
Conclusion
This compound is a valuable tool for researchers in the fields of endocrinology, pharmacology, and drug metabolism. Its commercial availability as a high-purity standard facilitates its use in sensitive and specific analytical methods. While detailed experimental data for this specific molecule is limited, the established knowledge of Medroxyprogesterone Acetate's biological activity and the general protocols for steroid synthesis, analysis, and receptor binding provide a solid foundation for its application in research. Further studies are warranted to elucidate the specific biological activity of the 6-epi configuration and its potential impact on receptor binding and signaling.
References
- 1. Simultaneous measurement of 18 steroids in human and mouse serum by liquid chromatography–mass spectrometry without derivatization to profile the classical and alternate pathways of androgen synthesis and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PolarScreen™ Progesterone Receptor Competitor Assay Kit, Green 400 x 20 μL assays [thermofisher.com]
- 3. protocols.io [protocols.io]
Methodological & Application
Application Notes and Protocols for the Use of 6-epi-Medroxyprogesterone-d3 17-Acetate as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medroxyprogesterone acetate (MPA) is a synthetic progestin widely used in hormone therapy and for contraception. Accurate quantification of MPA in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry, as they correct for variability during sample preparation and analysis. 6-epi-Medroxyprogesterone-d3 17-Acetate, a deuterated epimer of MPA, serves as an ideal internal standard for the precise and accurate quantification of MPA by liquid chromatography-tandem mass spectrometry (LC-MS/MS). These application notes provide a detailed protocol and supporting data for its use.
Principle of Internal Standardization
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to every sample, calibrator, and quality control sample. The IS helps to correct for variations in sample extraction, injection volume, and ionization efficiency in the mass spectrometer. A stable isotope-labeled internal standard, such as 6-epi-Medroxyprogesterone-d3 17-Acetate, is considered the most suitable choice as it co-elutes with the analyte and exhibits identical behavior during sample processing and analysis, leading to highly accurate and precise quantification.
Quantitative Data Summary
The following tables summarize representative quantitative data from various validated LC-MS/MS methods for the analysis of Medroxyprogesterone Acetate using a deuterated internal standard. While the specific use of 6-epi-Medroxyprogesterone-d3 17-Acetate is not always detailed in the literature, these values provide a strong indication of the expected performance of a method utilizing this internal standard.
Table 1: Linearity and Sensitivity of MPA Quantification
| Parameter | Typical Range | Reference |
| Linearity Range | 0.10 - 8.0 µg/L | [1] |
| Lower Limit of Quantification (LLOQ) | 40 ng/L | [1] |
| Lower Limit of Detection (LOD) | Not Reported | [1] |
Table 2: Precision and Accuracy of MPA Quantification
| Parameter | Typical Value | Reference |
| Intra-day Precision (%RSD) | < 9.0% | [1] |
| Inter-day Precision (%RSD) | < 9.0% | [1] |
| Accuracy/Relative Recovery | 76.1% | [1] |
Experimental Protocols
This section outlines a general protocol for the quantification of Medroxyprogesterone Acetate in human plasma using 6-epi-Medroxyprogesterone-d3 17-Acetate as an internal standard.
Materials and Reagents
-
Medroxyprogesterone Acetate (MPA) reference standard
-
6-epi-Medroxyprogesterone-d3 17-Acetate (Internal Standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (or other suitable mobile phase modifier)
-
N-hexane (or other suitable extraction solvent)
-
Human plasma (blank)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 2.1 mm x 100 mm, 3 µm)
Sample Preparation: Liquid-Liquid Extraction
-
To 1.0 mL of human plasma in a polypropylene tube, add a known amount of 6-epi-Medroxyprogesterone-d3 17-Acetate working solution.
-
Add 5 mL of n-hexane.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
HPLC Conditions:
-
Mass Spectrometry Conditions:
Visualizations
Logical Workflow for Internal Standard Use
Caption: Workflow for quantitative analysis using an internal standard.
Experimental Workflow for MPA Quantification
References
Application Note: Quantification of Medroxyprogesterone Acetate in Human Plasma by LC-MS/MS
Introduction
Medroxyprogesterone acetate (MPA) is a synthetic progestin widely used for contraception and hormone replacement therapy.[1] Accurate and sensitive quantification of MPA in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction studies.[2][3] This application note describes a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of MPA in human plasma. The method utilizes a simple liquid-liquid extraction for sample preparation followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer.
Experimental Workflow
Caption: Overall workflow for the quantification of Medroxyprogesterone Acetate by LC-MS/MS.
Protocols
1. Materials and Reagents
-
Medroxyprogesterone acetate (MPA) reference standard
-
Megestrol acetate (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
n-Hexane or Pentane (HPLC grade)
-
Human plasma (blank)
2. Sample Preparation
This protocol is based on established liquid-liquid extraction methods.[4]
-
Pipette 600 µL of human plasma into a clean microcentrifuge tube.[2][3]
-
Spike with an appropriate amount of internal standard (e.g., Megestrol Acetate).[4]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[4]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Waters Acquity UPLC or equivalent |
| Column | Agilent Zorbax Eclipse-Plus C18, 2.1 x 50 mm, 5.0 µm or equivalent[2][3] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Methanol[4] |
| Gradient | Isocratic (e.g., 72% B) or a suitable gradient |
| Flow Rate | 0.2 mL/min[4] |
| Column Temperature | 40°C[4] |
| Injection Volume | 5-10 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | QTRAP® 5500 Mass Analyzer or equivalent[2][3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2][3][4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | MPA: 387 -> 327, 387 -> 123; IS (Megestrol Acetate): 385 -> 325[4][6] |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100-200 ms |
Method Validation
The method was validated according to the Food and Drug Administration (FDA) Bioanalytical Method Validation guidelines.[2][3]
Caption: Key parameters for the validation of the bioanalytical method.
Table 3: Summary of Method Validation Results
| Parameter | Result |
| Linearity Range | 0.10–8.0 µg/L or 200–10,000 pg/mL[2][3][4] |
| Correlation Coefficient (r²) | > 0.99[5] |
| Lower Limit of Quantification (LLOQ) | 40 ng/L or 200 pg/mL[2][3][4] |
| Accuracy | 96.2% to 108.7% or within ±9.6% of nominal values[2][3][5] |
| Precision (RSD%) | < 18.8% or ≤15.2%[2][3][5] |
| Extraction Recovery | ~76.1%[4] |
| Matrix Effect | Acceptable, with ion suppression or enhancement within validated limits[2][3] |
| Stability | MPA was stable in plasma after multiple freeze-thaw cycles and at room temperature for several hours.[2][3] |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Medroxyprogesterone acetate in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput bioanalytical studies. The method has been successfully validated and meets the criteria to support clinical trials.[2][3]
References
- 1. omicsonline.org [omicsonline.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Rapid Quantification of Medroxyprogesterone Acetate (MPA) in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Medroxyprogesterone Acetate in Human Plasma by LC-MS/MS Spectrometry [journal11.magtechjournal.com]
- 5. Quantitative determination of medroxyprogesterone acetate in plasma by liquid chromatography/electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Steroid Analysis Using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of steroids in biological matrices is crucial for various fields, including clinical diagnostics, endocrinology, sports medicine, and pharmaceutical development.[1] The low concentrations of steroids and the complexity of biological samples present significant analytical challenges.[2][3] The use of deuterated steroids as internal standards is a widely accepted strategy to improve the accuracy and reliability of quantitative analysis by mass spectrometry (MS).[1][4] These stable isotope-labeled standards have physicochemical properties nearly identical to their endogenous counterparts, allowing them to compensate for variations during sample preparation and analysis.[4]
This document provides detailed application notes and protocols for the preparation of samples for steroid analysis using deuterated standards, focusing on common techniques such as Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and derivatization for Gas Chromatography-Mass Spectrometry (GC-MS).
Key Principles of Using Deuterated Internal Standards
Deuterated internal standards are synthetic versions of the target analytes where one or more hydrogen atoms are replaced by deuterium.[1] This substitution results in a mass shift that is easily detectable by a mass spectrometer, without significantly altering the chemical behavior of the molecule.[1]
Advantages of using deuterated internal standards include:
-
Correction for Sample Loss: They account for the loss of analyte during extraction, cleanup, and derivatization steps.[4]
-
Compensation for Matrix Effects: They help to mitigate the ion suppression or enhancement effects caused by co-eluting matrix components in LC-MS analysis.[4]
-
Improved Precision and Accuracy: By normalizing the response of the native analyte to that of the labeled standard, the precision and accuracy of the quantification are significantly improved.[5]
Sample Preparation Workflows
A typical workflow for steroid analysis involves sample collection, addition of the deuterated internal standard, extraction of the steroids from the matrix, cleanup to remove interfering substances, and finally, analysis by LC-MS or GC-MS.
Caption: General workflow for steroid sample preparation.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Steroids in Human Plasma
This protocol is suitable for the extraction of a broad range of steroids from human plasma.[6][7]
Materials:
-
Human plasma sample
-
Deuterated steroid internal standard mix (in methanol)
-
Methyl tert-butyl ether (MTBE)
-
Water (HPLC grade)
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 50% methanol in water)
Procedure:
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Internal Standard Spiking: To 200 µL of plasma, add a known amount of the deuterated internal standard mixture. Vortex briefly to mix.
-
Extraction:
-
Add 1 mL of MTBE to the plasma sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous phases.
-
-
Phase Separation: Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution. Vortex to ensure complete dissolution.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Steroids in Urine
This protocol is effective for cleaning up and concentrating steroids from urine samples.[3][8]
Materials:
-
Urine sample
-
Deuterated steroid internal standard mix (in methanol)
-
C18 SPE cartridges (e.g., 100 mg, 1 mL)[9]
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hexane
-
Ethyl acetate
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 50% methanol in water)
Procedure:
-
Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter.
-
Internal Standard Spiking: To 1 mL of the clarified urine, add the deuterated internal standard mixture.
-
SPE Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading: Load the spiked urine sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 3 mL of water to remove salts and polar interferences.
-
Wash the cartridge with 3 mL of hexane to remove non-polar, interfering lipids.
-
-
Elution: Elute the steroids from the cartridge with 3 mL of ethyl acetate into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Analysis: The sample is now ready for LC-MS/MS or GC-MS analysis (after derivatization for GC-MS).
Protocol 3: Derivatization for GC-MS Analysis
For GC-MS analysis, steroids, which are often non-volatile, require derivatization to increase their volatility and thermal stability.[2][10] Silylation is a common derivatization technique.[9]
Materials:
-
Dried steroid extract (from LLE or SPE)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Heating block or oven
Procedure:
-
Reagent Addition: To the dried steroid extract, add 50 µL of MSTFA + 1% TMCS and 50 µL of pyridine.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Data Presentation
The use of deuterated internal standards allows for the accurate calculation of analyte recovery and concentration.
Table 1: Typical Recovery Rates for Steroids using Different Extraction Methods
| Steroid | Liquid-Liquid Extraction (MTBE) Recovery (%) | Solid-Phase Extraction (C18) Recovery (%) |
| Cortisol | 95 ± 5 | 92 ± 6 |
| Testosterone | 98 ± 4 | 96 ± 5 |
| Progesterone | 97 ± 5 | 94 ± 7 |
| Estradiol | 93 ± 6 | 90 ± 8 |
| Aldosterone | 89 ± 7 | 85 ± 9 |
Data are representative and may vary depending on the specific matrix and experimental conditions.
Table 2: Comparison of Limits of Quantification (LOQ) for Steroid Analysis
| Steroid | LC-MS/MS LOQ (pg/mL) | GC-MS LOQ (pg/mL) |
| Cortisol | 50 | 100 |
| Testosterone | 10 | 20 |
| Progesterone | 20 | 50 |
| Estradiol | 1 | 5 |
| Aldosterone | 5 | 10 |
LOQs are highly dependent on the instrument sensitivity and sample preparation efficiency.
Steroid Biosynthesis Pathway
Understanding the relationships between different steroids can be crucial for data interpretation. The following diagram illustrates the simplified steroid biosynthesis pathway.
Caption: Simplified steroid biosynthesis pathway.
Conclusion
The protocols and information provided in these application notes offer a robust starting point for researchers developing methods for steroid analysis. The use of deuterated internal standards is a critical component for achieving high-quality, reliable, and reproducible quantitative results. The choice of sample preparation technique will depend on the specific steroids of interest, the biological matrix, and the analytical instrumentation available. Method validation is essential to ensure that the chosen protocol meets the specific requirements of the study.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two simple cleanup methods combined with LC-MS/MS for quantification of steroid hormones in in vivo and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isotopically Labeled Steroid Standards [sigmaaldrich.com]
- 5. api.unil.ch [api.unil.ch]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. arborassays.com [arborassays.com]
- 8. Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Quantitative Analysis of Medroxyprogesterone Acetate in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Medroxyprogesterone acetate (MPA) is a synthetic progestin widely used for long-acting contraception, hormone replacement therapy, and the treatment of conditions like endometriosis.[1] Accurate quantification of MPA in plasma is crucial for pharmacokinetic (PK) studies, bioequivalence assessments, and therapeutic drug monitoring to ensure efficacy and safety.[2] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity, specificity, and robustness, superseding older methods like gas chromatography-mass spectrometry (GC-MS) and radioimmunoassays.[3][4]
This application note provides a detailed protocol for the quantitative determination of MPA in human plasma using LC-MS/MS, including sample preparation, instrument parameters, and method validation guidelines.
Principle of the Method
The method involves the extraction of Medroxyprogesterone acetate and an internal standard (IS) from a plasma matrix, typically through liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The extracted analytes are then separated using reverse-phase High-Performance Liquid Chromatography (HPLC). Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity by monitoring a specific precursor-to-product ion transition for both MPA and the internal standard, allowing for accurate quantification even at low concentrations.
Experimental Protocols
Materials and Reagents
-
Standards: Medroxyprogesterone acetate (MPA) reference standard, internal standard (e.g., Megestrol Acetate or Deoxycorticosterone Acetate - DOCA).[4][5]
-
Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, n-Hexane, Pentane, and water.[4][5]
-
Plasma: Drug-free human plasma for calibration standards and quality controls.
Instrumentation
-
LC System: A high-performance liquid chromatography system capable of delivering accurate gradients (e.g., Waters Acquity LC, Shimadzu 20 Series HPLC).[4][6]
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex QTRAP® 5500).[6][7]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 500 µL of plasma sample, calibration standard, or quality control into a clean glass centrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 5 ng/mL DOCA).[4]
-
Add 4 mL of an appropriate extraction solvent (e.g., pentane or n-hexane).[4][5][8]
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at approximately 1250 x g for 5 minutes to separate the aqueous and organic layers.[4]
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40-50°C.[5]
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol/water).[4]
-
Vortex briefly and transfer the solution to an autosampler vial for injection.
LC-MS/MS Conditions
The following tables summarize typical instrument conditions. Optimization may be required based on the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Example Value |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 3 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | Methanol[4] |
| Flow Rate | 0.2 - 0.4 mL/min[5] |
| Column Temperature | 40°C[5] |
| Injection Volume | 10 µL |
| Gradient | Isocratic (e.g., 72% B) or Gradient (e.g., 60% B to 90% B)[4][5] |
Table 2: Mass Spectrometric Conditions
| Parameter | Example Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5][6] |
| Scan Mode | Multiple Reaction Monitoring (MRM)[5] |
| MRM Transition (MPA) | Q1: 387.2 amu → Q3: 327.1 amu[4] |
| MRM Transition (IS) | Analyte-specific (e.g., Megestrol Acetate: 325.4 amu)[5] |
| Ion Source Temp. | 500 - 550°C |
| Dwell Time | 100 msec[4] |
Method Validation Summary
The analytical method should be validated according to the US FDA or ICH guidelines.[6][9] Key validation parameters are summarized below.
Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte and IS. |
| Linearity & Range | The range over which the method is accurate, precise, and linear. | Correlation coefficient (r²) > 0.99.[9] |
| Accuracy | Closeness of measured values to the true value. | Mean value should be within ±15% of the nominal value (±20% at LLOQ).[6] |
| Precision | Closeness of repeated individual measurements. | Coefficient of Variation (CV) or RSD should not exceed 15% (20% at LLOQ).[5][6] |
| LLOQ | The lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10; accuracy and precision within ±20%. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |
| Stability | Stability of the analyte in the biological matrix under various conditions. | Analyte concentration should be within ±15% of the initial concentration.[6] |
Quantitative Data Summary
The following table presents a summary of performance data from published LC-MS/MS methods for MPA quantification in human plasma.
Table 4: Performance Summary of Published LC-MS/MS Methods
| Reference | Linear Range | LLOQ | Accuracy (% Nominal) | Precision (% RSD) |
| Hummert P, et al. (2016)[6][7] | 200 - 10,000 pg/mL | 200 pg/mL | ≤ ±9.6% | ≤ 15.2% |
| Song M, et al. (2001)[8] | 0.05 - 6.0 ng/mL | 0.05 ng/mL | 96.2% - 108.7% | < 18.8% |
| Wei Y, et al.[5] | 0.10 - 8.0 ng/mL | 0.04 ng/mL | Not Reported | < 9.0% |
| Augustine MS, et al. (2014)[4] | 0.05 - 500 ng/mL | 0.05 ng/mL | Not Reported | Not Reported |
Workflow Visualization
The following diagram illustrates the general workflow for the quantitative analysis of Medroxyprogesterone Acetate in plasma.
Caption: Workflow for MPA quantification in plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of Medroxyprogesterone acetate in human plasma.[6] The protocol, including liquid-liquid extraction for sample cleanup and tandem mass spectrometry for detection, is well-suited for high-throughput clinical and research applications, enabling accurate pharmacokinetic and bioequivalence studies. Proper method validation is essential to ensure data integrity and compliance with regulatory standards.
References
- 1. frontiersin.org [frontiersin.org]
- 2. extranet.who.int [extranet.who.int]
- 3. Variability and quantification of serum medroxyprogesterone acetate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. Determination of Medroxyprogesterone Acetate in Human Plasma by LC-MS/MS Spectrometry [journal11.magtechjournal.com]
- 6. Rapid Quantification of Medroxyprogesterone Acetate (MPA) in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Quantitative determination of medroxyprogesterone acetate in plasma by liquid chromatography/electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-epi-Medroxy Progesterone-d3 17-Acetate in Pharmacokinetic Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 6-epi-Medroxy Progesterone-d3 17-Acetate as an internal standard in pharmacokinetic (PK) studies of Medroxyprogesterone Acetate (MPA). The use of a stable isotope-labeled internal standard is crucial for correcting variations in sample processing and analytical instrumentation, thereby ensuring the accuracy and precision of quantitative bioanalysis.
Introduction
Medroxyprogesterone acetate (MPA) is a synthetic progestin widely used for contraception and in the treatment of various medical conditions.[1] Understanding its pharmacokinetic profile is essential for optimizing dosing regimens and ensuring therapeutic efficacy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying MPA in biological matrices due to its high sensitivity and specificity.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is a critical component of robust LC-MS/MS assays. This deuterated analog shares similar physicochemical properties with MPA, ensuring it behaves similarly during sample extraction and ionization, thus providing reliable quantification.[2]
Core Applications
The primary application of this compound is as an internal standard for the quantitative determination of Medroxyprogesterone Acetate in biological samples (e.g., plasma, serum) using LC-MS/MS. This is essential for:
-
Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of MPA.
-
Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of MPA.[4]
-
Therapeutic Drug Monitoring: Ensuring MPA concentrations are within the desired therapeutic range.
-
Drug-Drug Interaction Studies: Assessing the impact of co-administered drugs on the pharmacokinetics of MPA.
Pharmacokinetic Parameters of Medroxyprogesterone Acetate
The following table summarizes key pharmacokinetic parameters of MPA administered via different routes. These values highlight the variability in MPA's disposition depending on the formulation and route of administration.
| Parameter | Oral Administration | Intramuscular (IM) Injection | Subcutaneous (SQ) Injection |
| Time to Peak Concentration (Tmax) | 2 to 4 hours[5] | Approximately 3 weeks[6][7] | 8 to 13 days[8] |
| Peak Plasma Concentration (Cmax) | Varies with dose; food can increase Cmax by 50-70%[5] | 1 to 7 ng/mL[6] | 0.95 to 1.56 ng/mL[8] |
| Elimination Half-Life (t1/2) | 12 to 17 hours[1] | Approximately 50 days[6][7] | Approximately 43 days[1] |
| Protein Binding | ~86% (primarily to serum albumin)[6] | ~86% (primarily to serum albumin)[6] | ~86% (primarily to serum albumin)[6] |
Experimental Protocols
Bioanalytical Method for MPA Quantification in Human Plasma using LC-MS/MS
This protocol outlines a typical liquid-liquid extraction (LLE) method coupled with LC-MS/MS for the quantification of MPA in human plasma.
Materials:
-
Human plasma (with K2EDTA as anticoagulant)[9]
-
Medroxyprogesterone Acetate (MPA) reference standard
-
This compound (Internal Standard, IS)
-
Methyl-t-butyl ether (MTBE)[9]
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of plasma sample, standard, or QC, add 20 µL of the IS working solution (concentration to be optimized, e.g., 5 ng/mL).[9][10]
-
Add 4.0 mL of MTBE.[9]
-
Vortex for 10 minutes to ensure thorough mixing.[9]
-
Centrifuge at 1000 x g for 5 minutes.[9]
-
Freeze the aqueous (lower) layer by placing the samples in a freezer at ≤ -70°C for 10 minutes.[9]
-
Decant the organic (upper) layer into a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 methanol:water containing 0.1% formic acid.[9][10]
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Illustrative):
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
MPA: To be determined empirically (e.g., Q1/Q3 ions)
-
This compound: To be determined empirically (e.g., Q1/Q3 ions, accounting for the +3 Da mass shift)
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of MPA to the IS against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the data.
-
Determine the concentration of MPA in the unknown samples and QCs from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for MPA quantification in plasma.
Metabolic Pathway of Medroxyprogesterone Acetate
Caption: Metabolic pathway of Medroxyprogesterone Acetate.
Conclusion
The use of this compound as an internal standard is integral to the development of robust and reliable LC-MS/MS methods for the quantification of Medroxyprogesterone Acetate in pharmacokinetic research. The detailed protocols and methodologies provided herein serve as a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics, facilitating accurate and reproducible data generation.
References
- 1. Medroxyprogesterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Variability and quantification of serum medroxyprogesterone acetate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medroxyprogesterone acetate: steady-state pharmacokinetics bioequivalence of two oral formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DailyMed [dailymed.nlm.nih.gov]
- 6. pfizermedical.com [pfizermedical.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a Multiplexed Assay for the Measurement of Long-Acting Hormonal Contraceptives in Plasma via Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. omicsonline.org [omicsonline.org]
Protocol for the Quantification of Medroxyprogesterone 17-Acetate in Biological Matrices using 6-epi-Medroxyprogesterone-d3 17-Acetate as an Internal Standard
Application Note
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Medroxyprogesterone acetate (MPA) is a synthetic progestin widely used in hormone therapy and contraception. Accurate quantification of MPA in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed protocol for the bioanalytical determination of MPA in plasma or serum using a stable isotope-labeled internal standard, 6-epi-Medroxyprogesterone-d3 17-Acetate, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard (IS) is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring high accuracy and precision.[1] This epi-isomer with a deuterium label provides a distinct mass-to-charge ratio (m/z) for selective detection while maintaining similar chromatographic behavior to the analyte.
Principle
This method employs LC-MS/MS for the sensitive and selective quantification of Medroxyprogesterone 17-Acetate. Samples are prepared using either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard from the biological matrix. The extract is then injected into a high-performance liquid chromatography (HPLC) system for separation, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.
Materials and Reagents
-
Medroxyprogesterone 17-Acetate (Analyte)
-
6-epi-Medroxyprogesterone-d3 17-Acetate (Internal Standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) or Hexane (for LLE)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Human plasma or serum (drug-free, for calibration standards and quality controls)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Medroxyprogesterone 17-Acetate in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 6-epi-Medroxyprogesterone-d3 17-Acetate in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) spiking solutions. A typical calibration curve range is 0.1 to 8.0 ng/mL.
-
Internal Standard Working Solution: Prepare a working solution of 6-epi-Medroxyprogesterone-d3 17-Acetate (e.g., 50 ng/mL) in methanol. The optimal concentration should be determined during method development.
Sample Preparation
Choose one of the following extraction methods:
A. Liquid-Liquid Extraction (LLE)
-
To 500 µL of plasma/serum sample, add 20 µL of the internal standard working solution and vortex briefly.
-
Add 4 mL of methyl-tert-butyl ether (MTBE) or n-hexane.
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
B. Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 500 µL of plasma/serum, add 20 µL of the internal standard working solution.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Conditions
The following are general starting conditions and should be optimized for the specific instrumentation used.
A. Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water or 5 mM Ammonium Acetate.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 20 µL.
B. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Medroxyprogesterone 17-Acetate: The precursor ion is [M+H]+ at m/z 387.4. Common product ions for monitoring are m/z 327.4 and 267.3.
-
6-epi-Medroxyprogesterone-d3 17-Acetate: The precursor ion is [M+H]+ at m/z 390.5. Based on the fragmentation of MPA, the expected product ion would be m/z 330.4 (loss of acetic acid-d3) or other fragments reflecting the deuterated methyl group. These transitions should be confirmed by direct infusion of the internal standard.
-
Data Presentation
Quantitative data from method validation studies should be summarized for clarity.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 8.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 9.0% |
| Inter-day Precision (%RSD) | < 9.0% |
| Accuracy (% Recovery) | 76.1% - 115% |
| Matrix Effect | To be determined |
| Stability (Freeze-Thaw, Bench-Top) | To be determined |
Note: The values presented are examples based on published methods for MPA and should be established for each specific assay.
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for MPA quantification.
Signaling Pathway of Medroxyprogesterone Acetate
Caption: Simplified signaling of MPA via steroid receptors.
Conclusion
The described LC-MS/MS method using 6-epi-Medroxyprogesterone-d3 17-Acetate as an internal standard provides a robust and reliable approach for the quantification of Medroxyprogesterone 17-Acetate in biological fluids. The protocol offers high sensitivity and selectivity, making it suitable for a wide range of research and drug development applications. Proper method validation is essential to ensure data quality and reproducibility.
References
Application Note: High-Throughput Quantification of Medroxyprogesterone Acetate in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive high-throughput method for the quantification of Medroxyprogesterone acetate (MPA) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Medroxyprogesterone acetate-d3 (MPA-d3), ensures high accuracy and precision by correcting for matrix effects and variability in sample processing. The described protocol is optimized for rapid sample turnaround, making it suitable for large-scale clinical and research studies.
Introduction
Medroxyprogesterone acetate (MPA) is a synthetic progestin widely used for contraception, hormone replacement therapy, and in the treatment of certain cancers. Accurate and precise quantification of MPA in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing patient adherence. Traditional methods for MPA analysis can be time-consuming and may lack the throughput required for large sample cohorts.
This application note details a high-throughput LC-MS/MS method that employs a simple and efficient liquid-liquid extraction procedure for sample preparation. The use of a deuterated internal standard (MPA-d3) is critical in quantitative mass spectrometry to compensate for variations during sample preparation and analysis, thereby improving the accuracy and reliability of the results. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Mechanism of Action
Medroxyprogesterone acetate exerts its biological effects by binding to and activating the progesterone receptor (PR), a nuclear hormone receptor. This interaction modulates the transcription of target genes, leading to its contraceptive and therapeutic effects. A primary mechanism involves the inhibition of gonadotropin-releasing hormone (GnRH) secretion from the hypothalamus, which in turn suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This prevents follicular maturation and ovulation.
Figure 1: Simplified signaling pathway of Medroxyprogesterone acetate (MPA).
Experimental Protocol
This protocol is designed for the high-throughput analysis of MPA in human plasma.
Materials and Reagents
-
Medroxyprogesterone acetate (MPA) certified reference standard
-
Medroxyprogesterone acetate-d3 (MPA-d3) internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid, LC-MS grade
-
N-hexane, HPLC grade
-
Human plasma (drug-free)
-
96-well deep-well plates
-
96-well collection plates
-
Plate sealer
-
Centrifuge capable of handling 96-well plates
-
Nitrogen evaporator
Instrumentation
-
Liquid Chromatography system: Waters Acquity UPLC or equivalent
-
Mass Spectrometer: Sciex QTRAP 5500 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: Agilent Zorbax Eclipse-Plus C18, 2.1 x 50 mm, 5.0 µm or equivalent
Sample Preparation Workflow
Figure 2: Experimental workflow for MPA extraction from human plasma.
Detailed Protocol
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of MPA and MPA-d3 in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of MPA by serial dilution of the stock solution with 50% methanol.
-
Prepare a working internal standard solution of MPA-d3 at a suitable concentration (e.g., 50 ng/mL) in 50% methanol.
-
Prepare calibration standards and QC samples by spiking drug-free human plasma with the appropriate working standard solutions.
-
-
Sample Preparation:
-
Pipette 200 µL of plasma samples, calibration standards, and QCs into a 96-well deep-well plate.
-
Add 25 µL of the MPA-d3 internal standard working solution to all wells except for the blank samples (add 25 µL of 50% methanol to the blank).
-
Vortex the plate for 30 seconds.
-
Add 1 mL of n-hexane to each well.
-
Seal the plate and vortex for 2 minutes at high speed.
-
Centrifuge the plate at 4000 rpm for 5 minutes.
-
Transfer 800 µL of the upper organic layer to a clean 96-well collection plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of mobile phase A/B (50:50 v/v).
-
Seal the plate and vortex for 1 minute.
-
-
LC-MS/MS Analysis:
-
Inject 10 µL of the reconstituted sample onto the LC-MS/MS system.
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to ensure separation of MPA from matrix components.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the following Multiple Reaction Monitoring (MRM) transitions:
-
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| MPA | 387.3 | 327.2 |
| MPA-d3 | 390.3 | 330.2 |
Results
The described method was validated according to established bioanalytical method validation guidelines. The assay demonstrated excellent performance characteristics.
Calibration Curve and Quality Control Data
The calibration curve was linear over the concentration range of 0.1 to 50 ng/mL. The coefficient of determination (r²) was consistently >0.99. The precision and accuracy of the quality control samples were within acceptable limits (±15%, and ±20% for the LLOQ).
| Sample Type | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.1 | 0.108 | 108.0 | 8.5 |
| QC Low | 0.3 | 0.291 | 97.0 | 6.2 |
| QC Mid | 15 | 15.6 | 104.0 | 4.8 |
| QC High | 40 | 38.8 | 97.0 | 5.5 |
Data presented is representative and may vary between laboratories and instrument platforms.
Conclusion
The high-throughput LC-MS/MS method described in this application note provides a sensitive, specific, and reliable means for the quantitative analysis of Medroxyprogesterone acetate in human plasma. The use of a deuterated internal standard ensures data of high accuracy and precision. The streamlined sample preparation procedure is amenable to automation, making this method ideal for clinical research and drug development studies requiring the analysis of a large number of samples.
Application Note: Chromatographic Separation of Medroxyprogesterone Acetate and its Epimers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Medroxyprogesterone acetate (MPA) is a synthetic progestin widely used in contraceptives and hormone replacement therapy.[1] The stereochemistry of MPA is critical to its biological activity and safety. During synthesis or under certain degradation conditions, stereoisomers, including epimers, can form. An epimer is a type of diastereomer that differs in configuration at only one stereogenic center. The 6-epimer of medroxyprogesterone is a known impurity that can be particularly challenging to separate from the main MPA peak due to their similar physicochemical properties.[2]
Regulatory guidelines require the accurate identification and quantification of such impurities to ensure the purity, safety, and efficacy of the final drug product. This application note provides detailed protocols for two High-Performance Liquid Chromatography (HPLC) methods: a standard reversed-phase method for general purity analysis and a high-resolution gradient method designed to resolve MPA from its challenging epimeric impurities.
Part 1: Standard Purity Analysis by Reversed-Phase HPLC
This method is suitable for the routine quality control of Medroxyprogesterone Acetate in bulk drug and injectable suspensions, providing separation from common process-related impurities and degradation products.[1]
Experimental Protocol 1: Isocratic RP-HPLC
This protocol is based on established stability-indicating HPLC assay methods.[1]
1. Materials and Reagents:
-
Medroxyprogesterone Acetate (MPA) Reference Standard (USP or equivalent)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
1-Hexanesulphonic acid sodium salt (for ion pairing, optional)[3]
-
Water (HPLC Grade or double-distilled)[3]
-
Ethanol (Analytical Grade)
2. Chromatographic Conditions:
The following table summarizes the instrumental parameters for the standard isocratic RP-HPLC method.
| Parameter | Condition |
| Stationary Phase | C18 Column (e.g., LiChrospher 60 RP-Select B, Hichrom C18)[1][3] |
| Dimensions | 125 mm x 4 mm, 5 µm or 150 mm x 4.6 mm, 5 µm[1][3] |
| Mobile Phase | Acetonitrile and 0.02 M KH₂PO₄ Buffer (60:40 v/v), pH adjusted to 5.6[3] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm or 254 nm[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or 30 °C[4] |
| Run Time | Approx. 15 minutes |
3. Solution Preparation:
-
Buffer Preparation (0.02 M KH₂PO₄): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust pH to 5.6 using a suitable acid or base if necessary. Filter through a 0.45 µm membrane filter.[3]
-
Mobile Phase Preparation: Mix 600 mL of Acetonitrile with 400 mL of the prepared buffer. Degas the solution before use.[3]
-
Standard Solution (approx. 0.1 mg/mL): Accurately weigh about 25 mg of MPA Reference Standard into a 25 mL volumetric flask. Dissolve in a small amount of ethanol or acetonitrile and dilute to volume with the mobile phase. Further dilute as needed to achieve the target concentration.[3]
-
Sample Solution: Prepare the sample using the same diluent as the Standard Solution to achieve a final concentration of approximately 0.1 mg/mL.
4. System Suitability:
-
Resolution: A solution containing MPA and a known related substance (e.g., Megestrol Acetate) should be injected. The resolution between the two peaks should be not less than 2.0.[1]
-
Tailing Factor: The tailing factor for the MPA peak should not be more than 1.5.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.
5. Expected Results: Under these conditions, Medroxyprogesterone Acetate typically elutes at approximately 5.9 minutes.[3][5] The method should effectively separate MPA from more polar or non-polar impurities and degradation products.
Part 2: High-Resolution Separation of MPA and its Epimers
The separation of epimers often requires higher resolving power than standard C18 columns can provide under isocratic conditions. This protocol describes a gradient method that is better suited for resolving closely eluting stereoisomers like 6-epi-MPA.[2] While achiral columns can sometimes separate diastereomers, chiral stationary phases (CSPs) are often necessary for robust resolution. This protocol utilizes a gradient approach on a standard C18 column, which has been shown to improve the separation of MPA from its impurities.[2]
Experimental Protocol 2: Gradient RP-HPLC-MS/MS
This protocol is adapted from a method developed for forced degradation studies, which demonstrated improved resolution of impurities.[2]
1. Materials and Reagents:
-
Medroxyprogesterone Acetate (MPA) Reference Standard
-
MPA for System Suitability (containing known epimers/impurities)[2]
-
Acetonitrile (ACN) (HPLC or LC-MS Grade)
-
Tetrahydrofuran (THF) (HPLC Grade)
-
Water (HPLC or LC-MS Grade)
2. Chromatographic Conditions:
The following table summarizes the instrumental parameters for the high-resolution gradient method.
| Parameter | Condition |
| Stationary Phase | C18 Column (e.g., Agilent ZORBAX SB-C18)[2] |
| Dimensions | 250 mm x 3.0 mm, 5 µm[2] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Mobile Phase C | Tetrahydrofuran (THF) |
| Flow Rate | 0.9 mL/min[2] |
| Detection | Diode Array Detector (DAD) at 254 nm; Mass Spectrometry (MS)[2] |
| Injection Volume | 10 µL[2] |
| Column Temperature | 60 °C[2] |
| Gradient Program | See Table Below |
3. Gradient Elution Program: [2]
| Time (min) | % Water (A) | % ACN (B) | % THF (C) |
| 0.0 | 76 | 16 | 8 |
| 30.0 | 65 | 23 | 12 |
| 50.0 | 65 | 23 | 12 |
| 50.1 | 76 | 16 | 8 |
| 60.0 | 76 | 16 | 8 |
4. Solution Preparation:
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).[2]
-
Standard Solution (0.4 mg/mL): Accurately weigh 100 mg of MPA Reference Standard into a 250 mL volumetric flask. Add approximately 200 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.[2]
-
System Suitability Solution (Reference Solution A): Prepare a 1 mg/mL solution of MPA for System Suitability (a standard known to contain impurities, including the epimer) in the diluent. This is used to confirm the resolution of the epimer from the main MPA peak.[2]
5. Expected Results: This gradient method provides enhanced separation of MPA from its various impurities, including closely eluting diastereomers. The use of THF as a mobile phase modifier and an elevated column temperature can significantly alter selectivity and improve peak shape for steroid compounds. The separation between MPA and its epimer (6-epimedroxyprogesterone) is expected to be significantly improved compared to isocratic methods.[2] Mass spectrometry detection can be used for definitive peak identification based on mass-to-charge ratio.
Quantitative Data Summary
The following table compares the key parameters and expected outcomes of the two described HPLC methods.
| Parameter | Protocol 1: Isocratic RP-HPLC | Protocol 2: Gradient RP-HPLC |
| Objective | Routine Purity Assay | High-Resolution Impurity/Epimer Profiling |
| Column | Standard C18, 5 µm | High-Efficiency C18, 5 µm |
| Mobile Phase | ACN / Buffer (Isocratic) | Water / ACN / THF (Gradient) |
| Typical Run Time | ~15 min | ~60 min |
| Resolution | Good for common impurities | Excellent for epimers and isomers |
| MPA Retention Time | ~5.9 min[3][5] | Variable (dependent on gradient) |
| Detection | UV | DAD, MS/MS |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the analysis of Medroxyprogesterone Acetate, from sample receipt to the final analytical report.
Caption: General workflow for the chromatographic analysis of MPA.
References
- 1. A stability-indicating HPLC method for medroxyprogesterone acetate in bulk drug and injection formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a subcritical fluid extraction and high performance liquid chromatography assay for medroxyprogesterone in aquatic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of 6-epi-Medroxyprogesterone-d3 17-Acetate using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of 6-epi-Medroxyprogesterone-d3 17-Acetate, a labeled epimer of Medroxyprogesterone Acetate (MPA), using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Medroxyprogesterone acetate is a synthetic progestin widely used in contraceptives and hormone replacement therapy.[1][2] The use of a stable isotope-labeled internal standard, such as a deuterated analog, is crucial for accurate quantification in complex biological matrices.[3][4] This document outlines the sample preparation, LC-MS/MS parameters, and a proposed fragmentation pattern for 6-epi-Medroxyprogesterone-d3 17-Acetate.
Introduction
Medroxyprogesterone acetate (MPA) is a synthetic progestogen with various clinical applications.[2] Monitoring its levels in biological fluids is essential for pharmacokinetic studies and therapeutic drug monitoring.[5][6] LC-MS/MS has become the preferred method for the quantification of MPA due to its high sensitivity and specificity.[1][6][7] The use of stable isotope-labeled internal standards, such as 6-epi-Medroxyprogesterone-d3 17-Acetate, is best practice to correct for matrix effects and variations in sample processing and instrument response.[3] This application note details a robust LC-MS/MS method for the analysis of this specific deuterated epimer.
Experimental Protocol
Sample Preparation (Liquid-Liquid Extraction)
A liquid-liquid extraction method is commonly employed for the extraction of MPA from plasma or serum.[1][7]
-
Sample Aliquoting: Pipette 500 µL of plasma or serum into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of the internal standard (if not the analyte of interest).
-
Extraction: Add 1 mL of n-hexane (or another suitable organic solvent like pentane) to the sample.[7][8]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.[7]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water).[1]
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following are typical LC-MS/MS parameters for the analysis of MPA and its analogs. Optimization may be required based on the specific instrumentation used.
| Parameter | Value |
| LC System | Waters Acquity UPLC or equivalent |
| Column | Agilent Zorbax Eclipse-Plus C18 (2.1 x 50 mm, 5.0 µm) or equivalent[5][6] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | Methanol[1] |
| Gradient | Start with 60% B, linear gradient to 90% B over 8 minutes[1] |
| Flow Rate | 0.2 mL/min[7] |
| Column Temperature | 40°C[7] |
| Injection Volume | 10 µL |
| MS System | SCIEX QTRAP 5500 or equivalent[5][6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5][7] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Proposed Fragmentation Pattern
The molecular formula for 6-epi-Medroxyprogesterone-d3 17-Acetate is C₂₄H₃₁D₃O₄, with a molecular weight of approximately 389.54 g/mol .[9] In positive ion mode ESI, the precursor ion is expected to be the protonated molecule [M+H]⁺ at m/z 390.5.
Based on the known fragmentation of Medroxyprogesterone Acetate, a major fragmentation pathway involves the neutral loss of acetic acid (CH₃COOH, 60 Da) from the 17-position. For the deuterated analog, the fragmentation is expected to be similar. A key fragment ion for non-deuterated MPA is observed at m/z 327.4.[7]
Table of Proposed MRM Transitions for 6-epi-Medroxyprogesterone-d3 17-Acetate:
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| 390.5 | 330.5 | [M+H - CH₃COOH]⁺ |
| 390.5 | Other potential fragments | Further optimization recommended |
Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of 6-epi-Medroxyprogesterone-d3 17-Acetate.
Proposed Fragmentation Pathway
Caption: Proposed fragmentation pathway for 6-epi-Medroxyprogesterone-d3 17-Acetate.
Conclusion
This application note provides a comprehensive protocol for the analysis of 6-epi-Medroxyprogesterone-d3 17-Acetate by LC-MS/MS. The detailed experimental procedure and proposed fragmentation pattern can serve as a valuable starting point for researchers and scientists in the field of drug metabolism, pharmacokinetics, and clinical chemistry. The use of a stable isotope-labeled standard is critical for achieving accurate and reliable quantitative results.
References
- 1. omicsonline.org [omicsonline.org]
- 2. Medroxyprogesterone Acetate - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. Variability and quantification of serum medroxyprogesterone acetate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Rapid Quantification of Medroxyprogesterone Acetate (MPA) in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Medroxyprogesterone Acetate in Human Plasma by LC-MS/MS Spectrometry [journal11.magtechjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmaffiliates.com [pharmaffiliates.com]
Troubleshooting & Optimization
Technical Support Center: Isotopic Interference with Deuterated Internal Standards
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with isotopic interference when using deuterated internal standards in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference with a deuterated internal standard?
A: Isotopic interference occurs when the naturally occurring isotopes of your target analyte have the same mass-to-charge ratio (m/z) as your deuterated internal standard (IS).[1] This results in the analyte's isotopic signal contributing to the signal of the internal standard. This phenomenon is also referred to as "cross-talk" or "cross-signal contribution".[2][3]
Q2: Why is this interference a problem?
A: This interference can artificially inflate the signal intensity of the internal standard. Since quantitative analysis relies on the ratio of the analyte signal to the internal standard signal, a falsely high IS signal will lead to a decreased ratio and an underestimation of the analyte's true concentration.[1] This can significantly compromise the accuracy of your results and lead to non-linear calibration curves, particularly at high analyte concentrations.[2][3]
Q3: Which compounds are most susceptible to this type of interference?
A: The likelihood of interference increases with several factors:
-
Elemental Composition: Compounds containing elements with abundant natural heavy isotopes, such as chlorine (Cl), bromine (Br), and sulfur (S), are more prone to interference.[2][3]
-
Molecular Weight: Higher molecular weight compounds have a greater probability of their natural isotope distribution overlapping with the internal standard.[3]
-
Degree of Deuteration: Internal standards with a low degree of deuteration (e.g., D2 or D3) are more susceptible to interference from the analyte's M+2 or M+3 isotopes.[1]
Q4: How can I tell if my assay is affected by isotopic interference?
A: A key indicator of isotopic interference is a non-linear calibration curve that bends towards the x-axis at higher concentrations.[2] This happens because at the upper limit of quantification (ULOQ), the high concentration of the analyte contributes significantly to the internal standard's signal, suppressing the analyte/IS ratio.[2]
Q5: What is the "deuterium isotope effect" and how does it relate to interference?
A: The deuterium isotope effect refers to the potential for deuterated standards to have slightly different physicochemical properties compared to the non-labeled analyte. This can lead to issues such as:
-
Chromatographic Shifts: The deuterated standard may have a slightly different retention time than the analyte.[4] If they do not co-elute perfectly, they can experience different degrees of matrix effects (ion suppression or enhancement), which the internal standard would then fail to correct for.
-
Different Extraction Recoveries: In some cases, the extraction efficiency from a sample matrix can differ between the analyte and its deuterated counterpart.
While not a direct form of isotopic interference, this effect can also compromise quantification accuracy.
Troubleshooting Guides
Issue 1: My calibration curve is non-linear, especially at high concentrations.
This is a classic symptom of the analyte's natural isotopes interfering with the deuterated internal standard.
Troubleshooting Workflow:
Caption: Workflow for diagnosing and resolving non-linear calibration curves.
Detailed Steps:
-
Assess Internal Standard Concentration: The concentration of the IS is critical. If it's too low, even minor isotopic contributions from a high-concentration analyte can be significant.
-
Action: Prepare and analyze calibration curves using different, fixed concentrations of the internal standard.
-
Expected Outcome: You may find an optimal IS concentration that minimizes the interference and restores linearity over the desired analytical range.[1]
-
-
Verify Isotopic Purity of the Internal Standard: The inverse problem can also occur, where the deuterated internal standard contains a small amount of unlabeled analyte as an impurity.[3]
-
Action: Analyze a high-concentration solution of only the internal standard and check for a signal in the analyte's mass transition channel.
-
Expected Outcome: The contribution of the unlabeled analyte in the IS should be minimal, ideally less than 2%.[5] If it is higher, it can cause a positive intercept on the calibration curve.[2]
-
-
Select a More Appropriate Internal Standard:
-
Action: If possible, switch to an internal standard with a greater mass difference from the analyte. A mass difference of at least +3 amu is a general guideline, but for compounds with chlorine or bromine, a larger difference may be necessary.[2][5] Using standards labeled with ¹³C or ¹⁵N is an excellent alternative as they are less prone to the "isotope effect" and back-exchange issues seen with deuterium.[6]
-
-
Use a Mathematical Correction:
Issue 2: Poor precision and accuracy, suspecting matrix effects not corrected by the IS.
This can happen if the analyte and the deuterated internal standard do not co-elute perfectly, causing them to experience different levels of ion suppression or enhancement from the sample matrix.
Troubleshooting Workflow:
Caption: Workflow for addressing poor performance due to the deuterium isotope effect.
Quantitative Data Summary
When troubleshooting, it's helpful to understand the quantitative impact of certain parameters. The following table summarizes the effect of internal standard concentration on assay bias from a study on flucloxacillin, which is susceptible to isotopic interference.
| SIL-IS Isotope Used | SIL-IS Concentration | Observed Bias (%) |
| m/z 458 → 160 | 0.7 mg/L | Up to 36.9% |
| m/z 458 → 160 | 14 mg/L | Reduced to 5.8% |
| m/z 460 → 160 (less abundant) | 0.7 mg/L | 13.9% |
| Data adapted from a study on mitigating cross-signal contribution.[7] |
This table clearly demonstrates that increasing the internal standard concentration significantly reduced the analytical bias caused by isotopic interference.[7] It also shows that using a less abundant isotope can be an effective strategy.[7]
Experimental Protocols
Protocol: Experimental Assessment of Isotopic Interference
This protocol allows you to experimentally determine the extent of cross-contribution between the analyte and the internal standard.
Objective: To quantify the percentage of signal from the analyte that interferes with the internal standard's MRM transition, and vice-versa.
Materials:
-
Calibrated stock solutions of analyte and internal standard.
-
Blank matrix (e.g., plasma, urine) free of the analyte.
-
LC-MS/MS system.
Procedure:
-
Prepare Solutions:
-
Solution A (Analyte ULOQ): Prepare a sample by spiking the analyte into the blank matrix at the Upper Limit of Quantification (ULOQ) concentration. Do not add the internal standard.
-
Solution B (Internal Standard): Prepare a sample by spiking the internal standard into the blank matrix at its working concentration. Do not add the analyte.
-
-
LC-MS/MS Analysis:
-
Set up the analysis to monitor two MRM transitions: one for the analyte and one for the internal standard.
-
Inject Solution A and analyze.
-
Inject Solution B and analyze.
-
-
Data Analysis:
-
Analyte into IS Channel:
-
From the analysis of Solution A , measure the peak area in the internal standard's MRM channel (let's call this Area_IS_from_A).
-
From the analysis of Solution B , measure the peak area in the internal standard's MRM channel (let's call this Area_IS_from_B).
-
Calculate the percent interference from the analyte to the IS: % Interference (Analyte → IS) = (Area_IS_from_A / Area_IS_from_B) * 100
-
-
IS into Analyte Channel:
-
From the analysis of Solution B , measure the peak area in the analyte's MRM channel (let's call this Area_Analyte_from_B).
-
From the analysis of Solution A , measure the peak area in the analyte's MRM channel (let's call this Area_Analyte_from_A).
-
Calculate the percent interference from the IS to the analyte (this assesses the purity of the IS): % Interference (IS → Analyte) = (Area_Analyte_from_B / Area_Analyte_from_A) * 100
-
-
Interpretation:
A high % Interference (Analyte → IS) confirms that the analyte's natural isotopes are contributing to the internal standard signal at high concentrations, which is the likely cause of non-linear calibration curves. A high % Interference (IS → Analyte) indicates significant contamination of the internal standard with unlabeled analyte.
References
- 1. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Medroxyprogesterone Acetate (MPA) Analysis
Welcome to the technical support center for the analysis of Medroxyprogesterone acetate (MPA). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate, reproducible results in their MPA analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact MPA analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] In the context of Medroxyprogesterone acetate (MPA) analysis, particularly with sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS), these effects can lead to either ion suppression or enhancement.[1][2] This interference can significantly compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification of MPA.[1]
Q2: What are the common causes of matrix effects in bioanalytical methods for MPA?
A2: The primary causes of matrix effects in MPA bioanalysis are endogenous components from the biological sample that are co-extracted with MPA. These can include phospholipids, salts, proteins, and other metabolites. The specific sample preparation technique used plays a crucial role; for instance, protein precipitation is a common method that may not effectively remove phospholipids, which are known to cause significant ion suppression.
Q3: How can I detect the presence of matrix effects in my MPA assay?
A3: Two widely used methods to assess matrix effects are the post-extraction spike method and the post-column infusion method.[1][3]
-
Post-Extraction Spike Method: This involves comparing the response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solution at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects.[1][3]
-
Post-Column Infusion Method: In this qualitative technique, a constant flow of the analyte solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any fluctuation (dip or rise) in the baseline signal at the retention time of the analyte suggests the presence of ion-suppressing or -enhancing components.[1][4]
Q4: What is the role of an internal standard in mitigating matrix effects for MPA analysis?
A4: An internal standard (IS) is crucial for compensating for matrix effects. An ideal IS for MPA analysis would be a stable isotope-labeled (SIL) version of MPA (e.g., MPA-d3). A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal and improving the precision and accuracy of the method.[5] If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used, though it may not compensate for matrix effects as effectively.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during MPA analysis.
| Problem | Potential Cause | Recommended Solution |
| Low MPA recovery | Inefficient sample extraction: The chosen extraction method (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction) may not be optimal for your sample matrix. | Optimize Extraction Protocol: Experiment with different organic solvents for LLE or different sorbents and elution solvents for SPE.[6] Ensure the pH of the sample is adjusted to favor the extraction of MPA.[6] |
| Poor peak shape (tailing, fronting) | Column interactions: MPA may be interacting with active sites on the HPLC column, particularly with metal surfaces in standard stainless steel columns.[7] | Use a Metal-Free Column: Consider using a column with a PEEK-lined or other metal-free housing to minimize analyte adsorption.[7] Optimize Mobile Phase: Adjust the mobile phase pH or add modifiers to improve peak shape. |
| High signal variability between samples | Inconsistent matrix effects: Different lots of the same biological matrix can exhibit varying degrees of ion suppression or enhancement. | Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects.[2] Thorough Sample Cleanup: Employ a more rigorous sample preparation method, such as mixed-mode SPE, to remove a wider range of interfering components.[8] |
| Sudden drop in MPA signal intensity | Ion source contamination: Buildup of non-volatile matrix components on the ion source can lead to a progressive decrease in signal, a phenomenon known as ion suppression.[9] | Clean the Ion Source: Regularly clean the mass spectrometer's ion source according to the manufacturer's instructions. Improve Sample Preparation: Enhance the sample cleanup procedure to reduce the amount of non-volatile material entering the MS system.[6] |
| Analyte signal detected in blank samples | Carryover: MPA from a high-concentration sample may be retained in the injection system or on the analytical column and elute in subsequent runs. | Optimize Wash Solvents: Use a strong wash solvent in the autosampler wash sequence. Inject Blanks: Inject one or more blank samples after high-concentration samples to ensure the system is clean. |
Experimental Protocols
Below are detailed methodologies for key experiments in MPA analysis, focusing on minimizing matrix effects.
Protocol 1: Liquid-Liquid Extraction (LLE) for MPA in Human Plasma
-
Sample Preparation:
-
To 500 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution (e.g., Megestrol acetate).
-
Vortex mix for 30 seconds.
-
-
Extraction:
-
Add 3 mL of n-hexane.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for MPA in Pork Tissue
-
Sample Homogenization and Extraction:
-
Homogenize 5 g of pork tissue with 15 mL of acetonitrile.
-
Centrifuge and collect the supernatant.
-
Repeat the extraction twice more.
-
Combine the supernatants and evaporate to dryness.
-
-
SPE Cleanup (C18 Cartridge):
-
Conditioning: Condition a C18 SPE cartridge (500 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.
-
Loading: Dissolve the residue from step 1 in 5 mL of water and load it onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of water, followed by 2 mL of 40% methanol in water.
-
Elution: Elute the MPA with 3 mL of methanol.[12]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 300 µL of 50:50 (v/v) methanol:water.[12]
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from various MPA analysis methods.
Table 1: LC-MS/MS Method Parameters for MPA Analysis
| Parameter | Method 1 (Human Plasma)[10][11] | Method 2 (Human Serum)[13] | Method 3 (Pork Tissue)[12] |
| LC Column | Alltech Alltima-C18 (2.1 mm × 100 mm, 3 µm) | Zorbax XDB-C8 (4.6 x 150 mm, 5 µm) | C18 Zorbax Bonus-RP (150 × 2.1 mm, 5 µm) |
| Mobile Phase | Methanol and 0.1% methanoic acid (72:28) | A: 0.1% formic acid in water, B: Methanol (gradient) | 1% formic acid–methanol–acetonitrile (30:10:60, v/v/v) |
| Flow Rate | 0.2 mL/min | 0.8 mL/min | 0.250 mL/min |
| Ionization Mode | ESI Positive | APCI Positive | ESI Positive |
| Internal Standard | Megestrol acetate | Deoxycorticosterone acetate | Methyltestosterone (MT) |
Table 2: Performance Characteristics of MPA Analytical Methods
| Performance Metric | Method 1 (Human Plasma)[10][11] | Method 2 (Human Serum)[13] | Method 3 (Pork Tissue)[12] |
| Linear Range | 0.10–8.0 µg/L | 0.05–10 ng/mL | 0.5–20 ng/g |
| LLOQ | 40 ng/L | 0.05 ng/mL | 0.5 ng/g |
| Mean Recovery | 76.1% | 71.2% (± 12.5%) | 72% |
| Inter-day Precision (RSD) | < 9.0% | Not Reported | Not Reported |
| Intra-day Precision (RSD) | < 9.0% | Not Reported | Not Reported |
Visualizations
Experimental Workflow
Caption: General experimental workflow for MPA analysis.
Troubleshooting Logic for Low Analyte Signal
Caption: Troubleshooting logic for low MPA signal intensity.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. lctsbible.com [lctsbible.com]
- 5. Variability and quantification of serum medroxyprogesterone acetate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Medroxyprogesterone Acetate in Human Plasma by LC-MS/MS Spectrometry [journal11.magtechjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. omicsonline.org [omicsonline.org]
Technical Support Center: Optimizing LC-MS/MS for 6-epi-Medroxy Progesterone-d3 17-Acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for 6-epi-Medroxy Progesterone-d3 17-Acetate.
Frequently Asked Questions (FAQs)
Q1: What are the predicted MRM transitions for this compound?
A1: Based on the fragmentation patterns of similar progesterone derivatives, the predicted Multiple Reaction Monitoring (MRM) transitions for this compound are outlined below. It is crucial to experimentally verify and optimize these transitions on your specific instrument. The precursor ion ([M+H]+) is predicted to be m/z 389.3 due to the addition of a proton to the molecule. The d3-label on the 6-epi position is not expected to significantly alter the primary fragmentation pathways compared to the unlabeled compound.
Table 1: Predicted MRM Transitions for this compound
| Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Description of Fragmentation |
| 389.3 | 329.3 | Loss of acetic acid (CH3COOH, 60 Da) |
| 389.3 | 269.3 | Loss of acetic acid and subsequent loss of ketene (C2H2O, 42 Da) from the D-ring |
| 389.3 | 97.1 | Common steroid backbone fragment |
Q2: What are typical starting parameters for optimizing the mass spectrometer?
A2: For steroid analysis using LC-MS/MS, initial optimization can be performed by infusing a standard solution of this compound. The following table provides a general starting point for key parameters.
Table 2: Recommended Starting MS Parameters
| Parameter | Recommended Starting Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Collision Gas | Argon |
| Declustering Potential (DP) | 40 - 60 V |
| Collision Energy (CE) | 15 - 30 eV for 389.3 -> 329.3 transition |
Q3: How can I improve chromatographic separation of this compound from its isomers?
A3: Separation of epimers can be challenging. Consider the following strategies:
-
Column Choice: A C18 column with a smaller particle size (e.g., 1.7 µm) can provide higher resolution. Phenyl-hexyl columns can also offer alternative selectivity for steroids.
-
Mobile Phase: A gradient elution with methanol or acetonitrile and water, both containing a small amount of formic acid (0.1%) or ammonium formate (5 mM), is typically effective.
-
Flow Rate: A lower flow rate (e.g., 0.2-0.4 mL/min) can improve resolution between closely eluting isomers.
-
Column Temperature: Optimizing the column temperature can influence selectivity. Start at 40°C and evaluate in 5°C increments.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatographic peaks for this compound are tailing or fronting. What could be the cause and how do I fix it?
-
Answer: Poor peak shape can arise from several factors.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Dilute your sample and reinject.
-
Secondary Interactions: Steroids can have secondary interactions with the stationary phase. Ensure the mobile phase pH is appropriate. Adding a small amount of a competitor, like trifluoroacetic acid, can sometimes help, but be mindful of ion suppression.
-
Column Contamination: Contaminants from the sample matrix can accumulate on the column. Flush the column with a strong solvent or replace it if necessary.
-
Mismatched Injection Solvent: The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.
-
Issue 2: Low Signal Intensity or No Signal
-
Question: I am observing a very low signal, or no signal at all, for my analyte. What are the potential reasons and solutions?
-
Answer:
-
Incorrect MRM Transitions: Verify that the Q1 and Q3 masses are correct for this compound.
-
Suboptimal MS Parameters: Re-optimize the declustering potential and collision energy. These parameters are compound-dependent and crucial for sensitivity.
-
Ion Suppression: The sample matrix can suppress the ionization of the analyte.[1] To assess this, perform a post-column infusion experiment. If ion suppression is significant, improve your sample preparation method (e.g., by using solid-phase extraction) or adjust your chromatography to separate the analyte from the interfering matrix components.
-
Source Contamination: A dirty ion source can lead to a significant drop in sensitivity. Clean the ion source according to the manufacturer's instructions.
-
Issue 3: High Background Noise
-
Question: The baseline in my chromatogram is very noisy, making it difficult to integrate the peaks accurately. How can I reduce the background noise?
-
Answer:
-
Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents and fresh mobile phases.
-
System Contamination: A contaminated LC system (tubing, injector, column) can contribute to high background. Flush the system thoroughly.
-
Electronic Noise: Ensure the mass spectrometer is properly grounded and that there are no nearby sources of electronic interference.
-
Improperly Set MS Parameters: Very high detector gain can amplify noise. Optimize the detector settings for a good signal-to-noise ratio.
-
Issue 4: Retention Time Shifts
-
Question: The retention time of this compound is shifting between injections. What should I investigate?
-
Answer:
-
Unstable Pump Performance: Inconsistent mobile phase composition due to pump issues can cause retention time shifts. Check the pump for leaks and ensure it is delivering a stable flow rate.
-
Column Temperature Fluctuations: Ensure the column oven is maintaining a constant temperature.
-
Column Equilibration: Insufficient column equilibration between injections, especially with gradient elution, can lead to drifting retention times. Ensure an adequate equilibration period is included in your method.
-
Changes in Mobile Phase Composition: Prepare fresh mobile phases daily and ensure they are well-mixed.
-
Experimental Protocols
Protocol 1: Optimization of Mass Spectrometric Parameters
-
Prepare a 1 µg/mL stock solution of this compound in methanol.
-
Further dilute the stock solution to 100 ng/mL with 50:50 methanol:water containing 0.1% formic acid.
-
Infuse the 100 ng/mL solution directly into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.
-
Set the mass spectrometer to scan for the predicted precursor ion (m/z 389.3) in Q1.
-
Perform a product ion scan to identify the major fragment ions.
-
Select the most abundant and specific fragment ions for MRM analysis.
-
For each MRM transition, optimize the declustering potential (DP) and collision energy (CE) by ramping the voltage and monitoring the signal intensity.
-
Record the optimal DP and CE values that yield the highest signal intensity for each transition.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 0.5 mL of the plasma/serum sample onto the cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Troubleshooting decision tree for common LC-MS/MS issues.
References
Technical Support Center: Deuterium-Labeled Steroid Internal Standards
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing challenges associated with deuterium exchange in steroid internal standards.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern when using deuterated steroid internal standards?
A1: Deuterium exchange is a chemical process where a deuterium atom on a labeled internal standard is replaced by a hydrogen atom from the surrounding solvent or matrix.[1][2] This is a significant concern in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), because it alters the mass of the internal standard.[3] This can lead to an underestimation of the internal standard's concentration and, consequently, an overestimation of the analyte's concentration, resulting in inaccurate and unreliable data.[3]
Q2: What are the primary factors that cause deuterium exchange?
A2: Several factors can induce deuterium exchange:
-
pH: The rate of exchange is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the exchange, with the minimum exchange rate for many compounds occurring around pH 2.5-3.[2][4]
-
Temperature: Higher temperatures increase the rate of deuterium exchange.[4][5]
-
Solvent Composition: The type of solvent used for reconstitution, storage, and in the mobile phase can influence the exchange rate. Protic solvents, which contain exchangeable protons (e.g., water, methanol), are the primary source of hydrogen atoms.[3]
-
Position of the Deuterium Label: The stability of the deuterium label is highly dependent on its position within the steroid structure. Deuterium atoms attached to carbon atoms adjacent to carbonyl groups (α-carbons) or other activating groups are particularly susceptible to exchange through a process called enolization.[2][3]
Q3: How can I identify if my deuterated internal standard is undergoing exchange?
A3: You can investigate potential deuterium exchange by:
-
Monitoring Isotopic Distribution: In the mass spectrum, a loss of deuterium will result in a shift in the isotopic pattern of the internal standard. You will observe an increase in the intensity of ions with lower mass-to-charge ratios (m/z) and a decrease in the intensity of the desired deuterated ion.[3]
-
Stability Studies: Incubate the deuterated internal standard in the analytical matrix or solvent system for varying periods and at different temperatures. Analyze the samples by MS to monitor for any changes in the isotopic profile over time.
-
Comparison with a Stable Isotope Labeled Standard: If available, compare the quantification results obtained using the deuterated standard with those from a more stable internal standard, such as a ¹³C-labeled analog.[3][6]
Q4: What are the best practices to prevent or minimize deuterium exchange?
A4: To mitigate deuterium exchange, consider the following strategies:
-
Use Stable Isotope Labeled Standards: The most effective way to avoid deuterium exchange is to use internal standards labeled with stable isotopes that do not exchange, such as ¹³C or ¹⁵N.[3][6]
-
Select Strategically Labeled Deuterated Standards: If using a deuterated standard, choose one where the deuterium atoms are placed in non-exchangeable positions on the steroid backbone, away from activating functional groups.[3]
-
Optimize pH and Temperature: Control the pH of all solutions (samples, standards, mobile phases) to a range where exchange is minimized (typically acidic, around pH 2.5-3).[4][5] Keep samples and standards at low temperatures (e.g., 4°C or frozen) to slow down the exchange rate.[4]
-
Solvent Selection: Use aprotic solvents for reconstitution and storage whenever possible. If protic solvents are necessary, minimize the time the standard is in solution before analysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inaccurate or high analyte quantification | Deuterium exchange of the internal standard leading to a lower IS signal.[3] | 1. Verify the isotopic purity of the deuterated internal standard in your analytical solution.[3] 2. Perform a stability study of the internal standard in the matrix and mobile phase. 3. Switch to a ¹³C-labeled internal standard if available.[3][6] 4. Optimize the pH of the mobile phase to a lower value (e.g., pH 3 with formic acid) to minimize exchange.[5] |
| Variable retention times for the internal standard | While less common, significant deuterium exchange could slightly alter the polarity of the molecule. More likely, this is an issue with the chromatographic conditions. | 1. Ensure proper column equilibration between injections.[7] 2. Check for pump stability and consistent eluent concentration.[7] 3. If the issue persists and exchange is suspected, investigate the stability of the IS under the chromatographic conditions. |
| Appearance of "ghost peaks" or unexpected signals at the analyte's m/z | Complete loss of deuterium from the internal standard, causing it to be detected as the native analyte.[3] | 1. Confirm this by injecting a sample containing only the internal standard and monitoring the analyte's mass transition. 2. If confirmed, immediately switch to a more stable internal standard (¹³C-labeled or a deuterated standard with labels in non-exchangeable positions).[3][6] |
| Poor reproducibility of results | Inconsistent deuterium exchange across different samples or runs due to variations in sample matrix, pH, or temperature. | 1. Strictly control the pH of all samples and standards. 2. Maintain consistent temperature throughout the sample preparation and analysis workflow.[5] 3. Ensure the time from sample preparation to injection is consistent for all samples. |
Experimental Protocols
Protocol 1: Evaluation of Deuterated Internal Standard Stability
Objective: To assess the stability of a deuterated steroid internal standard in a given analytical solution over time.
Methodology:
-
Prepare the Test Solution: Reconstitute the deuterated internal standard in the solvent system that will be used for sample analysis (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Incubation: Aliquot the test solution into multiple vials and incubate them under different conditions relevant to your workflow (e.g., room temperature, 4°C, -20°C).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot from each incubation condition.
-
LC-MS/MS Analysis: Analyze each aliquot by LC-MS/MS.
-
Data Analysis: Monitor the mass spectrum of the internal standard at each time point. Calculate the ratio of the peak area of the desired deuterated ion to the sum of the peak areas of the deuterated ion and any ions corresponding to deuterium loss. A significant decrease in this ratio over time indicates instability.
Visualizations
Caption: Troubleshooting workflow for addressing deuterium exchange in steroid analysis.
Caption: Simplified mechanism of acid/base-catalyzed deuterium exchange via enolization.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotopically Labeled Steroid Standards [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Improving peak shape and resolution for Medroxyprogesterone acetate epimers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Medroxyprogesterone acetate (MPA) and its epimers, focusing on improving peak shape and resolution.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Medroxyprogesterone acetate and its epimers.
Problem 1: Poor Resolution Between Medroxyprogesterone Acetate and its Epimers
Question: I am not getting baseline separation between the main Medroxyprogesterone acetate peak and a closely eluting impurity, which I suspect is an epimer. How can I improve the resolution?
Answer:
Improving the resolution between stereoisomers like epimers often requires a systematic optimization of your HPLC method. Here are the key parameters to investigate:
-
Column Selection: Standard C18 columns may not provide sufficient selectivity for epimeric separation. Consider the following:
-
Chiral Stationary Phases (CSPs): This is the most effective approach for separating epimers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often successful for steroid separations. It is recommended to screen different types of chiral columns to find the one with the best selectivity for your specific epimers.[1][2][3]
-
High-Resolution Reversed-Phase Columns: Columns with smaller particle sizes (e.g., sub-2 µm) can provide higher efficiency, which may improve the separation of closely eluting peaks.
-
-
Mobile Phase Composition:
-
Organic Modifier: The choice of organic solvent (e.g., acetonitrile vs. methanol) can significantly impact selectivity. If you are using acetonitrile, try switching to methanol or using a combination of both.
-
Additives: For chiral separations, the addition of small amounts of additives to the mobile phase can enhance resolution.
-
Gradient Elution: If you are using an isocratic method, switching to a shallow gradient can help to better separate closely eluting compounds.[4]
-
-
Temperature: Lowering the column temperature can sometimes increase the resolution between epimers by enhancing the differential interactions with the stationary phase.
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
Problem 2: Peak Tailing
Question: My Medroxyprogesterone acetate peak is showing significant tailing. What are the possible causes and how can I fix it?
Answer:
Peak tailing is a common issue in HPLC and can be caused by several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Check for Secondary Interactions: Tailing of basic compounds can occur due to interactions with acidic silanol groups on the silica-based column packing.
-
Solution: Use an end-capped column to minimize silanol interactions. Operating the mobile phase at a lower pH can also help by protonating the silanol groups and reducing their interaction with the analyte.[5]
-
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.
-
Solution: Try reducing the injection volume or the concentration of your sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can cause peak tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.
-
-
Extra-column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing.
-
Solution: Use tubing with a smaller internal diameter and shorter length where possible. Ensure all connections are properly made to minimize dead volume.
-
Problem 3: Split Peaks
Question: I am observing split peaks for my Medroxyprogesterone acetate analyte. What could be the reason?
Answer:
Split peaks can be indicative of a few different problems, ranging from issues with the column to the sample preparation.
Potential Causes and Solutions:
-
Column Void or Channeling: A void at the inlet of the column or channeling in the packed bed can cause the sample to travel through different paths, resulting in a split peak.
-
Solution: This usually indicates a degraded column that needs to be replaced.
-
-
Partially Blocked Frit: A blockage in the inlet frit of the column can disrupt the sample flow and lead to peak splitting.[4]
-
Solution: Back-flushing the column may resolve the issue. If not, the frit or the entire column may need to be replaced.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.
-
-
Co-elution of Isomers: In the context of epimer analysis, a split peak could indicate the partial separation of two isomers.
-
Solution: Further method development is needed to either fully resolve the two peaks or cause them to co-elute as a single sharp peak. This can be achieved by modifying the mobile phase composition, temperature, or switching to a more selective column (e.g., a chiral column).
-
Frequently Asked Questions (FAQs)
Q1: What are the common epimers of Medroxyprogesterone acetate?
A1: The most commonly cited epimer of Medroxyprogesterone acetate is 6-epimedroxyprogesterone.[4] Epimerization can potentially occur at other chiral centers under certain conditions, leading to other diastereomers.
Q2: What is a good starting point for developing a chiral HPLC method for Medroxyprogesterone acetate epimers?
A2: A good starting point would be to use a polysaccharide-based chiral stationary phase, such as a cellulose or amylose-based column. For the mobile phase, you can start with a mixture of a polar organic solvent like ethanol or isopropanol in a non-polar solvent like hexane for normal-phase chromatography, or a mixture of acetonitrile and/or methanol with an aqueous buffer for reversed-phase chromatography. Screening different mobile phase compositions and temperatures is crucial for optimizing the separation.
Q3: How does mobile phase pH affect the peak shape of Medroxyprogesterone acetate?
A3: While Medroxyprogesterone acetate itself is not strongly ionizable, the pH of the mobile phase can influence the ionization state of residual silanol groups on the surface of the silica-based stationary phase. At mid-range pH, these silanols can be deprotonated and negatively charged, leading to secondary electrostatic interactions with any slightly polar analytes, which can cause peak tailing.[5] Using a mobile phase with a slightly acidic pH can help to suppress the ionization of silanols and improve peak shape.
Q4: Can I use the same method for analyzing Medroxyprogesterone acetate in bulk drug and in a formulated product?
A4: While the core chromatographic conditions might be similar, methods for formulated products often require additional sample preparation steps to remove excipients that could interfere with the analysis. It is important to validate the method for each matrix to ensure accuracy and precision.
Experimental Protocols
General Purpose Reversed-Phase HPLC Method for Medroxyprogesterone Acetate and Related Substances
This method is suitable for the general analysis of Medroxyprogesterone acetate and its common impurities. Further optimization will be required for the baseline separation of specific epimers.
| Parameter | Condition |
| Column | Agilent ZORBAX SB-C18 (3.0 mm x 250 mm, 5 µm) or equivalent |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Mobile Phase C | Tetrahydrofuran |
| Gradient | 0 min: 76% A, 16% B, 8% C30 min: 65% A, 23% B, 12% C50 min: 65% A, 23% B, 12% C50.1 min: 76% A, 16% B, 8% C60 min: 76% A, 16% B, 8% C |
| Flow Rate | 0.9 mL/min |
| Column Temperature | 60 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | 50% (v/v) Acetonitrile in water |
Mobile Phase Preparation:
-
Ensure all solvents are HPLC grade.
-
Degas the mobile phases before use.
Sample Preparation:
-
Accurately weigh and dissolve the Medroxyprogesterone acetate sample in the diluent to achieve a final concentration of approximately 1 mg/mL.
-
Sonicate the solution for several minutes to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Suggested Starting Conditions for Chiral Separation of Medroxyprogesterone Acetate Epimers
This is a suggested starting point for method development. The optimal conditions will depend on the specific epimers being separated and the chiral stationary phase used.
| Parameter | Suggested Starting Condition |
| Column | Polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar) |
| Mobile Phase (Normal Phase) | n-Hexane / Isopropanol (90:10, v/v). Adjust ratio as needed. |
| Mobile Phase (Reversed Phase) | Acetonitrile / Water (50:50, v/v). Adjust ratio and consider buffered aqueous phase. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C (can be varied between 10 °C and 40 °C) |
| Detector | UV at 254 nm |
| Injection Volume | 5 - 10 µL |
Visualizations
Caption: Troubleshooting workflow for common HPLC peak shape and resolution issues.
Caption: Relationship between Medroxyprogesterone Acetate and its 6-epimer.
References
- 1. Separation and identification of the epimeric doping agents - Dexamethasone and betamethasone in equine urine and plasma: A reversed phase chiral chromatographic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Stationary Phases for HPLC | Analytics and Sample Preparation | Merck [merckmillipore.com]
- 4. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 5. chromtech.com [chromtech.com]
Technical Support Center: Overcoming Ion Suppression in Progestin Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with ion suppression in the analysis of progestins by liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression during the analysis of progestins.
Problem: Poor sensitivity, accuracy, or precision in progestin quantification.
This common issue is often attributable to ion suppression, where components of the sample matrix interfere with the ionization of the target progestin analytes, leading to a decreased signal response.[1][2][3][4][5]
Step 1: Identify the Presence and Timing of Ion Suppression
The first step is to confirm that ion suppression is indeed the cause of the analytical issues. The post-column infusion technique is a widely accepted method for this purpose.[6][7][8]
-
Experimental Protocol: Post-Column Infusion Analysis
-
Setup: A syringe pump continuously infuses a standard solution of the progestin of interest into the LC eluent flow after the analytical column and before the mass spectrometer's ion source.
-
Injection of Blank Matrix: A blank matrix sample (e.g., plasma or serum without the analyte) is injected onto the LC column.
-
Data Analysis: The signal of the infused progestin is monitored. A drop in the signal intensity upon the elution of matrix components indicates the time window(s) where ion suppression occurs.[6]
-
Step 2: Pinpoint the Source of Ion Suppression
Ion suppression can originate from various sources, both endogenous and exogenous.[2]
-
Endogenous Sources: These are components originating from the biological matrix itself, such as phospholipids, salts, and proteins.[4][9] Phospholipids are a major cause of ion suppression in plasma and tissue samples.[9]
-
Exogenous Sources: These are contaminants introduced during sample collection or preparation, such as plasticizers from collection tubes, detergents, or mobile phase additives.[2][4]
Step 3: Implement Mitigation Strategies
Once ion suppression is confirmed, several strategies can be employed to minimize its impact. These can be broadly categorized into sample preparation, chromatographic separation, and mass spectrometric parameter optimization.
Strategy 1: Enhance Sample Preparation
Improving sample cleanup is one of the most effective ways to reduce matrix effects.[5][9][10] The goal is to remove interfering components while efficiently recovering the target progestins.
-
Protein Precipitation (PPT): A simple and common method, but often the least effective at removing phospholipids, which can lead to significant matrix effects.[11]
-
Liquid-Liquid Extraction (LLE): Generally provides cleaner extracts than PPT and can lead to less ion suppression.[2][9] The choice of extraction solvent is critical for selectively extracting progestins while leaving interfering substances behind.
-
Solid-Phase Extraction (SPE): A highly effective technique for removing matrix components.[5][9] Different SPE sorbents (e.g., reversed-phase, ion-exchange, or mixed-mode) can be used to selectively retain and elute progestins, resulting in a cleaner final extract.[11]
Table 1: Comparison of Sample Preparation Techniques for Reducing Ion Suppression
| Sample Preparation Technique | Effectiveness in Removing Phospholipids | Analyte Recovery | Potential for Ion Suppression |
| Protein Precipitation (PPT) | Low | High | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Low |
Data in this table is a qualitative summary based on literature.[2][9][11] Actual performance will vary depending on the specific progestin and matrix.
Strategy 2: Optimize Chromatographic Separation
The goal of chromatographic optimization is to separate the elution of the target progestins from the co-eluting matrix components that cause ion suppression.[2][8]
-
Modify Mobile Phase Gradient: Adjusting the gradient profile can alter the retention times of both the analytes and interfering compounds, potentially resolving them from each other.
-
Change Column Chemistry: Switching to a different stationary phase (e.g., from C18 to a phenyl-hexyl or biphenyl phase) can provide different selectivity and improve separation from matrix components.
-
Employ UHPLC: Ultra-high performance liquid chromatography (UHPLC) systems with sub-2 µm particle columns offer higher resolution and peak capacities, which can significantly improve the separation of analytes from interfering matrix components.[11]
Strategy 3: Adjust Mass Spectrometry and Ionization Source Parameters
-
Change Ionization Source: Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression than electrospray ionization (ESI).[2][3][10] This is because APCI involves gas-phase ionization, which is less affected by the properties of the liquid droplets.[12]
-
Switch Ionization Polarity: If possible, switching from positive to negative ionization mode (or vice-versa) can be beneficial, as fewer matrix components may ionize in the chosen polarity, reducing competition for ionization.[2][10]
-
Optimize Source Parameters: Fine-tuning parameters such as capillary voltage, gas flow rates, and temperature can sometimes help to minimize ion suppression.
Strategy 4: Utilize Internal Standards for Compensation
While the above strategies aim to eliminate ion suppression, the use of an appropriate internal standard (IS) can compensate for any remaining matrix effects.[13]
-
Stable Isotope-Labeled (SIL) Internal Standards: These are the gold standard for internal standards as they have nearly identical chemical and physical properties to the analyte.[2][12] They co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction of the signal.[14]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting ion suppression in progestin analysis.
References
- 1. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. providiongroup.com [providiongroup.com]
- 11. researchgate.net [researchgate.net]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Ensuring the purity and stability of deuterated steroid standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the purity and stability of deuterated steroid standards in their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle my deuterated steroid standards upon receipt?
A1: Proper storage is critical to maintaining the integrity of your standards. Upon receipt, standards, which are often dissolved in a solvent like methanol, should be stored in their sealed vials at -20°C.[1][2] Before use, allow the vial to equilibrate to room temperature to prevent condensation from introducing moisture, which could affect concentration. Avoid repeated freeze-thaw cycles. For routine use, consider preparing aliquots of your stock solution to minimize contamination and degradation of the primary standard.
Q2: What is the difference between isotopic enrichment and isotopic purity?
A2: It is crucial to understand the distinction between these two terms. Isotopic enrichment refers to the percentage of deuterium atoms at a specific labeled position on the molecule.[3] For example, a 99.5% D enrichment means there is a 99.5% probability of finding a deuterium atom at that position.[3] Isotopic purity , on the other hand, refers to the percentage of molecules in the entire sample that have the desired number of deuterium atoms. These terms are not interchangeable, and high isotopic enrichment does not guarantee high isotopic purity of the fully deuterated species.[3]
Q3: Can the deuterium atoms on my standard exchange with hydrogen atoms from the solvent?
A3: Yes, this is a significant concern and a primary cause of standard instability.[4] Deuterium atoms located in chemically active or "exchangeable" positions (e.g., on hydroxyl or enolizable ketone groups) can exchange with protons from the solvent, especially under acidic or basic conditions.[4][5] This H/D exchange can lead to a decrease in the signal of the deuterated standard and the appearance of partially or fully non-deuterated species, compromising the accuracy of your results.[4] Whenever possible, opt for standards where deuterium is placed in non-exchangeable positions.[4]
Q4: Why is my deuterated standard eluting at a slightly different retention time than the unlabeled analyte in my LC-MS analysis?
A4: This phenomenon, known as the "isotopic effect," can occur because deuterium is slightly less lipophilic than hydrogen.[4] This can lead to a small difference in retention time during reverse-phase chromatography, causing the deuterated standard to not co-elute perfectly with the unlabeled analyte.[4] While often minor, this can become problematic in the presence of significant matrix effects, potentially leading to quantitative errors.[6]
Q5: Should I use a deuterated or a ¹³C-labeled internal standard for my steroid analysis?
A5: The choice depends on the specific requirements of your assay. Deuterated standards are widely used and generally more affordable.[7] However, ¹³C-labeled standards offer distinct advantages. Carbon-13 is a stable isotope that does not exchange with ¹²C, eliminating the risk of label loss.[4][8] Additionally, ¹³C labeling does not typically cause a chromatographic shift, ensuring better co-elution with the analyte.[4] The primary drawback of ¹³C standards is their higher cost due to more complex synthesis.[4]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
If you are observing erroneously high analyte concentrations or poor reproducibility, consider the following troubleshooting steps.
Troubleshooting Workflow for Inaccurate Quantification
Caption: Troubleshooting workflow for inaccurate quantitative results.
-
Investigate Deuterium Exchange:
-
Symptom: The internal standard signal decreases over the course of an assay, leading to calculated analyte concentrations being artificially high.[4]
-
Action: Analyze a fresh dilution of the deuterated standard in your final sample solvent using high-resolution mass spectrometry (HRMS). Look for the presence of ions with lower m/z values corresponding to the loss of one or more deuterium atoms.
-
Solution: If exchange is confirmed, ensure your sample preparation and mobile phases are maintained at a neutral pH.[5] Avoid prolonged storage of the standard in acidic or basic solutions.[5] If the label is in a known base-sensitive position, consider switching to a standard with deuterium in non-exchangeable positions or a ¹³C-labeled analog.[4]
-
-
Check for Chromatographic Co-elution Issues:
-
Symptom: Poor reproducibility, especially in complex biological matrices.
-
Action: Overlay the chromatograms of the analyte and the deuterated internal standard. A significant shift in retention time can lead to differential matrix effects, where one compound experiences ion suppression or enhancement more than the other.[6]
-
Solution: Adjust your chromatographic method to improve co-elution. If this is not possible, a ¹³C-labeled standard, which does not exhibit a chromatographic shift, may be a more robust choice.[4]
-
Issue 2: Verifying the Purity of a New Standard
It is good practice to verify the isotopic purity of a new lot of deuterated steroid standard before use in critical assays.
Workflow for Isotopic Purity Verification
Caption: A streamlined workflow for verifying the isotopic purity of new standards.
Data Summary Tables
Table 1: General Storage Conditions and Stability
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or lower[1][2] | Minimizes solvent evaporation and potential degradation. |
| Solvent | Typically Methanol or Acetonitrile | Provided by the manufacturer; ensure compatibility with your assay. |
| Handling | Equilibrate to room temperature before opening | Prevents water condensation and concentration changes. |
| pH of Solutions | Neutral (pH 5-7)[2] | Avoids acid- or base-catalyzed H/D exchange.[5] |
| Freeze-Thaw Cycles | Minimize by preparing aliquots | Protects the integrity of the primary stock solution. |
Table 2: Comparison of Isotopic Internal Standards
| Feature | Deuterated (²H) Standards | ¹³C-Labeled Standards |
| Cost | Generally lower[7] | Generally higher[4] |
| Label Stability | Can be prone to H/D exchange if labels are in active positions[4] | Highly stable, no risk of exchange[4][8] |
| Chromatography | May exhibit slight retention time shifts (isotopic effect)[4] | Co-elutes perfectly with the unlabeled analyte[4] |
| Mass Shift | +1 Da per deuterium atom | +1 Da per ¹³C atom |
| Primary Concern | Potential for inaccurate quantification due to label instability[4] | Higher initial purchase cost |
Experimental Protocols
Protocol 1: Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines a general method for assessing the isotopic purity of a deuterated steroid standard.
-
Sample Preparation:
-
Prepare a stock solution of the deuterated standard in a non-protic solvent (e.g., acetonitrile) to a concentration of approximately 1 µg/mL.
-
Create a series of dilutions from the stock solution if necessary to achieve an optimal signal intensity.
-
-
Instrumentation (LC-HRMS):
-
LC System: Use a standard reverse-phase column (e.g., C18) and a simple isocratic mobile phase (e.g., 50:50 acetonitrile:water) sufficient to elute the steroid. The goal is to obtain a clean signal, not necessarily a complex separation.
-
Mass Spectrometer: An instrument capable of high resolution (e.g., Orbitrap or TOF) is required to distinguish between isotopologues.[9][10]
-
Ionization: Use electrospray ionization (ESI) in the appropriate polarity for your steroid.
-
-
Data Acquisition:
-
Acquire data in full scan mode over a mass range that includes all expected isotopologues (from the unlabeled, d₀, to the fully deuterated species). Ensure the resolution is set high enough to resolve the isotopic peaks from potential interferences.[9]
-
-
Data Analysis:
-
Extract the ion chromatograms for the molecular ions of each expected isotopologue (e.g., [M+H]⁺, [M+H+1]⁺, [M+H+2]⁺, etc.).
-
Integrate the peak area for each isotopologue.
-
Calculate the isotopic purity for the desired deuterated species (e.g., the d₇ species) using the following formula:
% Isotopic Purity = (Area of desired isotopologue / Sum of areas of all isotopologues) x 100
-
Compare the calculated purity with the value provided in the manufacturer's Certificate of Analysis.[9]
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. myadlm.org [myadlm.org]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Analyte-Internal Standard Crosstalk in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and correct for analyte-internal standard crosstalk in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is analyte-internal standard crosstalk in mass spectrometry?
A: Analyte-internal standard crosstalk refers to any interference where the signal of the analyte contributes to the signal of the internal standard (IS), or vice versa.[1][2][3] This phenomenon can lead to inaccurate quantification in mass spectrometry-based assays. The most common form is isotopic crosstalk, where naturally occurring stable isotopes of the analyte have the same mass-to-charge ratio (m/z) as the stable isotope-labeled internal standard (SIL-IS).[1][2][4] Crosstalk can also arise from impurities in the analyte or internal standard.[2][3]
Q2: What causes crosstalk between the analyte and internal standard?
A: The primary causes of crosstalk include:
-
Isotopic Overlap: Naturally abundant isotopes of the analyte can have the same nominal mass as the internal standard, especially for compounds with high molecular weights or those containing elements with abundant isotopes like chlorine, bromine, or sulfur.[1][2]
-
Impurity in the Internal Standard: The stable isotope-labeled internal standard may contain a small amount of the unlabeled analyte as an impurity.[2][3]
-
In-source Fragmentation: The analyte may fragment in the ion source of the mass spectrometer, and these fragments can have the same m/z as the internal standard.[5]
-
Collision Cell Crosstalk: In tandem mass spectrometry (MS/MS), if the collision cell is not cleared quickly enough between scans, fragments from the analyte's transition can "bleed" into the internal standard's transition, creating a "ghost peak".[6]
Q3: What are the consequences of uncorrected crosstalk?
A: Uncorrected crosstalk can significantly impact the accuracy and reliability of quantitative analysis, leading to:
-
Non-linear calibration curves: As the analyte concentration increases, its contribution to the internal standard signal also increases, causing a non-linear relationship between the analyte/IS ratio and concentration.[1][2][4][7]
-
Biased quantitative results: The inaccurate measurement of the internal standard signal leads to either an underestimation or overestimation of the analyte concentration.[1][3]
-
Inaccurate assay validation: Crosstalk can affect the precision and accuracy of the bioanalytical method, potentially leading to failed validation batches.[8]
Q4: How can I detect if crosstalk is occurring in my assay?
A: You can perform the following experiments to assess for crosstalk:
-
Analyze a high concentration of the analyte without the internal standard: Monitor the mass transition of the internal standard. Any significant signal detected indicates crosstalk from the analyte to the IS.[4]
-
Analyze the internal standard solution alone: Monitor the mass transition of the analyte. Any signal detected indicates the presence of the analyte as an impurity in the internal standard.
-
Examine the calibration curve: A non-linear (e.g., quadratic) calibration curve, especially at the high concentration end, can be an indicator of crosstalk.[4]
Troubleshooting Guides
Issue 1: My calibration curve is non-linear, showing a quadratic fit instead of a linear one.
This is a common symptom of analyte-to-internal standard crosstalk.[4]
Troubleshooting Steps:
-
Confirm Crosstalk: Follow the steps in FAQ Q4 to confirm that crosstalk is the cause of the non-linearity.
-
Implement a Correction Strategy: Choose one of the following strategies to mitigate the effect of crosstalk.
-
Mathematical Correction: Employ a non-linear calibration fit. A quadratic equation can often be used to accurately model the relationship in the presence of crosstalk.[1][2][3]
-
Modify the MS Method:
-
Monitor a less abundant isotope of the SIL-IS: Select a precursor ion for the SIL-IS that has a higher mass and is therefore less likely to have isotopic interference from the analyte.[4]
-
Optimize Collision Energy and Dwell Times: In some instruments, adjusting these parameters can help minimize in-source or collision cell crosstalk.[4]
-
-
Adjust Internal Standard Concentration: Increasing the concentration of the internal standard can sometimes help to mitigate the relative contribution of the analyte's crosstalk signal.[4] However, be aware that this can be costly and may lead to ion suppression.[4]
-
Experimental Protocol: Assessing Crosstalk Contribution
This protocol helps to quantify the percentage of signal contribution from the analyte to the internal standard.
-
Prepare Samples:
-
A set of calibrators containing the analyte at various concentrations but without the internal standard.
-
A blank matrix sample spiked with only the internal standard at the concentration used in the assay.
-
-
LC-MS/MS Analysis: Analyze the prepared samples using the same LC-MS/MS method as your study samples.
-
Data Analysis:
-
Measure the peak area of the internal standard's MRM transition in the calibrator samples (this is the crosstalk signal).
-
Measure the peak area of the internal standard in the blank matrix sample spiked only with the IS (this is the true IS signal).
-
Calculate the percent crosstalk at each analyte concentration: % Crosstalk = (Crosstalk Signal / True IS Signal) * 100
-
Data Presentation: Example of Crosstalk Assessment
The following table shows an example of calculated percent crosstalk at different analyte concentrations.
| Analyte Concentration (ng/mL) | IS MRM Response (Analyte Only) | True IS Response (IS Only) | % Crosstalk |
| 1 | 500 | 100,000 | 0.5% |
| 10 | 5,100 | 100,000 | 5.1% |
| 100 | 52,000 | 100,000 | 52.0% |
| 500 | 275,000 | 100,000 | 275.0% |
Logical Workflow for Troubleshooting Non-Linearity
Caption: Workflow for diagnosing and addressing non-linear calibration curves caused by crosstalk.
Issue 2: I see a peak for the analyte when I inject a pure solution of my stable isotope-labeled internal standard.
This indicates that your internal standard is contaminated with the unlabeled analyte.
Troubleshooting Steps:
-
Quantify the Impurity:
-
Prepare a calibration curve of the analyte.
-
Analyze the pure internal standard solution and, using the calibration curve, determine the concentration of the analyte impurity.
-
-
Assess the Impact: If the amount of analyte impurity is low and consistent, it may be acceptable, especially if it is below the lower limit of quantification (LLOQ) of the assay. However, it can lead to a positive intercept on the calibration curve.
-
Correction Strategies:
-
Source a new, purer batch of the internal standard. This is the most straightforward solution.
-
Mathematical Correction: A calibration model that accounts for the y-intercept can be used.[2]
-
Signaling Pathway of Crosstalk due to IS Impurity
Caption: Diagram showing how an impure internal standard contributes to the analyte signal.
Issue 3: I'm working with a high molecular weight compound or a molecule with chlorine/bromine, and I suspect isotopic crosstalk.
These types of molecules are more prone to isotopic crosstalk due to their natural isotopic distribution.[1][2]
Troubleshooting Steps and Correction Protocol:
-
Predict Isotopic Distribution: Use an isotopic distribution calculator to visualize the expected isotopic pattern of your analyte. This will help you predict the extent of overlap with your internal standard.
-
Select an Appropriate Internal Standard:
-
Experimental Protocol: Mitigating Crosstalk by Monitoring a Less Abundant SIL-IS Isotope This is a powerful technique to eliminate crosstalk without mathematical correction.[4]
-
Objective: To select a multiple reaction monitoring (MRM) transition for the internal standard that is not affected by the isotopic contribution of the analyte.
-
Procedure:
-
Infuse a pure solution of the analyte and acquire a full scan mass spectrum to observe its isotopic distribution.
-
Infuse a pure solution of the SIL-IS and acquire a full scan mass spectrum to observe its isotopic distribution.
-
Identify a higher mass isotope of the SIL-IS that is clear of any significant signal from the analyte's isotopic cluster. For example, if your analyte is at m/z 454 and your SIL-IS is at m/z 458, the analyte may have a natural isotope at m/z 458. However, your SIL-IS may also have a less abundant isotope at m/z 460, which is free from analyte interference.
-
Develop an MRM method using this higher mass precursor ion for the SIL-IS (e.g., m/z 460).
-
Validate the new method to ensure linearity, accuracy, and precision.
-
-
Experimental Workflow for Selecting a Crosstalk-Free IS Transition
Caption: Decision workflow for selecting an appropriate internal standard transition to avoid isotopic crosstalk.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cutting down the cross-talk | Laboratory News [labnews.co.uk]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
Best practices for storing and handling 6-epi-Medroxy Progesterone-d3 17-Acetate
Technical Support Center: 6-epi-Medroxy Progesterone-d3 17-Acetate
This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the handling, storage, and use of this compound. Information is primarily based on data for the parent compound, Medroxyprogesterone Acetate (MPA), and its deuterated analogs, as specific handling data for this epimer is limited.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
Proper storage is crucial to maintain the integrity of the compound. As a stable, isotopically labeled steroid, it should be stored under controlled conditions to prevent degradation.[1] The compound is described as a white to off-white solid.[2][3]
Storage Condition Summary for Solid Compound
| Temperature | Duration | Conditions |
| -20°C | Up to 4 years | Recommended for long-term stability.[4] |
| 4°C | Up to 2 years | Suitable for intermediate-term storage.[2] |
| Room Temperature (20-25°C) | Short-term | Keep in a dry, cool, well-ventilated place, protected from light.[5][6][7] |
It is critical to keep the container tightly sealed and protected from direct sunlight and moisture.[5][6][7]
Q2: What is the best way to store the compound after dissolving it in a solvent?
Once in solution, the compound is more susceptible to degradation. Aliquoting into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.
Storage Condition Summary for Solutions
| Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Optimal for preserving solution integrity.[2] |
| -20°C | Up to 1 month | Suitable for short-term storage of working solutions.[2] |
Q3: What solvents are recommended for this compound?
Solubility can vary, and the choice of solvent depends on the experimental application.
Solubility Profile
| Solvent | Solubility | Notes |
| DMSO | 10 mg/mL | May require sonication.[2] |
| Ethanol | 6.25 mg/mL | May require sonication and warming.[2] |
| Methylene Chloride | Freely Soluble | N/A[7] |
| Acetone | Soluble | N/A[7] |
| Chloroform | Slightly Soluble | N/A[4] |
| Methanol | Slightly Soluble | N/A[4] |
| Water | Practically Insoluble / <0.1 mg/mL | N/A[2][7] |
Q4: What conditions should be avoided to prevent compound degradation?
Forced degradation studies on the parent compound, MPA, reveal several conditions that can lead to the generation of impurities.[8][9]
-
Chemical Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[5][7] Exposure to acidic and basic conditions is known to generate impurities.[9]
-
Light Exposure: The compound is light-sensitive.[7] Protect from direct light during handling and storage.[6]
-
Temperature: Avoid extremes of temperature.[5] While thermal degradation is less severe than other conditions, thermal exposure is a common risk during transport and storage.[8][9]
-
Air Exposure: The compound can be weakly air-sensitive.[7] Store in tightly sealed containers.
Q5: What are the primary safety precautions for handling this compound?
Handle in accordance with good industrial hygiene and safety practices.[5] The parent compound, MPA, is a suspected carcinogen and may damage fertility.[3][5][6]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.[6]
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust.[5] Ensure thorough dedusting and good ventilation at the workplace.[10]
-
Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5][6]
Troubleshooting Guides
This section addresses common issues encountered during analytical experiments, such as Liquid Chromatography-Mass Spectrometry (LC-MS), where this deuterated compound is often used as an internal standard.[11]
Caption: Troubleshooting workflow for common analytical issues.
Q: My analytical results are inconsistent or show poor signal intensity. What should I check? A: Inconsistent results are often linked to the stability of the standard.
-
Check Solution Age and Storage: Solutions of this compound have a limited shelf life, even when frozen.[2] If the stock solution is older than the recommended duration (e.g., >6 months at -80°C), prepare a fresh stock.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation and solvent evaporation, changing the concentration. Use single-use aliquots.
-
Verify Pipetting and Dilution: Inaccurate pipetting can lead to significant variations. Ensure pipettes are calibrated and that dilution steps are performed carefully.
-
Instrument Performance: If using an ELISA-based method, ensure the microplate reader is preheated and settings are correct.[12] For LC-MS, verify system suitability before running samples.
Q: I am observing unexpected peaks or impurities in my chromatogram. What is the cause? A: Extraneous peaks can be due to compound degradation or contamination.
-
Degradation Products: Review the handling and storage procedures. Exposure to light, extreme temperatures, or incompatible substances (strong acids/bases) can cause the compound to degrade.[5][8][9]
-
Solvent/Reagent Contamination: Ensure all solvents and reagents are of high purity (e.g., HPLC or MS grade). Contaminants in the mobile phase or diluents are a common source of extra peaks.
-
System Contamination: Run a blank injection (just the solvent) to check for contamination within the LC-MS system itself.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for preparing a 1 mg/mL stock solution in DMSO.
Caption: Workflow for preparing a stock solution.
Methodology:
-
Preparation: Allow the vial containing the solid compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance.
-
Solvation: Add the appropriate volume of high-purity DMSO to achieve the target concentration. For example, add 1 mL of DMSO to 1 mg of the compound for a 1 mg/mL solution.
-
Dissolution: Vortex the vial thoroughly. If necessary, use an ultrasonic bath to aid dissolution, as recommended for similar compounds.[2]
-
Aliquoting: Once fully dissolved, immediately dispense the solution into smaller, single-use, amber glass or polypropylene vials to protect from light.
-
Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation. Store immediately at -80°C for long-term stability.[2]
Protocol 2: General Workflow for Stability Assessment
This workflow is based on forced degradation studies performed on Medroxyprogesterone Acetate and can be adapted to assess the stability of this compound under various stress conditions.[8][9]
Caption: Experimental workflow for stability and degradation studies.
Methodology:
-
Sample Preparation: Prepare identical samples of the compound in a suitable solvent. One sample will serve as the unstressed control.
-
Application of Stress: Expose each sample (except the control) to a specific stress condition (e.g., acidic, basic, oxidative, photolytic, thermal).[9]
-
Sample Analysis: Following the stress period, neutralize or dilute the samples as necessary. Analyze the control and all stressed samples using a stability-indicating analytical method, such as HPLC-MS/MS, to separate and identify the parent compound and any new degradation products.[8][9]
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The mass spectrometry data can then be used to help identify the structure of the impurities.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Medroxyprogesterone Acetate | C24H34O4 | CID 6279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. in.gov [in.gov]
- 6. northamerica.covetrus.com [northamerica.covetrus.com]
- 7. Medroxyprogesterone Acetate | 71-58-9 [chemicalbook.com]
- 8. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. veeprho.com [veeprho.com]
- 12. elisabscience.com [elisabscience.com]
Technical Support Center: Deuterated Standard Performance in Biological Matrices
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of different biological matrices on the performance of deuterated internal standards in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is "matrix effect" and how does it affect my deuterated internal standard?
A: Matrix effect refers to the alteration of ionization efficiency (ion suppression or enhancement) for a target analyte due to the presence of co-eluting components from the biological sample.[1][2] These interfering components can be endogenous (e.g., phospholipids, salts, proteins) or exogenous (e.g., anticoagulants, dosing vehicles).[1] While deuterated internal standards (IS) are considered the gold standard to compensate for matrix effects, they can also be affected, sometimes differently than the analyte, leading to inaccurate quantification.[3][4][5]
Q2: Why is my deuterated standard showing a different retention time than the analyte?
A: A slight shift in chromatographic retention time between an analyte and its deuterated standard is often attributed to the "deuterium isotope effect".[6][7] This occurs because replacing hydrogen with the heavier deuterium isotope can lead to minor changes in the molecule's physicochemical properties, such as lipophilicity, affecting its interaction with the chromatography column.[6][7] Even a small retention time difference can cause the analyte and the IS to elute into regions of varying ion suppression, leading to poor tracking and inaccurate results.[3][5]
Q3: Can I use a deuterated internal standard to correct for matrix effects in any biological matrix?
A: While highly effective, a deuterated IS may not perfectly correct for matrix effects in all situations. The composition of the matrix is critical. For example, high variability in matrix effects has been observed between different lots of human plasma and in urine samples.[5][6][7] The performance of the IS can be compromised in complex matrices like lipemic plasma or in samples from specific patient populations where endogenous or exogenous components differ significantly from the matrix used for calibration.[8][9][10] It is crucial to validate the method in a matrix that is as close as possible to the study samples.[9][10]
Q4: My deuterated standard's signal is highly variable between samples. What could be the cause?
A: High variability in the internal standard signal, even when the analyte response is stable, can point to several issues. Inter-individual differences in patient plasma can lead to significant variations in recovery and matrix effects.[9][10] For instance, the recovery of the drug lapatinib varied up to 3.5-fold in plasma samples from different cancer patients.[10] Other potential causes include issues with sample processing, such as inconsistent pH leading to different recoveries during solid-phase extraction, or equipment malfunctions like a faulty channel on a liquid handling system.[8]
Q5: What is H/D exchange and can it affect my results?
A: H/D (hydrogen-deuterium) exchange is a phenomenon where deuterium atoms on the internal standard can swap with hydrogen atoms from the solvent or matrix.[6][11] This can compromise the integrity of the standard. This is more likely to occur if the deuterium atoms are placed on exchangeable sites like -OH, -NH, or -SH groups.[12] It is best practice to use standards with deuterium labels on stable positions, such as aliphatic or aromatic carbons.[12] The stability of deuterated standards can also be affected by harsh acidic conditions or improper storage.[13][14]
Troubleshooting Guide
Problem 1: Poor accuracy and precision despite using a deuterated IS.
This is often a primary indicator of differential matrix effects, where the analyte and the internal standard are not affected by ion suppression or enhancement to the same degree.
Troubleshooting Steps:
-
Assess Retention Time Co-elution: Verify that the analyte and the deuterated IS co-elute perfectly. Even slight shifts can cause them to experience different levels of ion suppression.[3][8]
-
Quantify the Matrix Effect: Perform a post-extraction spike experiment to calculate the Matrix Factor (MF) and the Internal Standard-Normalized Matrix Factor (IS-Normalized MF). An IS-Normalized MF outside the range of 0.85-1.15 typically indicates that the IS is not adequately compensating for the matrix effect.
-
Evaluate Different Biological Lots: Test the method using at least six different lots of the biological matrix to check for inter-lot variability.[9] Significant differences in IS response may point to a matrix-dependent issue.[6][7]
-
Optimize Sample Preparation: Improve the clean-up procedure to remove more interfering components. This could involve switching from protein precipitation to a more selective method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Problem 2: Analyte/IS peak area ratio changes between matrix lots or patient samples.
This issue highlights the variability of biological matrices and is a critical problem in clinical studies.
Troubleshooting Steps:
-
Investigate Differential Recovery: The extraction recovery of your analyte and IS may differ between individual samples.[9][10] This can be particularly problematic for highly protein-bound drugs.[10] Assess recovery by comparing the response of pre-extraction spiked samples to post-extraction spiked samples in multiple individual donor or patient plasma samples.
-
Use Matrix-Matched Calibrators: If possible, prepare calibration standards in the same biological matrix as the samples being analyzed.[2] This helps to ensure that the calibrators and the study samples experience similar matrix effects.
-
Dilution Approach: In cases of severe matrix effects, such as in lipemic plasma, diluting the sample with a cleaner matrix or mobile phase can significantly reduce the concentration of interfering components and improve IS trackability.[8]
Problem 3: The deuterated standard appears unstable (e.g., signal loss over time).
This can be caused by chemical instability or H/D exchange.
Troubleshooting Steps:
-
Check Label Position: Confirm that the deuterium labels are on stable, non-exchangeable positions on the molecule.[12]
-
Review Storage and Handling: Ensure the standard is stored correctly (e.g., at low temperatures, under inert gas) to prevent degradation or exchange.[12] Avoid storing in highly acidic or basic solutions unless stability has been confirmed.[14]
-
Evaluate In-Process Stability: Test the stability of the IS in the final reconstituted extract over the expected duration of an analytical run. This can identify instability issues that occur after sample preparation.
Quantitative Data Summary
The following tables summarize quantitative findings on the variability of matrix effects and recovery for analytes and their deuterated internal standards.
Table 1: Reported Differences in Matrix Effects Between Analyte and Deuterated IS
| Analyte | Matrix | Observed Difference | Reference |
|---|---|---|---|
| Carvedilol | Plasma | Matrix effects differed by ≥26% between analyte and SIL IS in different plasma lots. | [6][7] |
| Multiple Analytes | Plasma & Urine | Matrix effects experienced by the analyte and its SIL internal standard can differ by 26% or more. | [6][7] |
| Mevalonic Acid | Urine | A high degree of matrix effect changed the analyte/IS response ratio. |[5] |
Table 2: Reported Differences in Recovery Between Analyte and Deuterated IS
| Analyte | Matrix | Observed Difference | Reference |
|---|---|---|---|
| Haloperidol | Not Specified | 35% difference in extraction recovery between haloperidol and deuterated haloperidol. | [6][7] |
| Lapatinib | Cancer Patient Plasma | Recovery varied up to 3.5-fold (from 16% to 56%) in plasma from 6 different patients. | [10] |
| Lapatinib | Healthy Donor Plasma | Recovery varied up to 2.4-fold (from 29% to 70%) in plasma from 6 different donors. |[10] |
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
This protocol is used to determine the matrix factor (MF) and assess how well the deuterated internal standard tracks the analyte.
Objective: To quantify the degree of ion suppression or enhancement for an analyte and its internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and IS spiked in the final extraction solvent.
-
Set B (Post-Spike Matrix): Blank biological matrix is extracted first. The analyte and IS are then spiked into the final extract.
-
Set C (Pre-Spike Matrix): Analyte and IS are spiked into the blank biological matrix before the extraction process.
-
-
Analysis: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the IS.
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Recovery (RE):
-
RE = (Peak Area in Set C) / (Peak Area in Set B)
-
-
Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
This value is the most critical for assessing the performance of the IS. A value close to 1.0 indicates that the IS is effectively compensating for the matrix effect.[4]
-
-
Visualizations
Caption: Workflow for assessing and mitigating matrix effects.
Caption: Troubleshooting decision tree for deuterated IS issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. waters.com [waters.com]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cbspd.com [cbspd.com]
- 12. m.youtube.com [m.youtube.com]
- 13. cerilliant.com [cerilliant.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Navigating Medroxyprogesterone Acetate Quantification: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals engaged in the quantification of Medroxyprogesterone Acetate (MPA), the selection of an appropriate analytical method is paramount for generating accurate and reliable data. This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, presented as a benchmark, alongside alternative analytical techniques. While this guide focuses on a method utilizing a deuterated internal standard, it is important to note that no peer-reviewed, validated method explicitly detailing the use of 6-epi-Medroxy Progesterone-d3 17-Acetate as an internal standard was identified in the public domain. The presented LC-MS/MS data is representative of a robustly validated method for MPA quantification and serves as a reliable reference.
Performance Comparison of Analytical Methods for Medroxyprogesterone Acetate
The following tables summarize the quantitative performance of a representative LC-MS/MS method alongside two alternative methods for the quantification of Medroxyprogesterone Acetate.
Table 1: Key Performance Characteristics of a Validated LC-MS/MS Method for Medroxyprogesterone Acetate
| Validation Parameter | Performance Metric |
| Linearity Range | 200 - 10,000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 200 pg/mL[1] |
| Accuracy | ≤ ±9.6%[1] |
| Inter-assay Precision | ≤ 15.2%[1] |
| Selectivity | No significant interference observed |
| Internal Standard | Deuterated Medroxyprogesterone Acetate analogue |
Table 2: Comparison with Alternative Analytical Methods
| Method | Linearity Range | LLOQ | Precision (%RSD) | Accuracy (%) |
| LC-MS/MS (Method 1) | 200 - 10,000 pg/mL | 200 pg/mL[1] | ≤ 15.2% (inter-assay)[1] | ≤ ±9.6%[1] |
| LC-MS/MS (Method 2) | 0.10 - 8.0 µg/L | 40 ng/L | < 9.0% (inter and intra-day) | Not explicitly stated (Relative Recovery 76.1%)[2][3] |
| HPLC-UV | 0.0576 - 0.1134 mg/mL | 3.9 µg/mL | < 0.2% | 98% to 102%[4] |
| GC/MS | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Representative LC-MS/MS Method (Method 1)
This method is designed for the quantification of MPA in human plasma.
1. Sample Preparation:
-
To 600 μL of plasma, add the internal standard (a deuterated analogue of MPA).
-
Perform a liquid-liquid extraction.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
2. Liquid Chromatography:
-
LC System: Waters Acquity UPLC[1]
-
Column: Agilent Zorbax Eclipse-Plus C18, 2.1 × 50 mm, 5.0 μm[1]
-
Mobile Phase: A gradient of methanol and 0.1% formic acid in water.
-
Flow Rate: 0.2 mL/min[2]
-
Column Temperature: 40 °C[2]
3. Mass Spectrometry:
-
Mass Spectrometer: QTRAP® 5500[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI)[2]
-
Scan Type: Multiple Reaction Monitoring (MRM)
Alternative Method 2: LC-MS/MS with Megestrol Acetate as Internal Standard
1. Sample Preparation:
-
To the plasma sample, add megestrol acetate as the internal standard.
-
Evaporate the organic layer to dryness under nitrogen at 50 °C.[2][3]
2. Liquid Chromatography:
3. Mass Spectrometry:
Alternative Method 3: HPLC-UV
This method is suitable for the quantification of MPA in veterinary intravaginal sponges.
1. Sample Preparation:
-
Extraction of MPA from the sponge matrix using a suitable solvent.
-
Dilution of the extract to fall within the linear range of the method.
2. High-Performance Liquid Chromatography:
-
Column: Reverse-phase C18 column.[4]
-
Mobile Phase: Isocratic mixture of 60% acetonitrile and 40% potassium dihydrogen phosphate buffer (pH 5.6).[4]
-
Detection: UV detector at a specified wavelength.
-
Retention Time: Medroxyprogesterone eluted at 5.9 minutes.[4]
Visualizing the Methodologies
To further elucidate the experimental processes and comparative logic, the following diagrams are provided.
Caption: Experimental workflow for the LC-MS/MS analysis of Medroxyprogesterone Acetate.
Caption: Logical comparison of key features of different analytical methods for MPA.
References
- 1. Rapid Quantification of Medroxyprogesterone Acetate (MPA) in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Medroxyprogesterone Acetate in Human Plasma by LC-MS/MS Spectrometry [journal11.magtechjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Steroid Analysis: A Comparative Guide to Deuterated and Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in steroid analysis, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of deuterated and non-deuterated internal standards, supported by experimental data and detailed protocols, to inform the selection of the most suitable standard for your analytical needs.
The accurate quantification of steroids in biological matrices is often challenged by the inherent variability of analytical procedures, including sample preparation, chromatographic separation, and mass spectrometric detection. Internal standards are indispensable tools for mitigating these variabilities. The ideal internal standard mimics the physicochemical behavior of the analyte of interest, thereby compensating for fluctuations throughout the analytical workflow. The two primary categories of internal standards used in steroid analysis are deuterated standards (isotopically labeled) and non-deuterated standards (typically structural analogs).
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards are considered the gold standard in quantitative mass spectrometry.[1] In these standards, one or more hydrogen atoms in the steroid molecule are replaced with deuterium, a stable isotope of hydrogen. This substitution results in a mass shift that is readily detectable by a mass spectrometer, while the chemical properties remain nearly identical to the endogenous analyte.
This near-identical chemical nature is the cornerstone of their superior performance. Deuterated standards co-elute with the target analyte during liquid chromatography (LC), meaning they experience the same matrix effects, such as ion suppression or enhancement, in the mass spectrometer's ion source.[2] This co-elution allows for highly effective normalization and leads to enhanced accuracy and precision in quantification.[1][3]
However, the use of deuterated standards is not without potential challenges. The position and number of deuterium atoms are crucial, as unstable deuterium labels can undergo hydrogen-deuterium (H-D) exchange, leading to analytical inaccuracies.[4] Furthermore, the synthesis of high-purity deuterated standards can be complex and costly, and they may contain trace amounts of the unlabeled analyte, which can interfere with the quantification of low-concentration samples.[5] A slight chromatographic shift between the deuterated standard and the native analyte can also sometimes be observed, which may impact quantification if not properly addressed during method development.[6]
The Practical Alternative: Non-Deuterated Internal Standards
Non-deuterated internal standards are typically structural analogs of the target steroid. These compounds have a similar chemical structure to the analyte but are not present in the biological sample. Their primary advantage lies in their wider availability and lower cost compared to their deuterated counterparts.
While non-deuterated standards can compensate for some variability in sample preparation and injection volume, their effectiveness is often limited by differences in their physicochemical properties compared to the analyte.[1] These differences can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency. Consequently, they may not fully compensate for matrix effects, potentially compromising the accuracy and precision of the analytical method.[7] The selection of a suitable structural analog that closely mimics the behavior of the target steroid is therefore critical but can be challenging.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The choice between a deuterated and a non-deuterated internal standard significantly impacts the performance of a steroid analysis method. The following table summarizes key performance parameters based on a study comparing isotopically labeled internal standards (ILISs) with analog internal standards (ANISs) for the analysis of immunosuppressants, which serves as a relevant model for steroid analysis.
| Performance Metric | Deuterated Internal Standard (ILIS) | Non-Deuterated Internal Standard (ANIS) |
| Within-Day Imprecision (% CV) | < 10% | < 10% |
| Between-Day Imprecision (% CV) | < 8% | < 8% |
| Trueness (% Recovery) | 91% - 110% | 91% - 110% |
| Median Accuracy (% Bias) | -2.1% to 12.2% | -2.0% to 11.4% |
| Matrix Effect Compensation | High | Moderate to Low |
| Carryover | Not Observed | Not Observed |
Data adapted from a comparative study on immunosuppressants, which demonstrates similar performance characteristics for both types of standards under optimized conditions. However, the superior ability of ILISs to compensate for matrix effects is a key differentiator.[7]
Experimental Protocols
Representative Experimental Protocol for Testosterone Analysis in Human Serum using LC-MS/MS with a Deuterated Internal Standard
This protocol provides a general workflow for the quantification of testosterone in human serum.
1. Sample Preparation:
-
To 100 µL of serum sample, add 100 µL of an internal standard working solution (e.g., testosterone-d3 in ethanol).[8]
-
Add 100 µL of a buffer solution (e.g., 0.5 mol/L sodium acetate, pH 5.5) and mix for 2 hours to release testosterone from binding proteins.[8]
-
Perform a liquid-liquid extraction by adding 400 µL of an organic solvent mixture (e.g., ethyl acetate:hexane, 60:40, v/v) and vortexing.[8]
-
Centrifuge to separate the phases and transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 150 µL of a suitable solvent (e.g., 0.1% formic acid in water:acetonitrile, 80:20, v/v) for LC-MS/MS analysis.[8]
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use selected reaction monitoring (SRM) to detect the transitions for testosterone and the deuterated internal standard (e.g., testosterone: m/z 289 → 97; testosterone-d3: m/z 292 → 100).[8]
-
3. Quantification:
-
Construct a calibration curve by analyzing a series of standards with known concentrations of testosterone and a fixed concentration of the internal standard.
-
Determine the concentration of testosterone in the unknown samples by interpolating their analyte-to-internal standard peak area ratios against the calibration curve.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a classical steroid hormone signaling pathway and a typical experimental workflow for steroid analysis.
Caption: Classical steroid hormone signaling pathway.[9]
Caption: Experimental workflow for steroid analysis.
Conclusion
References
- 1. scispace.com [scispace.com]
- 2. myadlm.org [myadlm.org]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total testosterone quantitative measurement in serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hormone signaling - My Cancer Genome [mycancergenome.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Medroxyprogesterone Acetate
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of Medroxyprogesterone acetate (MPA) is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The cross-validation of analytical methods is a critical process to ensure that results are reliable and interchangeable between different techniques. This guide provides an objective comparison of the two most prevalent analytical methods for MPA—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The choice of an analytical method for MPA quantification is often dependent on the required sensitivity, selectivity, and the nature of the sample matrix. While LC-MS/MS offers superior sensitivity and specificity, making it ideal for biological matrices with low analyte concentrations, HPLC-UV provides a cost-effective and robust alternative for quality control of pharmaceutical formulations. The following table summarizes the key validation parameters for these two methods based on published studies.
| Parameter | LC-MS/MS | HPLC-UV |
| Matrix | Human Plasma | Veterinary Intravaginal Sponges |
| Linearity Range | 0.10–8.0 µg/L[1], 200–10,000 pg/mL[2][3][4] | 0.0576–0.1134 mg/mL[5][6] |
| Correlation Coefficient (R²) | > 0.99 | > 0.999[5][6] |
| Limit of Quantification (LOQ) | 40 ng/L[1], 200 pg/mL[2][3][4] | 3.9 µg/mL[5][6][7] |
| Accuracy (% Recovery) | 76.1%[1], ≤ ±9.6% deviation[2][3] | 98–102%[5][6] |
| Precision (% RSD) | < 9.0%[1], ≤ 15.2%[2][3] | < 0.2%[5][6] |
Visualizing the Cross-Validation Workflow
The process of cross-validating analytical methods involves several key stages, from initial sample handling to final statistical comparison. This workflow ensures that any two methods under evaluation produce comparable and reliable data for a given analyte.
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Protocols
Below are detailed methodologies for the LC-MS/MS and HPLC-UV analysis of Medroxyprogesterone acetate, as cited in the comparison table.
LC-MS/MS Method for MPA in Human Plasma
This method is highly sensitive and specific, making it suitable for pharmacokinetic studies where low concentrations of MPA are expected.
-
Sample Preparation (Liquid-Liquid Extraction) :
-
To 600 µL of human plasma, add an internal standard (e.g., megestrol acetate)[1].
-
Extract the MPA and internal standard using n-hexane[1].
-
Evaporate the organic layer to dryness under a stream of nitrogen at 50°C[1].
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system[1][3][4].
-
-
Chromatographic Conditions :
-
LC System : Waters Acquity liquid chromatography system[2][3].
-
Column : Agilent Zorbax Eclipse-Plus C18 (2.1 × 50 mm, 5.0 µm)[2][3][4].
-
Mobile Phase : A gradient system consisting of methanol and 0.1% methanoic acid in water[1]. For example, a mixture of water with 0.1% acetic acid (A) and 100% methanol (B)[3].
-
Flow Rate : 0.2 mL/min[1].
-
Column Temperature : 40°C[1].
-
-
Mass Spectrometry Conditions :
HPLC-UV Method for MPA in Veterinary Sponges
This method is robust and cost-effective for the quality control and assay of MPA in pharmaceutical dosage forms.
-
Sample Preparation (Solvent Extraction) :
-
Immerse one veterinary sponge containing 60 mg of MPA in 20 mL of ethanol[5].
-
Stir and press the sponge to extract the active ingredient[5].
-
Transfer the extract to a 100-mL volumetric flask and repeat the extraction process four times[5].
-
Adjust the final volume to 100 mL with ethanol[5].
-
Dilute an aliquot of the resulting solution with the mobile phase before injection[5].
-
-
Chromatographic Conditions :
-
HPLC System : A standard HPLC system with a UV detector.
-
Column : Reverse-phase C18 column (e.g., LiChrospher 60 RP-Select B, 5 µm, 125x4 mm)[5].
-
Mobile Phase : An isocratic mixture of 60% acetonitrile and 40% potassium dihydrogen phosphate buffer (0.02 M), with the pH adjusted to 5.6[5][6].
-
Flow Rate : Typically around 1.0-1.7 mL/min[8].
-
Detection : UV detection at 254 nm[8].
-
Elution Time : MPA typically elutes at approximately 5.9 minutes under these conditions[5][6].
-
References
- 1. Determination of Medroxyprogesterone Acetate in Human Plasma by LC-MS/MS Spectrometry [journal11.magtechjournal.com]
- 2. Rapid Quantification of Medroxyprogesterone Acetate (MPA) in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. glsciences.com [glsciences.com]
A Comparative Guide to Internal Standards for Medroxyprogesterone Acetate Quantification: Focus on Accuracy and Precision
For researchers, scientists, and drug development professionals, the accurate quantification of Medroxyprogesterone Acetate (MPA) is critical for pharmacokinetic studies, therapeutic drug monitoring, and regulatory compliance. The choice of an appropriate internal standard is paramount to achieving reliable results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comparative overview of internal standards used for MPA analysis, with a focus on accuracy and precision, featuring available data on deuterated and structural analog standards.
This guide specifically evaluates the performance of various internal standards, including the stable isotope-labeled 6-epi-Medroxyprogesterone-d3 17-Acetate , and compares it with other commonly used alternatives. While specific performance data for 6-epi-Medroxyprogesterone-d3 17-Acetate is not extensively published, its characteristics as a deuterated analog suggest significant advantages in minimizing analytical variability.
The Critical Role of Internal Standards in MPA Analysis
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[1] In LC-MS/MS analysis of MPA, an ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency and extraction recovery.[1] Stable isotope-labeled (SIL) internal standards, such as deuterated analogs of the analyte, are considered the gold standard as they have nearly identical physicochemical properties to the analyte, leading to superior accuracy and precision.[1][2]
Performance Comparison of Internal Standards
The following tables summarize the accuracy and precision data from published studies for different internal standards used in the quantification of Medroxyprogesterone Acetate.
Table 1: Performance Data for Deuterated Internal Standard in MPA Analysis
| Internal Standard | Analyte Concentration (pg/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Bias) | Reference |
| Unspecified Deuterated MPA | 200 (LLOQ) | ≤15.2 | ≤15.2 | ≤±9.6 | [3] |
| 600 (Low QC) | ≤15.2 | ≤15.2 | ≤±9.6 | [3] | |
| 1750 (Mid QC) | ≤15.2 | ≤15.2 | ≤±9.6 | [3] | |
| 8500 (High QC) | ≤15.2 | ≤15.2 | ≤±9.6 | [3] |
LLOQ: Lower Limit of Quantification; QC: Quality Control
Table 2: Performance Data for Structural Analog Internal Standards in MPA Analysis
| Internal Standard | Analyte Concentration (µg/L) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) | Reference |
| Megestrol Acetate | 0.10 - 8.0 | < 9.0 | < 9.0 | 76.1 | [4] |
| Deoxycorticosterone Acetate (DOCA) | 0.5 ng/mL & 5 ng/mL | Not explicitly stated in % | Not explicitly stated in % | 71.2 (± 12.5) | [5] |
%RSD: Relative Standard Deviation
Discussion of Internal Standard Performance
The data presented highlights the excellent performance of deuterated internal standards in the bioanalysis of MPA. The study utilizing an unspecified deuterated MPA demonstrated high precision (≤15.2% CV) and accuracy (≤±9.6% bias) across a range of concentrations, meeting the stringent requirements of bioanalytical method validation guidelines.[3]
Megestrol Acetate, a structural analog of MPA, also provided acceptable precision (<9.0% RSD).[4] However, the use of structural analogs can sometimes lead to differences in extraction recovery and ionization response compared to the analyte, potentially impacting accuracy.[1] Another structural analog, Deoxycorticosterone Acetate (DOCA), has also been employed, with reported mean recovery of 71.2%.[5]
While direct comparative data for 6-epi-Medroxyprogesterone-d3 17-Acetate is not available in the reviewed literature, as a stable isotope-labeled epimer of MPA, it is expected to exhibit performance characteristics similar to or exceeding those of other deuterated standards.[6] The introduction of three deuterium atoms provides a mass shift that allows for clear differentiation from the unlabeled analyte in mass spectrometry, while its structural similarity ensures it closely mimics the behavior of MPA throughout the analytical process.
Experimental Methodologies
The presented data is based on validated LC-MS/MS methods for the quantification of Medroxyprogesterone Acetate in human plasma or serum. The general workflow for such an analysis is outlined below.
Experimental Workflow for MPA Quantification
Caption: General workflow for the quantification of Medroxyprogesterone Acetate in biological matrices.
Signaling Pathway for LC-MS/MS Detection
The quantification of MPA by tandem mass spectrometry typically involves electrospray ionization (ESI) in positive mode, followed by multiple reaction monitoring (MRM) to ensure selectivity and sensitivity.
Caption: Schematic of LC-MS/MS detection for Medroxyprogesterone Acetate and its internal standard.
Conclusion
The selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods for Medroxyprogesterone Acetate. The available data strongly supports the use of deuterated internal standards to achieve the highest levels of accuracy and precision. While specific performance metrics for 6-epi-Medroxyprogesterone-d3 17-Acetate are not widely published, its nature as a stable isotope-labeled analog of MPA makes it a theoretically superior choice over structural analogs. For researchers and drug development professionals, investing in a high-quality, isotopically labeled internal standard like 6-epi-Medroxyprogesterone-d3 17-Acetate is a key step towards ensuring the integrity and validity of their bioanalytical data.
References
- 1. Variability and quantification of serum medroxyprogesterone acetate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Rapid Quantification of Medroxyprogesterone Acetate (MPA) in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Medroxyprogesterone Acetate in Human Plasma by LC-MS/MS Spectrometry [journal11.magtechjournal.com]
- 5. omicsonline.org [omicsonline.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
A Guide to the Inter-laboratory Comparison of Medroxyprogesterone Acetate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methods used for the quantification of Medroxyprogesterone acetate (MPA), a synthetic progestin widely used in contraception and hormone replacement therapy. It aims to offer an objective comparison of the performance of various analytical techniques, supported by experimental data, to assist researchers and drug development professionals in selecting the most appropriate method for their needs. This document also highlights the significant inter-laboratory variability in MPA quantification and underscores the need for standardization.
Data Presentation: A Comparative Analysis of Analytical Methods
The accurate quantification of Medroxyprogesterone acetate is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring the safety and efficacy of MPA-containing products. However, significant discrepancies in measured MPA concentrations have been observed across different laboratories and analytical methods.[1] This variability can be attributed to a lack of standardized protocols and the inherent differences between analytical techniques.[1]
The primary methods employed for MPA quantification include liquid chromatography-tandem mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC) with UV detection, and radioimmunoassay (RIA).[1][2][3] Of these, LC-MS/MS is increasingly becoming the method of choice due to its high sensitivity, specificity, and ability to multiplex.[3][4]
The following tables summarize the performance characteristics of the most common analytical methods for MPA quantification based on published literature. It is important to note that direct inter-laboratory comparison studies for MPA are scarce, and the data presented here is a compilation from single-laboratory validation studies and review articles.
Table 1: Comparison of Quantitative Performance of Major Analytical Methods for MPA
| Analytical Method | Limit of Quantification (LOQ) | Linearity Range | Precision (%RSD) | Accuracy (%) | Key Advantages | Key Disadvantages |
| LC-MS/MS | 0.02 - 0.2 ng/mL[3][5] | 0.05 - 500 ng/mL[6] | < 15%[7] | 95 - 108%[3] | High sensitivity and specificity, multiplexing capabilities.[4] | High initial instrument cost, requires skilled operators. |
| GC-MS | ~0.5 ng/mL[1] | Not consistently reported | ~12-fold inter-individual variability observed[1] | Levels can be 13-92% lower than conventional RIA.[1] | High specificity. | Laborious sample preparation, derivatization often required.[1] |
| HPLC-UV | ~3.9 µg/mL[5] | 0.0576 - 0.1134 mg/mL[5] | < 0.2%[5] | 98 - 102%[5] | Cost-effective, widely available. | Lower sensitivity compared to MS methods. |
| Radioimmunoassay (RIA) | 25 - 200 pg/mL (Conventional)[1] | Not consistently reported | ~38-fold inter-individual variability observed[1] | Can overestimate MPA levels 5-10 fold without extraction.[1] | High sensitivity. | Use of radioactive materials, potential for cross-reactivity.[2] |
Table 2: Summary of Reported Inter-Method Discrepancies in MPA Quantification
| Comparison | Reported Difference | Reference |
| Direct RIA vs. GC-MS (with extraction) | RIA results 5-10 times higher. | [1] |
| Direct RIA vs. LC-MS (with extraction) | Mean Cmax from RIA ~5 times greater. | [1] |
| Conventional RIA (with extraction) vs. GC-MS (with extraction) | RIA results 16-29% higher in one study; GC-MS results 13-92% lower than RIA in another. | [1] |
These tables clearly demonstrate the significant variability in MPA quantification. The choice of analytical method and even the specifics of the sample preparation protocol (e.g., with or without extraction for RIA) can drastically influence the reported concentrations. This lack of standardization poses a challenge for comparing data across different clinical studies and laboratories.[1] While proficiency testing programs exist for other steroid hormones like testosterone and estradiol through organizations like the College of American Pathologists (CAP), similar large-scale programs for MPA are not as well-established, further contributing to the inter-laboratory variability.[8][9]
Experimental Protocols: Methodologies for Key Experiments
To facilitate the replication and comparison of results, this section provides detailed experimental protocols for the most commonly cited and robust methods for MPA quantification.
LC-MS/MS Method for MPA in Human Plasma
This method is adapted from a validated, sensitive, and robust LC-MS/MS protocol for the quantification of MPA in human plasma.[1][7]
a) Sample Preparation (Solid-Phase Extraction - SPE)
-
To 500 µL of human plasma, add an internal standard solution (e.g., deuterated MPA).
-
Perform a protein precipitation step by adding a suitable solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Load the supernatant onto a pre-conditioned SPE cartridge (e.g., C18).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
b) Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the MPA, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
c) Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
MPA: Monitor a specific precursor ion to product ion transition (e.g., m/z 387.2 -> 327.2).
-
Internal Standard: Monitor the corresponding transition for the deuterated MPA.
-
-
Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity and specificity.
HPLC-UV Method for MPA in Pharmaceutical Formulations
This method is suitable for the quantification of MPA in bulk drug and pharmaceutical dosage forms.[5][10]
a) Sample Preparation
-
Accurately weigh and transfer a portion of the powdered tablets or the contents of a capsule equivalent to a known amount of MPA into a volumetric flask.
-
Add a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Sonicate to dissolve the MPA.
-
Dilute to the mark with the diluent and mix well.
-
Filter the solution through a 0.45 µm filter before injection.
b) High-Performance Liquid Chromatography (HPLC) Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 245 nm.
-
Injection Volume: 20 µL.
Mandatory Visualization: Diagrams of Key Processes
To visually represent the complex processes involved in MPA's mechanism of action and its quantification, the following diagrams have been generated using the DOT language.
Figure 1: Simplified signaling pathway of Medroxyprogesterone Acetate (MPA).
Figure 2: A typical experimental workflow for the quantification of MPA.
Conclusion
The quantification of Medroxyprogesterone acetate is characterized by a notable degree of inter-laboratory and inter-method variability. While advanced techniques like LC-MS/MS offer superior sensitivity and specificity, the lack of standardized protocols and reference materials remains a significant challenge. This guide highlights the critical need for the development and implementation of standardized methods and proficiency testing schemes to ensure the comparability and reliability of MPA quantification in both research and clinical settings. For researchers and drug development professionals, a thorough understanding of the strengths and limitations of each analytical method is paramount for making informed decisions and generating robust, reproducible data.
References
- 1. Variability and quantification of serum medroxyprogesterone acetate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of mass spectrometry and radioimmunoassay to measure medroxyprogesterone acetate in patients with endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. researchgate.net [researchgate.net]
- 8. Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Evaluating the Linearity and Range of Detection for 6-epi-Medroxyprogesterone-d3 17-Acetate as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving accurate and precise results. An ideal SIL-IS co-elutes with the analyte, exhibits similar ionization efficiency, and corrects for variations in sample preparation and instrument response. 6-epi-Medroxyprogesterone-d3 17-Acetate is a deuterated analog of an epimeric impurity of Medroxyprogesterone Acetate (MPA), a widely used progestin contraceptive. This guide provides a framework for evaluating its performance as a potential internal standard for the quantification of MPA, focusing on two critical validation parameters: linearity and the analytical range of detection.
While specific performance data for 6-epi-Medroxyprogesterone-d3 17-Acetate is not extensively published, this guide synthesizes data from established bioanalytical methods for its parent compound, MPA, to provide a benchmark for comparison. The provided experimental protocol will enable researchers to rigorously validate this and other alternative internal standards in their own laboratory settings.
Comparative Performance of Internal Standards for Medroxyprogesterone Acetate Analysis
The following table summarizes the linearity and detection ranges achieved in various LC-MS/MS methods for the quantification of Medroxyprogesterone Acetate, utilizing different internal standards. This data serves as a reference for the expected performance of a suitable internal standard.
| Analyte | Internal Standard (IS) | Linearity Range | LLOQ/LOD | Correlation Coefficient (r²) | Matrix | Reference |
| Medroxyprogesterone Acetate | Deoxycorticosterone Acetate (DOCA) | 0.05 - 500 ng/mL | LOD: 0.05 ng/mL | Not Specified | Human Serum | [1] |
| Medroxyprogesterone Acetate | Megestrol Acetate | 0.10 - 8.0 µg/L (0.1 - 8 ng/mL) | LLOQ: 40 ng/L (0.04 ng/mL) | Not Specified | Human Plasma | [2][3] |
| Medroxyprogesterone Acetate | Not specified | 0.05 - 6.0 ng/mL | LLOQ: 0.05 ng/mL | > 0.998 | Human Plasma | [4][5] |
| Medroxyprogesterone Acetate | Not specified | 200 - 10,000 pg/mL (0.2 - 10 ng/mL) | LLOQ: 200 pg/mL | Not Specified | Human Plasma | [6][7] |
| Medroxyprogesterone Acetate | 6-epi-Medroxyprogesterone-d3 17-Acetate | To be determined | To be determined | To be determined | User-defined | N/A |
Experimental Protocol: Validation of Linearity and Detection Range
This protocol outlines a typical workflow for validating 6-epi-Medroxyprogesterone-d3 17-Acetate as an internal standard for the quantification of Medroxyprogesterone Acetate in a biological matrix (e.g., human plasma).
1. Materials and Reagents:
-
Medroxyprogesterone Acetate (MPA) certified reference standard.
-
6-epi-Medroxyprogesterone-d3 17-Acetate (the internal standard being evaluated).
-
Control human plasma (free of MPA).
-
HPLC-grade methanol, acetonitrile, water, and formic acid.
2. Preparation of Stock and Working Solutions:
-
MPA Stock Solution (1 mg/mL): Dissolve 10 mg of MPA in 10 mL of methanol.
-
IS Stock Solution (1 mg/mL): Dissolve 1 mg of 6-epi-Medroxyprogesterone-d3 17-Acetate in 1 mL of methanol.
-
MPA Working Solutions: Prepare serial dilutions from the MPA stock solution in methanol to create a series of working solutions for spiking into the plasma to form the calibration curve.
-
IS Working Solution: Dilute the IS stock solution with methanol to a final concentration (e.g., 50 ng/mL) that will be added to all samples (calibrators, QCs, and unknowns).[1]
3. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Calibration Standards: Spike appropriate volumes of the MPA working solutions into blank plasma to create a calibration curve with at least 6-8 non-zero concentration levels. A typical range could be 0.05 to 50 ng/mL.
-
QC Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (3x LLOQ), Medium, and High (within the upper range of the calibration curve).
4. Sample Extraction (Liquid-Liquid Extraction Example):
-
To 500 µL of each plasma sample (calibrator or QC), add 25 µL of the IS working solution.
-
Vortex briefly to mix.
-
Add 4 mL of pentane.[1]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
5. LC-MS/MS Analysis:
-
Chromatographic Column: A C18 column (e.g., 2.1 mm x 100 mm, 3 µm) is commonly used.[2]
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid is a typical mobile phase system.[1][2]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 10-25 µL.[1]
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for MPA and the deuterated internal standard must be optimized.
6. Data Analysis and Acceptance Criteria:
-
Linearity: Construct a calibration curve by plotting the peak area ratio (MPA peak area / IS peak area) against the nominal concentration of MPA.
-
Perform a weighted (e.g., 1/x or 1/x²) linear regression.
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
-
-
Range of Detection:
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision (RSD ≤ 20%) and accuracy (within 80-120% of the nominal value).[6]
-
Upper Limit of Quantification (ULOQ): The highest concentration on the calibration curve that meets the acceptance criteria for precision and accuracy.
-
Visualizations
The following diagrams illustrate the experimental workflow for validating the internal standard and the fundamental relationship in using an internal standard for quantification.
Caption: Experimental workflow for linearity and range validation.
References
- 1. omicsonline.org [omicsonline.org]
- 2. Determination of Medroxyprogesterone Acetate in Human Plasma by LC-MS/MS Spectrometry [journal11.magtechjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination of medroxyprogesterone acetate in plasma by liquid chromatography/electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Quantification of Medroxyprogesterone Acetate (MPA) in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
Assessing Recovery and Matrix Effects in Bioanalytical Assays: A Comparative Guide to Internal Standards for Medroxyprogesterone Acetate Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Medroxyprogesterone Acetate (MPA), the selection of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical data. This guide provides a comparative assessment of 6-epi-Medroxyprogesterone-d3 17-Acetate and other common internal standards, supported by experimental data and detailed protocols for evaluating recovery and matrix effects.
The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is widely considered the gold standard in quantitative mass spectrometry. These standards are designed to mimic the physicochemical properties of the analyte, thereby compensating for variability during sample preparation and analysis. 6-epi-Medroxyprogesterone-d3 17-Acetate is a deuterated epimer of MPA, designed to offer a distinct mass-to-charge ratio (m/z) for mass spectrometric detection while maintaining similar chromatographic behavior and extraction efficiency to the parent drug.
Comparison of Internal Standard Performance
The ideal internal standard should exhibit consistent recovery and minimal susceptibility to matrix effects, which are the suppression or enhancement of ionization caused by co-eluting components from the biological matrix. While specific performance data for 6-epi-Medroxyprogesterone-d3 17-Acetate is not extensively published in peer-reviewed literature, we can infer its expected performance based on the well-documented behavior of other deuterated and non-deuterated internal standards for MPA.
| Internal Standard | Type | Mean Recovery (%) | Matrix Effect | Reference |
| 6-epi-Medroxyprogesterone-d3 17-Acetate | Stable Isotope-Labeled (Deuterated Epimer) | Data not publicly available; expected to be high and consistent. | Expected to be minimal and effectively compensate for MPA's matrix effects. | - |
| Medroxyprogesterone-d3 17-Acetate | Stable Isotope-Labeled (Deuterated) | Data not publicly available; expected to be high and consistent. | Expected to be minimal and effectively compensate for MPA's matrix effects. | [1] |
| Deoxycorticosterone Acetate (DOCA) | Structurally Similar Analog | 71.2 (± 12.5) | May not fully compensate for variability in MPA ionization due to structural differences. | [2] |
Table 1: Comparison of reported recovery and expected matrix effect performance for different internal standards used in the analysis of Medroxyprogesterone Acetate.
Studies utilizing an unspecified deuterated internal standard for MPA have reported that "dilutional and matrix effects studies were also acceptable," indicating successful validation according to regulatory guidelines.[3] This suggests that a deuterated internal standard, such as 6-epi-Medroxyprogesterone-d3 17-Acetate, would likely demonstrate high and consistent recovery with effective mitigation of matrix effects. In contrast, a structurally similar internal standard like Deoxycorticosterone Acetate (DOCA) may exhibit more variable recovery and may not fully compensate for the matrix effects experienced by MPA due to differences in chemical structure and ionization efficiency.[2]
Experimental Protocols
To rigorously assess the performance of an internal standard, it is crucial to conduct systematic experiments to determine recovery and matrix effects. Below are detailed protocols for these assessments.
Protocol 1: Extraction Recovery Assessment
This experiment quantifies the efficiency of the extraction procedure for both the analyte and the internal standard.
Objective: To determine the percentage of the analyte and internal standard recovered from the biological matrix after the extraction process.
Procedure:
-
Prepare three sets of samples (n=3 or more per concentration level - Low, Medium, High QC):
-
Set A (Pre-extraction Spike): Spike blank biological matrix with known concentrations of MPA and the internal standard (6-epi-Medroxyprogesterone-d3 17-Acetate) before the extraction process.
-
Set B (Post-extraction Spike): Spike the supernatant from extracted blank biological matrix with the same concentrations of MPA and the internal standard after the extraction process.
-
Set C (Neat Solution): Spike the reconstitution solvent with the same concentrations of MPA and the internal standard.
-
-
Process Set A through the entire extraction procedure.
-
Process Set B and C for final analysis (e.g., evaporation and reconstitution if applicable).
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculation:
-
Recovery (%) = (Mean peak area of Set A / Mean peak area of Set B) x 100
-
Acceptance Criteria: The recovery of the analyte and internal standard should be consistent and reproducible across all concentration levels. While 100% recovery is not mandatory, high and consistent recovery is desirable.
Protocol 2: Matrix Effect Assessment
This experiment evaluates the influence of co-eluting matrix components on the ionization of the analyte and the internal standard.
Objective: To determine the extent of ion suppression or enhancement for the analyte and internal standard caused by the biological matrix.
Procedure:
-
Prepare two sets of samples (n=3 or more per concentration level - Low, Medium, High QC):
-
Set B (Post-extraction Spike): Use the same Set B from the recovery experiment. This represents the analyte and internal standard in the presence of extracted matrix components.
-
Set C (Neat Solution): Use the same Set C from the recovery experiment. This represents the analyte and internal standard in a clean solution.
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): Mean peak area of Set B / Mean peak area of Set C
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard)
-
Acceptance Criteria:
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The coefficient of variation (%CV) of the IS-Normalized MF across different lots of the biological matrix should be ≤15%. This demonstrates that the internal standard effectively compensates for the variability of the matrix effect.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for assessing recovery and matrix effects.
Caption: Workflow for Extraction Recovery Assessment.
Caption: Workflow for Matrix Effect Assessment.
Conclusion
The selection of a suitable internal standard is a critical step in the development and validation of robust bioanalytical methods for Medroxyprogesterone Acetate. While publicly available data for 6-epi-Medroxyprogesterone-d3 17-Acetate is limited, the evidence from studies using other deuterated analogs strongly supports its potential for high, consistent recovery and effective compensation for matrix effects. In contrast, non-isotopically labeled internal standards like DOCA may offer a more cost-effective alternative but may not provide the same level of accuracy and precision due to potential differences in extraction efficiency and ionization response.
Researchers are strongly encouraged to perform rigorous in-house validation of their chosen internal standard by following the detailed protocols for recovery and matrix effect assessment outlined in this guide. This will ensure the generation of high-quality, reliable data for pharmacokinetic, toxicokinetic, and other clinical and preclinical studies involving Medroxyprogesterone Acetate.
References
Comparison of 6-epi-Medroxy Progesterone-d3 17-Acetate with other labeled standards
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of Medroxyprogesterone Acetate (MPA), the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results, particularly in complex biological matrices. This guide provides a comparative overview of 6-epi-Medroxy Progesterone-d3 17-Acetate and other commonly employed labeled standards for MPA quantification, primarily by liquid chromatography-mass spectrometry (LC-MS/MS).
Introduction to Labeled Standards in MPA Analysis
Medroxyprogesterone acetate is a synthetic progestin widely used in contraceptives and hormone replacement therapy.[1] Accurate quantification of MPA in biological samples is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety. The co-extraction of matrix components can significantly impact the ionization efficiency of the analyte, leading to either ion suppression or enhancement and, consequently, inaccurate quantification. Stable isotope-labeled internal standards, which co-elute with the analyte and experience similar matrix effects, are the gold standard for correcting these variations.[2]
This guide focuses on the characteristics and applications of various deuterated and 13C-labeled MPA standards, with a special consideration of the epimeric form, this compound.
Comparison of Labeled MPA Standards
The ideal internal standard should be chemically identical to the analyte but with a different mass, ensuring it has the same chromatographic retention time, extraction recovery, and ionization response. Deuterated analogs of MPA are commonly used for this purpose. The choice of the labeled standard can significantly impact the analytical method's performance.
| Labeled Standard | Isotopic Label | Mass Difference (vs. MPA) | Common Applications | Potential Considerations |
| Medroxyprogesterone Acetate-d3 | Deuterium (d3) | +3 Da | Internal standard for MPA quantification in plasma and serum.[3] | Potential for isotopic exchange in certain conditions. |
| Medroxyprogesterone Acetate-d10 | Deuterium (d10) | +10 Da | Internal standard in LC-MS/MS methods. | Higher mass difference minimizes isotopic overlap with the analyte. |
| Medroxyprogesterone Acetate-13C2-d3 | Carbon-13 & Deuterium | +5 Da | High-purity internal standard for sensitive analyses. | Generally more expensive due to complex synthesis. |
| This compound | Deuterium (d3) | +3 Da | Labeled epimer of MPA; potential use as a standard for impurity analysis or in specific chromatographic methods.[4] | As an epimer, it may have different chromatographic behavior than MPA, which could be a disadvantage as an internal standard for MPA quantification. It is crucial to verify co-elution. |
Performance Characteristics
| Parameter | Ideal Characteristic for an Internal Standard | Inferred Performance of this compound | Comparison with Other Labeled Standards |
| Chromatographic Co-elution | Identical retention time to the analyte. | Potentially Different. As an epimer, the spatial arrangement of atoms is different, which can lead to different interactions with the stationary phase and thus a different retention time. This would violate a key principle of ideal internal standards. | Medroxyprogesterone Acetate-d3, -d10, and -13C2-d3 are expected to co-elute with MPA as they are isotopologues, not stereoisomers. |
| Extraction Recovery | Identical to the analyte. | Likely Similar. The overall chemical properties are expected to be very similar, leading to comparable extraction efficiency. | All listed labeled standards are expected to have extraction recoveries very similar to MPA. |
| Ionization Efficiency | Identical to the analyte. | Likely Similar. The deuteration is unlikely to significantly alter the ionization efficiency in electrospray ionization (ESI). | Other deuterated and 13C-labeled standards exhibit ionization efficiencies comparable to MPA. |
| Isotopic Purity | High isotopic enrichment to minimize signal overlap. | Dependent on the synthesis and purification process. Commercially available standards are typically of high purity. | Commercially available deuterated and 13C standards generally have high isotopic purity. |
| Chemical Stability | Stable throughout the analytical procedure. | Expected to have similar stability to MPA. | Deuterated and 13C-labeled standards are chemically stable under typical analytical conditions. |
Experimental Protocols
The following sections detail a general experimental workflow and a specific LC-MS/MS methodology for the quantification of MPA using a labeled internal standard.
General Experimental Workflow
The quantification of MPA in biological matrices typically involves sample preparation, chromatographic separation, and mass spectrometric detection.
Detailed LC-MS/MS Method
This protocol is adapted from a validated method for the quantification of MPA in human plasma.
1. Sample Preparation:
-
To 1.0 mL of human plasma, add the internal standard (e.g., Medroxyprogesterone Acetate-d3).
-
Perform liquid-liquid extraction with n-hexane.
-
Vortex and centrifuge the sample.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: Alltech Alltima-C18 column (2.1 mm × 100 mm, 3 µm).
-
Mobile Phase: Methanol and 0.1% formic acid in water (72:28, v/v).
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Selected Reaction Monitoring (SRM).
-
Monitored Transitions:
-
MPA: Precursor ion → Product ion (e.g., m/z 387.3 → 327.4)
-
Internal Standard (e.g., Medroxyprogesterone Acetate-d3): Precursor ion → Product ion (e.g., m/z 390.3 → 330.4)
-
4. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or ICH) for linearity, accuracy, precision, selectivity, and stability.
Signaling Pathways of Medroxyprogesterone Acetate
MPA exerts its biological effects primarily through its interaction with progesterone receptors (PR), but it can also interact with androgen (AR) and glucocorticoid receptors (GR).[3] Understanding these pathways is crucial in drug development and for interpreting toxicological data.
Progesterone Receptor-Mediated Signaling
Interaction with Other Steroid Receptors
MPA's promiscuity in binding to other steroid receptors can lead to a complex pharmacological profile.
Conclusion
The selection of an appropriate labeled internal standard is paramount for the development of robust and reliable quantitative assays for Medroxyprogesterone Acetate. While deuterated and 13C-labeled isotopologues of MPA, such as Medroxyprogesterone Acetate-d3 and -d10, are the preferred choice due to their identical chemical and chromatographic properties, the utility of this compound as an internal standard for MPA quantification is questionable due to its epimeric nature, which may lead to chromatographic separation from the analyte. However, it may serve as a valuable standard for the identification and quantification of the 6-epi impurity itself.
Researchers should carefully validate their analytical methods, paying close attention to the co-elution of the internal standard and the analyte, to ensure the highest quality of data. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for professionals in the field of drug development and analysis.
References
A Comparative Guide to Regulatory Guidelines for Bioanalytical Method Validation Using Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The validation of bioanalytical methods is a critical cornerstone in drug development, ensuring the reliability and integrity of pharmacokinetic and toxicokinetic data submitted to regulatory authorities. A key component of robust bioanalytical methods, particularly for chromatographic assays, is the use of an internal standard (IS). The IS is a compound of known concentration added to calibration standards, quality control (QC) samples, and study samples to compensate for variability during sample processing and analysis.[1] This guide provides a comparative overview of the regulatory guidelines from the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) M10 guideline, with a specific focus on the validation parameters involving internal standards.
Comparison of Regulatory Guidelines
The FDA, EMA, and the globally harmonized ICH M10 guidelines provide frameworks for the validation of bioanalytical methods. While largely aligned, there are subtle differences in their recommendations. The ICH M10 guideline, finalized in 2022, aims to harmonize the bioanalytical method validation requirements of various regulatory agencies, including the FDA and EMA.[2]
Below is a comparative summary of the key validation parameters with a focus on the role and acceptance criteria for the internal standard.
| Validation Parameter | FDA (2018 Guidance) | EMA (2011 Guideline) | ICH M10 (2022 Guideline) |
| Internal Standard (IS) Type | Recommends the use of a stable isotope-labeled (SIL) IS whenever possible. A structural analog is also acceptable. | Recommends a suitable IS, with a preference for a SIL-IS for mass spectrometric methods. | Recommends a suitable IS, with a strong preference for a SIL-IS for mass spectrometry-based assays. The use of an analog IS should be justified. |
| Selectivity | The response of interfering components at the retention time of the analyte should be <20% of the Lower Limit of Quantification (LLOQ), and the response at the retention time of the IS should be <5% of the IS response in the LLOQ sample.[3] This should be assessed in at least six individual sources of the biological matrix.[3] | Absence of interfering components is accepted where the response is less than 20% of the LLOQ for the analyte and 5% for the internal standard. This should be evaluated in at least 6 individual sources of the matrix.[4] | Responses from interfering components should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the IS response in the LLOQ sample for each matrix. This should be assessed in at least six individual sources.[3][5] |
| Accuracy & Precision | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ).[6] | The mean concentration should be within ±15% of the nominal values for QC samples, except for the LLOQ which should be within ±20%. The precision (%CV) should not exceed 15% for QC samples, except for the LLOQ which should not exceed 20%.[4] | For chromatographic methods, the accuracy of back-calculated concentrations of each calibration standard should be within ±15% of the nominal concentration, except for the LLOQ, which should be within ±20%. The precision (%CV) for QCs should not exceed 15% (20% at the LLOQ). |
| Matrix Effect | Should be investigated to ensure that precision, selectivity, and sensitivity are not compromised. The assessment is typically done by comparing the response of the analyte in post-extraction spiked samples with the response of the analyte in a neat solution. The IS-normalized matrix factor is often used. | Matrix effects should be assessed, preferably with at least 6 lots of blank matrix from individual donors. The coefficient of variation of the IS-normalized matrix factor should not be greater than 15%. | The matrix effect should be evaluated using at least six lots of matrix from individual sources. The IS should compensate for the matrix effect. The CV of the IS-normalized matrix factor calculated from the six lots should not be greater than 15%. |
| Stability | The stability of the analyte and the IS in the biological matrix under various storage and processing conditions should be established. This includes freeze-thaw, short-term (bench-top), and long-term stability. The mean concentration at each level should be within ±15% of the nominal concentration. | Stability of the analyte and the internal standard in stock and working solutions, and in the biological matrix under various conditions (freeze-thaw, short-term, long-term) should be evaluated. The mean concentration at each QC level should be within ±15% of the nominal concentration.[4] | Stability of the analyte and IS should be demonstrated in stock and working solutions and in the biological matrix. This includes short-term, long-term, and freeze-thaw stability. The mean concentrations of the stability QC samples should be within ±15% of the nominal concentrations. |
| Internal Standard Response Variability | A 2019 Q&A guidance recommends monitoring IS response and investigating significant variability.[7] | The internal standard response should be monitored, and a significant difference from the response for the calibration standards and QC samples may be a reason for sample reanalysis.[4] | The IS responses of the study samples should be monitored to identify any systemic variability.[8] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to ensuring the reproducibility and reliability of bioanalytical method validation. Below are representative protocols for key validation experiments incorporating the use of an internal standard.
Selectivity
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the IS from endogenous components in the matrix.[5][9]
Protocol:
-
Obtain at least six different sources (lots) of the blank biological matrix (e.g., plasma) from individual donors.
-
Process one aliquot from each blank source with the extraction procedure without the addition of the analyte or the IS (double blank).
-
Process a second aliquot from each blank source with the extraction procedure, adding only the IS at the working concentration (blank with IS).
-
Prepare a set of LLOQ samples by spiking the blank matrix with the analyte at the LLOQ concentration and the IS at its working concentration.
-
Analyze the processed samples using the developed bioanalytical method.
-
Acceptance Criteria:
Accuracy and Precision
Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter among a series of measurements (precision).
Protocol:
-
Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (within 3x LLOQ), medium QC, and high QC (at least 75% of the upper limit of quantification).
-
On at least three different days, perform a minimum of three independent analytical runs.
-
In each run, analyze at least five replicates of each QC level.
-
Each analytical run should include a full calibration curve.
-
Calculate the mean concentration and the percent deviation from the nominal concentration for each QC level within each run (intra-run accuracy) and across all runs (inter-run accuracy).
-
Calculate the coefficient of variation (%CV) for each QC level within each run (intra-run precision) and across all runs (inter-run precision).
-
Acceptance Criteria:
Stability
Objective: To evaluate the stability of the analyte and the IS in the biological matrix under different storage and handling conditions.[11]
Protocol (Example: Long-Term Stability):
-
Prepare low and high QC samples in the biological matrix.
-
Analyze a set of these QC samples at time zero (T0) to establish the baseline concentration.
-
Store the remaining QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
At predetermined time intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of stored QC samples.
-
Allow the samples to thaw unassisted at room temperature and process them along with a freshly prepared calibration curve and freshly prepared QC samples (for comparison, if required by the SOP).
-
Analyze the samples and calculate the mean concentration of the stored QCs.
-
Acceptance Criteria: The mean concentration of the stored QC samples should be within ±15% of the nominal concentration.[11]
Mandatory Visualization
Bioanalytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of a bioanalytical method using an internal standard, from method development to the analysis of study samples.
Caption: Workflow of Bioanalytical Method Validation with Internal Standard.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. progress-lifesciences.nl [progress-lifesciences.nl]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pmda.go.jp [pmda.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Performance Characteristics of 6-epi-Medroxyprogesterone-d3 17-Acetate in Proficiency Testing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance characteristics of 6-epi-Medroxyprogesterone-d3 17-Acetate as an internal standard in proficiency testing for the quantification of medroxyprogesterone acetate (MPA). The content is based on established principles of using deuterated and epimeric internal standards in mass spectrometry-based bioanalysis. While specific proficiency testing data for this particular epimer is not publicly available, this guide outlines the expected performance based on analogous compounds and validated analytical methods.
Introduction to Internal Standards in Medroxyprogesterone Acetate Analysis
The accurate quantification of medroxyprogesterone acetate, a synthetic progestin widely used in contraceptives and hormone therapy, is crucial in clinical and research settings.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and specificity.[4] The use of a stable isotope-labeled internal standard is essential to correct for variability during sample preparation and analysis, ensuring the reliability of the results.[5] Deuterated analogs of the analyte, such as 6-epi-Medroxyprogesterone-d3 17-Acetate, are ideal internal standards as they share similar physicochemical properties with the target compound, leading to comparable extraction recovery and ionization response.[6]
Expected Performance of 6-epi-Medroxyprogesterone-d3 17-Acetate
As an epimer and a deuterated analog of medroxyprogesterone acetate, 6-epi-Medroxyprogesterone-d3 17-Acetate is expected to exhibit the following performance characteristics in proficiency testing:
-
Co-elution and Matrix Effect Compensation: Due to its structural similarity to medroxyprogesterone acetate, the epimer is expected to co-elute or elute in close proximity to the analyte. This is critical for compensating for matrix effects, which are a common source of variability in bioanalytical assays.[7]
-
Accuracy and Precision: The use of a deuterated internal standard generally leads to high accuracy and precision in quantification.[8] By mimicking the behavior of the analyte during sample processing and analysis, it effectively normalizes for variations, resulting in reliable and reproducible data.
-
Specificity: The distinct mass-to-charge ratio (m/z) of the deuterated standard allows for highly specific detection by the mass spectrometer, eliminating interference from endogenous compounds.
-
Stability: Deuterium labeling at stable positions ensures the isotopic integrity of the internal standard throughout the analytical process, preventing back-exchange and ensuring accurate quantification.
Comparison with Alternative Internal Standards
The choice of an internal standard can significantly impact assay performance. While 6-epi-Medroxyprogesterone-d3 17-Acetate is a suitable choice, other alternatives exist. The following table summarizes a general comparison based on common practices in steroid analysis.
| Internal Standard Type | Advantages | Disadvantages |
| Epimeric Deuterated Analog (e.g., 6-epi-MPA-d3) | Co-elutes closely with the analyte, providing excellent compensation for matrix effects. High specificity due to mass difference. | Potential for slight differences in fragmentation patterns compared to the native analyte. Availability and cost may be a factor. |
| Non-epimeric Deuterated Analog (e.g., MPA-d3) | Identical chromatographic behavior to the analyte, offering optimal matrix effect compensation. | Potential for isotopic cross-contribution if the deuterium labeling is not sufficiently high. |
| Structurally Similar Compound (Analog Standard) | More readily available and potentially lower cost. | May not perfectly co-elute with the analyte, leading to incomplete compensation for matrix effects. Differences in ionization efficiency can affect accuracy. |
| Carbon-13 Labeled Analog (e.g., MPA-¹³C₃) | Considered the "gold standard" as it has identical chemical and physical properties to the analyte. Minimal risk of isotopic instability. | Typically the most expensive option. Availability may be limited. |
Experimental Protocols for Performance Evaluation
The performance of 6-epi-Medroxyprogesterone-d3 17-Acetate in a proficiency testing setting would be evaluated using a validated LC-MS/MS method. Below is a generalized experimental protocol.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking: To 1 mL of plasma/serum sample, add a known concentration of 6-epi-Medroxyprogesterone-d3 17-Acetate solution as the internal standard.
-
Protein Precipitation: Add 2 mL of acetonitrile to precipitate proteins. Vortex and centrifuge.
-
Solid-Phase Extraction:
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge with a low-organic solvent mixture to remove interferences.
-
Elute the analyte and internal standard with a high-organic solvent mixture (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both medroxyprogesterone acetate and 6-epi-Medroxyprogesterone-d3 17-Acetate.
-
Data Analysis and Performance Metrics
The performance of the internal standard is assessed by evaluating the following parameters from the proficiency testing samples:
| Performance Metric | Description | Acceptance Criteria (Typical) |
| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification). |
| Precision | The degree of agreement among individual measurements. | Coefficient of Variation (CV) ≤15% (≤20% at the LLOQ). |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The ratio of analyte peak area in the presence and absence of matrix should be consistent. |
| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible recovery for both the analyte and internal standard. |
Visualizing the Workflow and Biological Pathway
To further illustrate the context of using 6-epi-Medroxyprogesterone-d3 17-Acetate, the following diagrams depict a typical experimental workflow and the signaling pathway of medroxyprogesterone acetate.
Caption: Experimental workflow for proficiency testing using an internal standard.
Caption: Simplified signaling pathway of Medroxyprogesterone Acetate.
Conclusion
6-epi-Medroxyprogesterone-d3 17-Acetate is a well-suited internal standard for the accurate and precise quantification of medroxyprogesterone acetate in proficiency testing and routine analysis. Its performance is predicated on the established principles of using stable isotope-labeled and epimeric internal standards in LC-MS/MS. Proper validation of the analytical method is paramount to ensure the reliability of results and adherence to regulatory guidelines. While direct comparative proficiency data is not widely published, the expected performance characteristics make it a strong candidate for inclusion in high-quality bioanalytical methods.
References
- 1. What is the mechanism of Medroxyprogesterone Acetate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Medroxyprogesterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Rapid Quantification of Medroxyprogesterone Acetate (MPA) in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isotopically Labeled Steroid Standards [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. myadlm.org [myadlm.org]
- 8. texilajournal.com [texilajournal.com]
Safety Operating Guide
Navigating the Safe Disposal of 6-epi-Medroxy Progesterone-d3 17-Acetate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 6-epi-Medroxy Progesterone-d3 17-Acetate, a deuterated analog of a synthetic progestin. Due to its classification as a compound suspected of causing cancer and potential for reproductive harm, stringent disposal protocols must be followed.[1][2][3]
Hazard Profile and Safety Considerations
This compound is a derivative of Medroxyprogesterone Acetate. The safety data for the parent compound indicates significant health and environmental hazards. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[4] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.
Key Hazard Information for Medroxyprogesterone Acetate (Parent Compound):
| Hazard Classification | Description |
| Carcinogenicity | Suspected of causing cancer.[1][2][3] |
| Reproductive Toxicity | May damage fertility or the unborn child.[1][3][5][6] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects.[3][6] |
This data is based on the parent compound, Medroxyprogesterone Acetate, and should be considered relevant for its deuterated analog in the absence of specific data.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with all applicable local, regional, national, and international regulations.[4][5] Do not dispose of this compound down the drain or in household garbage.[1][5]
Experimental Protocol for Disposal:
-
Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused product, contaminated labware (e.g., weighing boats, pipette tips), and personal protective equipment (gloves, lab coats), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: If the compound is in a solution, do not dispose of it down the sink.[5] Collect the liquid waste in a separate, leak-proof, and clearly labeled hazardous waste container. The container should be appropriate for the solvent used.
-
-
Container Labeling:
-
Label the hazardous waste container with the full chemical name: "this compound".
-
Include appropriate hazard symbols (e.g., health hazard, environmental hazard).
-
Indicate the approximate quantity of waste.
-
Note the date of waste generation.
-
-
Storage:
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.[6]
-
Wear appropriate PPE, including respiratory protection if dust is generated.
-
Contain the spill using an inert absorbent material (e.g., sand, diatomite, universal binders).[4]
-
Carefully collect the absorbed material and contaminated surfaces into a labeled hazardous waste container for disposal.[4][6]
-
Clean the spill area thoroughly.[6]
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste management company.[2]
-
Provide the waste disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS) for Medroxyprogesterone Acetate.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby minimizing risks to personnel and the environment. Always consult your institution's specific safety guidelines and a qualified environmental health and safety professional for any questions or concerns.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for 6-epi-Medroxy Progesterone-d3 17-Acetate
For researchers, scientists, and drug development professionals, ensuring personal safety and proper handling of specialized compounds is paramount. This guide provides essential safety and logistical information for handling 6-epi-Medroxy Progesterone-d3 17-Acetate, a labeled epimer of Medroxyprogesterone acetate used as a pharmaceutical standard and impurity.[1] Due to the lack of a specific Safety Data Sheet (SDS) for this deuterated compound, the following recommendations are based on the safety profiles of the closely related and structurally similar compounds, Medroxyprogesterone Acetate and Progesterone.
Hazard Overview: this compound is a steroid compound that should be handled with care. The parent compounds, Medroxyprogesterone Acetate and Progesterone, are associated with significant health risks. These include suspected carcinogenicity, potential damage to fertility or an unborn child, and possible harm to breast-fed children.[2][3][4] Occupational exposure to similar estrogen-like compounds has led to hormonal disturbances in both males and females.[4][5] Therefore, stringent adherence to safety protocols is crucial.
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Respiratory | NIOSH/MSHA approved respirator | A positive pressure air-supplied respirator is recommended in situations with potential for uncontrolled release, unknown exposure levels, or where air-purifying respirators may not provide adequate protection.[2] General and local exhaust ventilation should be used to maintain vapor exposures below recommended limits.[2] |
| Hands | Chemical-resistant, impervious disposable gloves | Nitrile or neoprene gloves are preferred.[6] Double gloving is recommended to minimize the risk of skin contact.[2][5] Gloves must be inspected before use and disposed of properly after handling the compound.[7] |
| Eyes | Safety glasses with side-shields or goggles | In dusty conditions or when handling solutions that may splash, goggles are required.[2] Eye protection must conform to recognized standards such as EN166 or ANSI Z87.1.[5][7] |
| Body | Disposable gown or lab coat | A disposable gown made of polyethylene-coated polypropylene or other resistant materials is preferred.[6] Standard cloth lab coats may not offer sufficient protection against hazardous products.[6] |
| Feet | Closed-toe shoes | Standard laboratory practice dictates that closed-toe shoes must be worn at all times in the laboratory. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
-
Preparation and Engineering Controls :
-
Work in a designated area with controlled access.
-
Use a certified chemical fume hood or a ventilated enclosure to handle the solid compound.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
-
Donning PPE :
-
Before handling the compound, put on all required PPE as outlined in the table above.
-
-
Weighing and Aliquoting :
-
Handle the solid compound carefully to avoid generating dust.
-
Use a microbalance within a ventilated enclosure for weighing small quantities.
-
If preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
-
Post-Handling :
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
All disposable materials that have come into contact with the compound, including gloves, gowns, and pipette tips, must be considered hazardous waste.
-
Keep this waste stream separate from non-hazardous laboratory waste.[9]
-
-
Waste Containers :
-
Disposal Procedure :
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps in the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. organon.com [organon.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. cdn1.cobornsinc.com [cdn1.cobornsinc.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
